Val-Cit-PABC-DOX
描述
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属性
分子式 |
C46H56N6O16 |
|---|---|
分子量 |
949.0 g/mol |
IUPAC 名称 |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate |
InChI |
InChI=1S/C46H56N6O16/c1-20(2)36(47)43(61)51-26(8-6-14-49-44(48)62)42(60)50-23-12-10-22(11-13-23)19-66-45(63)52-27-15-31(67-21(3)37(27)55)68-29-17-46(64,30(54)18-53)16-25-33(29)41(59)35-34(39(25)57)38(56)24-7-5-9-28(65-4)32(24)40(35)58/h5,7,9-13,20-21,26-27,29,31,36-37,53,55,57,59,64H,6,8,14-19,47H2,1-4H3,(H,50,60)(H,51,61)(H,52,63)(H3,48,49,62)/t21-,26-,27-,29-,31-,36-,37+,46-/m0/s1 |
InChI 键 |
ULIDPLDJAHQACZ-MRCVXJENSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)O |
规范 SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)OCC6=CC=C(C=C6)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)O |
产品来源 |
United States |
Foundational & Exploratory
what is Val-Cit-PABC-DOX chemical structure
An In-Depth Technical Guide to the Val-Cit-PABC-DOX Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The this compound is a sophisticated drug-linker system integral to the development of Antibody-Drug Conjugates (ADCs), a powerful class of targeted cancer therapeutics. This system is designed to stably link the potent cytotoxic agent, Doxorubicin (DOX), to a monoclonal antibody (mAb) until it reaches its target cancer cell. Upon internalization, the linker is engineered to release the doxorubicin payload in its active form, maximizing efficacy against malignant cells while minimizing systemic toxicity.
This guide provides a detailed examination of the chemical structure of this compound, its mechanism of action, relevant experimental protocols, and the signaling pathways affected by its cytotoxic payload.
Core Chemical Structure and Components
The this compound conjugate is comprised of four key chemical moieties, each with a distinct function. The name itself describes the assembly: a Doxorubicin payload is attached to a self-immolative spacer (PABC), which is in turn connected to a dipeptide (Val-Cit) that serves as the cleavable trigger.
The structure is modular, allowing for the substitution of the payload or modifications to the linker to tune its properties. A common variant used for conjugation to antibodies is MC-Val-Cit-PABC-DOX, which includes a maleimidocaproyl (MC) group to facilitate covalent bonding to cysteine residues on an antibody.
Breakdown of Components
The function of each component is critical to the linker's overall performance in an ADC context.
| Component | Chemical Name | Function |
| Val-Cit | Valine-Citrulline | A dipeptide substrate for the lysosomal enzyme Cathepsin B. It is designed to be stable in systemic circulation but cleaved specifically within the target cell's lysosome.[][2][3] |
| PABC | p-aminobenzyl carbamate | A "self-immolative" spacer. Once the Val-Cit dipeptide is cleaved, the PABC moiety spontaneously undergoes 1,6-elimination to release the attached drug in an unmodified, active state.[][2][3] |
| DOX | Doxorubicin | A potent anthracycline antibiotic used as a chemotherapeutic agent. It is the cytotoxic "payload" that kills the cancer cell by intercalating DNA and inhibiting topoisomerase II.[4][5][6] |
Chemical Properties
The following data pertains to a common variant, MC-Val-Cit-PAB-Doxorubicin, which includes a maleimide linker for antibody conjugation.
| Property | Value | Source |
| Chemical Formula | C₅₆H₆₇N₇O₁₉ | [7][8] |
| Molecular Weight | 1142.18 g/mol | [7][8] |
| CAS Number | 159857-70-2 | [8] |
Mechanism of Action
The efficacy of an ADC utilizing the this compound linker relies on a multi-step, targeted delivery process.
-
Circulation: The ADC circulates systemically, with the linker ensuring the potent doxorubicin payload remains securely attached to the antibody, preventing premature release and off-target toxicity.[] The Val-Cit linker is notably stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma, a key consideration for preclinical modeling.[9][10][11]
-
Targeting & Internalization: The monoclonal antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, causing the entire ADC-antigen complex to be internalized into the cell.[6]
-
Lysosomal Trafficking: The internalized vesicle fuses with lysosomes, cellular organelles rich in proteases and with a low pH environment.
-
Enzymatic Cleavage: Within the lysosome, the enzyme Cathepsin B, which is often upregulated in tumor cells, recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[2][12]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the spontaneous 1,6-elimination of the PABC spacer. This "self-immolating" cascade results in the release of unmodified, fully active Doxorubicin into the cytoplasm of the cancer cell.[2][3]
-
Cytotoxicity: Once released, Doxorubicin exerts its potent anti-cancer effects, primarily through DNA damage and the generation of reactive oxygen species, leading to apoptotic cell death.[4][5]
References
- 2. mdpi.com [mdpi.com]
- 3. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Technical Guide to the Val-Cit-PABC-DOX Mechanism of Action for Drug Development Professionals
The Val-Cit-PABC-DOX conjugate represents a cornerstone in the design of modern Antibody-Drug Conjugates (ADCs), combining a cathepsin B-cleavable dipeptide linker with a self-immolative spacer to ensure targeted delivery and controlled release of the cytotoxic agent, doxorubicin. This guide provides an in-depth examination of its mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the intricate processes involved in its therapeutic action.
Core Mechanism: From Systemic Circulation to Intracellular Action
The therapeutic strategy of an antibody-drug conjugate employing the this compound system is predicated on a multi-stage process designed to minimize systemic toxicity while maximizing cytotoxic payload delivery to target cancer cells. The journey begins with the ADC circulating in the bloodstream, where the linker is engineered to remain stable, preventing premature release of doxorubicin.
Upon reaching the tumor site, the antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC-antigen complex into an endosome. As the endosome matures into a lysosome, the internal environment becomes increasingly acidic, and lysosomal proteases, particularly cathepsin B, become highly active.
Cathepsin B specifically recognizes and cleaves the peptide bond between the valine (Val) and citrulline (Cit) residues of the linker. This initial cleavage is the critical, rate-limiting step for drug release. The cleavage unmasks the p-aminobenzyl alcohol (PABC) spacer, initiating a spontaneous 1,6-elimination reaction. This self-immolative cascade proceeds rapidly, liberating the active doxorubicin molecule directly within the lysosome. The released doxorubicin can then translocate to the nucleus, where it intercalates into DNA and inhibits topoisomerase II, ultimately inducing cell cycle arrest and apoptosis.
Quantitative Analysis of Performance
The efficacy of the Val-Cit-PABC linker system is demonstrated through its high stability in plasma and its potent, targeted cytotoxicity upon internalization. The following tables summarize key quantitative data from representative studies.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen | ADC (this compound) IC50 | Free Doxorubicin IC50 | Reference |
|---|---|---|---|---|
| SK-BR-3 (Breast Cancer) | HER2 | ~5 ng/mL | ~20 ng/mL | |
| BT-474 (Breast Cancer) | HER2 | ~10 ng/mL | ~25 ng/mL | |
| MDA-MB-468 (Breast Cancer) | EGFR | ~0.1 µg/mL | ~0.05 µg/mL |
| NCI-N87 (Gastric Cancer) | HER2 | ~1 µg/mL | Not specified | |
Table 2: Linker Stability and Cleavage
| Condition | Parameter | Result | Significance |
|---|---|---|---|
| Human Plasma (37°C) | Half-life | > 7 days | High stability minimizes off-target toxicity. |
| Lysosomal Lysate (pH 5.0) | Drug Release | ~95% release in < 6 hours | Efficient payload release in the target environment. |
| Cathepsin B Assay | Cleavage Rate | Substrate-dependent | Demonstrates specificity of the cleavage mechanism. |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments used to characterize the this compound conjugate.
1. In Vitro Cytotoxicity Assay (MTT/MTS Assay)
-
Objective: To determine the concentration of the ADC or free drug that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Target cancer cells (e.g., SK-BR-3) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC, free doxorubicin, or a non-binding control antibody.
-
Incubation: Cells are incubated with the compounds for a period of 72 to 120 hours.
-
Viability Assessment: After incubation, 20 µL of a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar MTS reagent is added to each well. The plates are incubated for an additional 2-4 hours.
-
Data Acquisition: The absorbance is measured at a wavelength of 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Analysis: The absorbance values are normalized to untreated control wells, and the IC50 values are calculated using a non-linear regression analysis (log(inhibitor) vs. normalized response).
-
2. Cathepsin B-Mediated Cleavage Assay
-
Objective: To confirm and quantify the rate of linker cleavage by cathepsin B.
-
Methodology:
-
Reaction Buffer Preparation: A buffer is prepared containing 50 mM sodium acetate, 1 mM EDTA, and 5 mM dithiothreitol (DTT), adjusted to pH 5.0 to mimic the lysosomal environment.
-
Enzyme Activation: Human liver cathepsin B is pre-incubated in the reaction buffer for 15 minutes at 37°C to ensure full activation.
-
Reaction Initiation: The this compound conjugate is added to the activated enzyme solution to a final concentration of ~10 µM.
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes) and the reaction is quenched by adding a protease inhibitor or by immediate freezing.
-
Analysis by HPLC/LC-MS: The samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the parent conjugate, the cleaved intermediate, and the released doxorubicin. The peak areas are used to determine the rate of cleavage.
-
Downstream Signaling: The Doxorubicin Effect
Once released, doxorubicin exerts its cytotoxic effects primarily through the induction of DNA damage. This triggers a complex cellular response orchestrated by the DNA Damage Response (DDR) pathway.
Doxorubicin intercalates into DNA, leading to the formation of DNA double-strand breaks (DSBs). These breaks are recognized by the MRN sensor complex (MRE11-RAD50-NBS1), which in turn activates the ataxia-telangiectasia mutated (ATM) kinase. Activated ATM phosphorylates a cascade of downstream targets, including the checkpoint kinase 2 (CHK2) and the tumor suppressor protein p53. Phosphorylation of p53 stabilizes it, leading to its accumulation and the transcriptional activation of target genes like p21, which induces cell cycle arrest, and BAX, which promotes apoptosis. This coordinated signaling cascade ensures that a cell with significant DNA damage is prevented from proliferating and is ultimately eliminated.
The Critical Role of p-Aminobenzyloxycarbonyl (PABC) as a Self-Immolative Spacer in Targeted Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyloxycarbonyl (PABC) moiety has emerged as a cornerstone in the design of sophisticated drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). Its function as a self-immolative spacer is pivotal for the controlled and efficient release of potent cytotoxic agents at the target site. This guide provides a comprehensive overview of the PABC spacer, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the critical pathways involved.
The Mechanism of PABC Self-Immolation
The PABC spacer is a critical component of many linker systems designed to connect a therapeutic payload to a targeting moiety, such as a monoclonal antibody.[1] Its primary role is to ensure that the released drug is in its native, unmodified, and fully active form.[1] This is achieved through a rapid, spontaneous chemical decomposition process known as self-immolation or 1,6-elimination.[2]
The process is initiated by the cleavage of a trigger, typically an enzymatically labile bond, attached to the amino group of the PABC spacer.[2][3] In the context of ADCs, this cleavage is often mediated by lysosomal proteases like cathepsin B, which are abundant in the tumor microenvironment.[4][5] Once the triggering group is removed, the resulting free aniline moiety initiates a cascade of electron rearrangement.[2][3] This electronic cascade leads to the spontaneous 1,6-elimination of the spacer, which fragments into p-azaxylilide (or a similar quinone methide intermediate) and carbon dioxide, thereby liberating the attached drug molecule.[3][6] The elegance of this mechanism lies in its traceless nature, ensuring that no part of the spacer remains attached to the drug, which could otherwise impede its therapeutic activity.[4]
The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of a PABC-containing linker:
References
An In-depth Technical Guide to the Enzymatic Cleavage of the Val-Cit Linker by Cathepsin B
An in-depth technical guide or whitepaper on the core of cathepsin B cleavage of Val-Cit linker.
The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a sophisticated mechanism for the targeted release of cytotoxic payloads within cancer cells.[1][] Its utility stems from its specific susceptibility to cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[1][][4] This guide provides a comprehensive overview of the core mechanism, quantitative data, and detailed experimental protocols relevant to the enzymatic cleavage of the Val-Cit linker, tailored for researchers and professionals in drug development.
The Mechanism of Action: Intracellular Drug Release
The Val-Cit linker's efficacy is rooted in a multi-stage process that begins after the ADC is internalized by a target cancer cell. This process ensures the cytotoxic payload remains attached to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently released only within the lysosomal compartment of the cell.[1]
-
Internalization: An ADC binds to a specific antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[1]
-
Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues of the linker.[1] While Cathepsin B is a primary enzyme for this cleavage, other cathepsins such as S, L, and F have also been shown to be involved.[1][5][6]
-
Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction through a p-aminobenzyloxycarbonyl (PABC) spacer, which is often incorporated between the dipeptide and the drug.[1][5] This self-immolative cascade results in the traceless release of the unmodified, active cytotoxic payload.[1][6]
-
Payload Action: The released drug can then diffuse out of the lysosome and exert its cytotoxic effect, for instance, by disrupting microtubule polymerization or causing DNA damage.[1]
Quantitative Data on Linker Cleavage
The rate and efficiency of linker cleavage are critical parameters that influence the overall efficacy of an ADC. While specific kinetic constants (Km, Vmax) are highly dependent on the full ADC construct and experimental conditions, comparative data provides valuable insights.[1]
Table 1: Comparative Cleavage and Stability of Dipeptide Linkers
| Linker Sequence | Key Characteristics | In Vitro Performance Highlights | References |
| Val-Cit | Cathepsin B-cleavable dipeptide. | High cleavage efficiency by Cathepsin B; serves as a benchmark. Generally stable in human plasma with a reported half-life up to 230 days. | [1][4] |
| Val-Ala | Cathepsin B-cleavable dipeptide. | Cleaved by Cathepsin B at approximately half the rate of Val-Cit. Exhibits lower hydrophobicity, which can reduce ADC aggregation. | [1][4] |
| Phe-Lys | Cathepsin B-cleavable dipeptide. | Reported to have a much faster cleavage rate than Val-Cit (cleavage half-life of ~8 minutes vs. ~240 minutes for Val-Cit in one study). | [7] |
| Glu-Val-Cit | Tripeptide linker. | Offers increased stability in mouse plasma compared to Val-Cit, addressing challenges in preclinical evaluation due to mouse carboxylesterase Ces1C. | [4] |
It is noteworthy that for vc-MMAE based ADCs, there was no significant difference in KM or kcat values observed, suggesting that different antibody carrier sequences do not result in different drug release rates.[8] The presence of the IgG1 antibody carrier, despite its bulkiness, does not appear to impact the rate of drug release by Cathepsin B.[8][9]
Experimental Protocols
Evaluating the cleavage of a Val-Cit linker requires a series of well-defined assays, from measuring enzyme activity to assessing cytotoxic effects in a cellular context.
This is essential for confirming enzyme viability before conducting ADC cleavage assays.[1]
-
Objective: To quantify the activity of purified Cathepsin B.[1]
-
Principle: This assay utilizes a synthetic fluorogenic substrate (e.g., Z-Arg-Arg-AMC) which, upon cleavage by Cathepsin B, releases a fluorescent group (AMC) that can be quantified.
-
Materials:
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 mM EDTA)
-
Activating Solution (e.g., 8.0 mM L-Cysteine or 5 mM DTT in Assay Buffer, freshly prepared)
-
Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare Reagents: Prepare assay buffer and fresh activating solution.[1] Prepare the Cathepsin B substrate solution at the desired concentration (e.g., 0.02 mM).[1]
-
Enzyme Activation: Dilute the Cathepsin B enzyme solution to the desired concentration in the activating solution. Incubate for 10-15 minutes at 37°C to activate the enzyme.[1]
-
Set up Plate: Add the activated enzyme solution to the wells of the 96-well plate.[1]
-
Initiate Reaction: Add the substrate solution to each well to start the reaction. Include control wells with substrate and buffer but no enzyme.
-
Measure Fluorescence: Immediately begin measuring fluorescence (e.g., excitation at 360 nm, emission at 460 nm) kinetically over a period of 30-60 minutes at 37°C.[10]
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence versus time plot.
-
-
Objective: To determine the rate and extent of Val-Cit linker cleavage in an ADC construct.[1]
-
Principle: The ADC is incubated with activated Cathepsin B. At various time points, aliquots are taken, and the reaction is stopped. The amount of released payload is then quantified using an analytical method like HPLC or mass spectrometry.[1]
-
Materials:
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and reaction buffer. Equilibrate to 37°C.[1]
-
Initiate Cleavage: Add a predetermined amount of activated Cathepsin B to the tube to start the reaction.[1][4]
-
Time Points: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove an aliquot of the reaction mixture.[4]
-
Quench Reaction: Immediately stop the reaction in the aliquot by adding the quench solution.[4]
-
Analysis: Analyze the samples containing the released payload by reverse-phase HPLC or LC-MS. Quantify the payload peak by comparing it to a standard curve.[1]
-
Data Interpretation: Plot the percentage of released payload against time to determine the cleavage kinetics (e.g., half-life).[1]
-
This protocol evaluates the functional consequence of linker cleavage: the ability of the ADC to kill target cancer cells.[1]
-
Objective: To measure the potency (e.g., IC50) of an ADC on antigen-positive cancer cells.[1]
-
Materials:
-
Antigen-positive cancer cell line
-
Cell culture medium and supplements
-
ADC
-
96-well clear bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Microplate reader (absorbance or luminescence)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add them to the cells. Include untreated control wells.
-
Incubation: Incubate the plates for a period sufficient for the ADC to exert its effect (typically 72-120 hours).[1]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.[1]
-
Read Plate: Measure the absorbance or luminescence using a microplate reader.[1]
-
Data Analysis: Normalize the results to untreated control cells to determine the percentage of cell viability. Plot the viability against the ADC concentration (log scale) and use a non-linear regression to calculate the IC50 value.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of Val-Cit-PABC Linkers
For Researchers, Scientists, and Drug Development Professionals
The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the success of these targeted therapies is the linker, a critical component that bridges the antibody to the potent cytotoxic payload. Among the most pivotal innovations in this space is the development of the valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker system. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this linker, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in the field.
The Genesis of a Smarter Linker: Addressing a Critical Need
Early ADC development was hampered by the instability of linkers, leading to premature release of the cytotoxic payload in systemic circulation and causing significant off-target toxicity. This challenge spurred the quest for a linker that would remain stable in the bloodstream but would be efficiently cleaved to release the drug only upon internalization into the target cancer cell.
The discovery that certain proteases, particularly cathepsin B, are overexpressed in the lysosomal compartments of many tumor cells provided a key insight.[1][] This led to the design of peptide-based linkers that could serve as substrates for these enzymes. The dipeptide, valine-citrulline, was identified as an effective and specific substrate for cathepsin B.[3] The inclusion of a self-immolative spacer, p-aminobenzylcarbamate (PABC), was another crucial innovation.[1][] This spacer ensures that upon cleavage of the dipeptide, the payload is released in its unmodified, active form.[4]
Mechanism of Action: A Precisely Timed Release
The efficacy of the Val-Cit-PABC linker hinges on a multi-step intracellular process that ensures targeted drug delivery.
References
An In-depth Technical Guide to the Chemical Properties of Val-Cit-PABC-DOX
For researchers, scientists, and professionals in the field of drug development, particularly in the design of Antibody-Drug Conjugates (ADCs), a comprehensive understanding of the drug-linker system is paramount. This guide provides a detailed examination of the chemical properties of Val-Cit-PABC-DOX, a widely utilized drug-linker conjugate. This system combines the potent cytotoxic agent Doxorubicin (DOX) with a linker system designed for conditional cleavage within the tumor microenvironment.
Core Components and Chemical Structure
This compound is a complex molecule comprising four key components: a dipeptide linker (Val-Cit), a self-immolative spacer (PABC), and the cytotoxic payload (DOX). This modular design is crucial for its function in targeted cancer therapy.
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as the primary recognition site for enzymatic cleavage. It is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. The choice of valine and citrulline is critical for efficient and specific cleavage.
-
p-Aminobenzylcarbamate (PABC) Spacer: The PABC moiety acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PABC linker becomes electronically unstable and undergoes a spontaneous 1,6-elimination reaction. This process ensures the rapid and efficient release of the unmodified cytotoxic drug, Doxorubicin.
-
Doxorubicin (DOX): Doxorubicin is a well-characterized anthracycline antibiotic with potent antineoplastic activity. It functions as a topoisomerase I and topoisomerase II inhibitor, intercalating into DNA and disrupting DNA repair processes, ultimately leading to cell death.
The chemical formula for a common form of this conjugate, MC-Val-Cit-PAB-Doxorubicin, is C₅₆H₆₇N₇O₁₉, with a molecular weight of 1142.2 g/mol .
Mechanism of Action: Targeted Drug Delivery and Release
The efficacy of ADCs utilizing the this compound system is dependent on a sequence of events that lead to the targeted release of Doxorubicin within cancer cells.
-
Circulation and Targeting: When conjugated to a monoclonal antibody that targets a specific tumor-surface antigen, the ADC circulates in the bloodstream. The Val-Cit linker is designed to be stable in plasma, minimizing premature drug release and associated systemic toxicity.
-
Internalization: Upon binding to the target antigen on a cancer cell, the entire ADC is internalized, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular organelle containing a high concentration of proteases.
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the citrulline and PABC moieties of the linker.
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide initiates the spontaneous 1,6-elimination of the PABC spacer, leading to the release of unmodified, fully active Doxorubicin into the cytoplasm of the cancer cell.
-
Cytotoxicity: The released Doxorubicin can then exert its cytotoxic effects by intercalating into the DNA and inhibiting topoisomerases, ultimately inducing apoptosis.
Physicochemical Properties and Stability
The physicochemical properties of the Val-Cit-PABC linker are critical to the overall performance of the ADC. The linker must strike a balance between stability in systemic circulation and susceptibility to cleavage in the target environment.
| Property | Description | Significance |
| Plasma Stability | The Val-Cit linker exhibits high stability in human plasma, which is crucial for minimizing off-target toxicity. However, it has been noted to be less stable in rodent plasma due to the presence of carboxylesterase Ces1c, which can prematurely cleave the linker. | High plasma stability ensures that the cytotoxic payload is delivered specifically to the tumor site, enhancing the therapeutic window. |
| Enzymatic Cleavage Kinetics | The cleavage of the Val-Cit linker by Cathepsin B is generally efficient. The rate of cleavage can be influenced by steric hindrance from the payload, which is mitigated by the PABC spacer. | Efficient cleavage ensures rapid drug release within the target cell, maximizing cytotoxic efficacy. |
| Hydrophobicity | The Val-Cit-PABC linker system can be hydrophobic, which may lead to aggregation of the ADC, particularly at high drug-to-antibody ratios (DARs). | Modifications to the linker, such as the incorporation of hydrophilic amino acids, can improve solubility and reduce aggregation. |
Doxorubicin Signaling Pathway
Upon its release into the cell, Doxorubicin primarily targets the cell nucleus to exert its cytotoxic effects. The primary mechanism involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks, which in turn activates DNA damage response pathways, ultimately culminating in apoptosis.
Experimental Protocols
The following are generalized protocols for key in vitro assays used to characterize ADCs containing the this compound linker system.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of drug release from the ADC in the presence of Cathepsin B.
Materials:
-
ADC solution of known concentration
-
Human Cathepsin B enzyme
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, with DTT and EDTA)
-
Quench solution (e.g., acetonitrile with an internal standard)
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells containing the ADC.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, stop the reaction by adding the quench solution.
-
Analyze the samples by LC-MS/MS to quantify the amount of released Doxorubicin and the remaining intact ADC.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the extent of premature drug release in plasma.
Materials:
-
ADC solution of known concentration
-
Human or animal plasma (thawed at 37°C)
-
Incubator at 37°C
-
-80°C freezer
-
Analytical method to quantify intact ADC and released drug (e.g., ELISA, LC-MS)
Procedure:
-
Thaw the plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration.
-
Incubate the plasma-ADC mixture at 37°C for various time points (e.g., 0, 6, 24, 48, 72 hours).
-
At each time point, take an aliquot of the mixture and store it at -80°C until analysis.
-
Analyze the samples to quantify the concentration of intact ADC over time.
-
Calculate the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (e.g., IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free Doxorubicin
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free Doxorubicin.
-
Treat the cells with the different concentrations of the test articles and incubate for a period of 72-120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance, luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.
Synthesis and Conjugation
The synthesis of the this compound linker-drug conjugate involves multi-step organic synthesis. Typically, the dipeptide Val-Cit is first synthesized, followed by coupling to the PABC spacer. The Doxorubicin is then attached to the PABC moiety. Finally, a conjugation handle, such as maleimide, is often incorporated to allow for covalent attachment to the antibody, usually through the sulfhydryl groups of reduced cysteine residues. Various synthetic routes have been developed to improve yield and reduce epimerization.
Conclusion
The this compound drug-linker system represents a well-established and effective platform for the development of ADCs. Its chemical properties, including high plasma stability and specific enzymatic cleavage, enable the targeted delivery and controlled release of the potent cytotoxic agent Doxorubicin. A thorough understanding of its mechanism of action, physicochemical characteristics, and the experimental methods for its evaluation is essential for the successful design and development of next-generation cancer therapeutics.
Val-Cit-PABC-DOX: A Technical Guide for Drug Development Professionals
An in-depth technical guide for researchers, scientists, and drug development professionals on the core properties and applications of the Val-Cit-PABC-DOX linker-drug conjugate.
This guide provides a comprehensive overview of the valine-citrulline-p-aminobenzylcarbamate-doxorubicin (this compound) entity, a critical component in the development of antibody-drug conjugates (ADCs). We will delve into its molecular characteristics, relevant experimental protocols, and the underlying mechanisms of action.
Core Molecular Data
The molecular weight and formula of this compound can vary depending on the specific chemical structure, particularly with the inclusion of a maleimidocaproyl (MC) group for antibody conjugation. Below is a summary of the key quantitative data for these structures.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C46H56N6O16 | 948.97 | 1022094-34-3[1] |
| MC-Val-Cit-PAB-Doxorubicin | C56H67N7O19 | 1142.18 | 159857-70-2 |
| Fmoc-Val-Cit-PAB-N-Doxorubicin | C61H66N6O18 | 1171.21 | 1895915-85-1[2] |
Mechanism of Action: Doxorubicin's Cytotoxic Pathways
This compound serves as a delivery system for the potent cytotoxic agent, doxorubicin. Upon internalization into a target cancer cell and cleavage of the Val-Cit linker by lysosomal enzymes like Cathepsin B, doxorubicin is released to exert its anti-tumor effects.[][4] Doxorubicin primarily functions through two main mechanisms: intercalation into DNA and inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS) that lead to cellular damage.[5][6][7]
Caption: Doxorubicin's dual mechanism of action following its release from an ADC.
Experimental Protocols
The development of an ADC using a Val-Cit-PABC linker is a multi-step process that requires careful execution and characterization. Below are generalized protocols for the synthesis of the drug-linker conjugate and its subsequent conjugation to an antibody.
Synthesis of Fmoc-Val-Cit-PABC-Daunorubicin
This protocol is adapted from the synthesis of a closely related daunorubicin conjugate and serves as a representative example.[8]
Materials:
-
Fmoc-Val-Cit-PAB-p-nitrophenyl carbonate (Fmoc-Val-Cit-PAB-Pnp)
-
Daunorubicin hydrochloride (Dau·HCl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Potassium bisulfate (KHSO4)
-
Saturated sodium bicarbonate (NaHCO3)
-
Saturated sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
-
Piperidine
-
Glutaric anhydride
Procedure:
-
Drug-Linker Conjugation:
-
Dissolve Dau·HCl (1.1 eq) in dry DMF.
-
Add Fmoc-Val-Cit-PAB-Pnp (1 eq) and DIPEA (1.5 eq) to the solution.
-
Stir the mixture overnight at room temperature under a nitrogen atmosphere.
-
Add EtOAc and wash the organic phase sequentially with 1 M KHSO4, saturated NaHCO3, and saturated NaCl.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain Fmoc-Val-Cit-PABC-Dau.
-
-
Fmoc-Deprotection and Derivatization:
-
Remove the Fmoc protecting group from the synthesized drug-linker by treating with 20% piperidine in DMF for 2 hours at room temperature.
-
Evaporate the DMF under high vacuum.
-
Triturate the residue with diethyl ether and isolate the precipitate by centrifugation.
-
Dissolve the deprotected product in dry DMF and react with glutaric anhydride (2 eq) and DIPEA (2 eq) for 2 hours at room temperature.
-
Remove the DMF in vacuo and purify the final product by semi-preparative RP-HPLC.
-
General Workflow for Antibody-Drug Conjugate (ADC) Development
The following diagram illustrates a typical workflow for the creation and evaluation of an ADC utilizing a cleavable linker like Val-Cit-PABC.
Caption: A stepwise workflow for the development and preclinical evaluation of an ADC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc-Val-Cit-PAB-N-Doxorubicin - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. benchchem.com [benchchem.com]
- 5. ClinPGx [clinpgx.org]
- 6. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Drug Delivery: A Technical Guide to Para-aminobenzyl Carbamate in Drug Release
For Researchers, Scientists, and Drug Development Professionals
The para-aminobenzyl carbamate (PABC) self-immolative linker is a cornerstone in the design of modern targeted therapeutics, particularly antibody-drug conjugates (ADCs). Its ability to stably connect a potent cytotoxic agent to a targeting moiety, such as a monoclonal antibody, and then efficiently release the drug in the target cell environment is critical to the success of these therapies. This technical guide provides an in-depth exploration of the function of PABC in drug release, detailing its mechanism of action, quantitative performance data, and the experimental protocols necessary for its evaluation.
Core Mechanism: The Self-Immolative Cascade
The PABC linker acts as a stable bridge between the drug and a trigger mechanism, often a peptide sequence susceptible to enzymatic cleavage.[1][2] The most prevalent trigger is the dipeptide valine-citrulline (Val-Cit), which is efficiently cleaved by cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells.[3][4]
The drug release process is a two-step mechanism initiated by the enzymatic cleavage of the trigger.
-
Enzymatic Cleavage: Upon internalization of the ADC into the target cell and trafficking to the lysosome, cathepsin B cleaves the amide bond between the citrulline and the PABC linker.[5] This initial cleavage event is the specific, targeted trigger for drug release.
-
Self-Immolation: The cleavage of the peptide trigger exposes a free amine on the PABC moiety. This initiates a spontaneous, irreversible intramolecular cyclization, specifically a 1,6-elimination reaction.[6][7] This electronic cascade results in the formation of a stable lactam, the release of carbon dioxide, and, most importantly, the liberation of the unmodified, active cytotoxic drug.[6]
This self-immolative property is crucial as it ensures that the drug is released in its native, potent form, independent of the linker's remnants.[3]
Quantitative Analysis of PABC Linker Performance
The stability of the PABC linker in systemic circulation and its efficient cleavage within the target cell are paramount for the therapeutic window of an ADC. Premature drug release can lead to off-target toxicity, while inefficient cleavage can reduce efficacy. The following tables summarize key quantitative data on the stability and cleavage kinetics of PABC-based linkers.
| Linker Composition | Species | Matrix | Half-life (t½) | Reference |
| Val-Cit-PABC | Human | Plasma | > 230 days | [8] |
| Val-Cit-PABC | Mouse | Plasma | 80 hours | [8] |
| Phe-Lys-PABC | Human | Plasma | 30 days | [8] |
| Phe-Lys-PABC | Mouse | Plasma | 12.5 hours | [8] |
| Silyl ether-based acid-cleavable | Human | Plasma | > 7 days | [9] |
| Phenylketone-derived hydrazone | Human & Mouse | Plasma | 2 days | [] |
| Carbonate (in Sacituzumab govitecan) | N/A | Serum | 36 hours | [] |
Table 1: Comparative Plasma Stability of Various Linker Chemistries. This table highlights the superior stability of the Val-Cit-PABC linker in human plasma compared to other linker types and its notable instability in mouse plasma, a critical consideration for preclinical studies.
| Linker Modification on Val-Cit-PABC | Species | Matrix | % Cleavage / Intact after Incubation | Incubation Time | Reference |
| Unmodified | Mouse | Plasma | >95% loss of conjugated MMAF | 14 days | [11] |
| Glutamic acid at P3 (EVCit) | Mouse | Plasma | Almost no linker cleavage | 14 days | [11] |
| Aspartic acid at P3 & CF3 on thiazole | Mouse | Serum | 6% cleavage | 24 hours | [12] |
| Aspartic acid at P3 & CF3 on thiazole | Human | Serum | 4% cleavage | 24 hours | [12] |
| Unmodified | Rat | Liver Lysosomal Prep | 85% cleavage | 48 hours | [12] |
| Legumain-cleavable (Lm-3) | Rat | Liver Lysosomal Prep | 5% cleavage | 48 hours | [12] |
Table 2: Impact of Linker Modification on Stability and Cleavage. This table illustrates how modifications to the peptide trigger or the PABC moiety can significantly alter the stability and cleavage characteristics of the linker.
Experimental Protocols
Accurate evaluation of PABC linker function requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Synthesis of a Val-Cit-PABC Drug Conjugate
This protocol describes the synthesis of a drug-linker conjugate using a commercially available Fmoc-Val-Cit-PAB linker.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Cytotoxic drug with a primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Activation of the Linker:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1 equivalent), DCC (1.1 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
-
Drug Conjugation:
-
Add the cytotoxic drug (1 equivalent) dissolved in DMF to the reaction mixture.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the reaction at room temperature overnight.
-
-
Fmoc Deprotection:
-
Once the conjugation is complete (monitored by LC-MS), evaporate the DMF under reduced pressure.
-
Dissolve the residue in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes to remove the Fmoc protecting group.
-
-
Purification:
-
Evaporate the solvent and purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the desired product and lyophilize to obtain the purified drug-linker conjugate.
-
In Vitro Drug Release Assay
This assay measures the release of the drug from an ADC in the presence of the target enzyme.
Materials:
-
Antibody-Drug Conjugate (ADC) with a Val-Cit-PABC linker
-
Human Cathepsin B (recombinant)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching solution: Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).
-
In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding activated Cathepsin B to a final concentration of 1 µM. To activate Cathepsin B, pre-incubate it in the assay buffer for 15 minutes at 37°C.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding 3 volumes of the cold quenching solution.
-
Centrifuge the samples at high speed to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of released drug.
-
Calculate the percentage of drug release at each time point relative to a fully hydrolyzed control.
ADC Stability Assessment by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to assess the stability of an ADC by monitoring changes in the drug-to-antibody ratio (DAR).[13][14]
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
HPLC system with a UV detector
Procedure:
-
Equilibrate the HIC column with a high concentration of Mobile Phase A (e.g., 95%).
-
Inject the ADC sample onto the column.
-
Elute the ADC species using a decreasing gradient of Mobile Phase A (i.e., increasing hydrophobicity).
-
Monitor the elution profile at 280 nm.
-
The different DAR species (DAR0, DAR2, DAR4, etc.) will separate based on their hydrophobicity, with higher DAR species eluting later.
-
To assess stability, incubate the ADC in plasma or buffer at 37°C.
-
At various time points, analyze aliquots by HIC. A decrease in the peak areas of higher DAR species and an increase in the peak area of lower DAR species indicates drug-linker instability.
Visualizing the Pathways and Workflows
To further elucidate the complex processes involved, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 5. genscript.com [genscript.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to Val-Cit-PABC ADC Linker Chemistry
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker is a cornerstone in the field of antibody-drug conjugates (ADCs), enabling the targeted delivery of potent cytotoxic agents to cancer cells. Its design, predicated on selective cleavage by intracellular proteases, has proven instrumental in the clinical success of several approved ADCs. This guide provides a comprehensive technical overview of the Val-Cit-PABC linker's chemistry, mechanism of action, and the experimental protocols critical for its evaluation.
Core Chemistry and Mechanism of Action
The Val-Cit-PABC linker is a protease-cleavable system designed for stability in systemic circulation and efficient payload release within the lysosomal compartment of target cells.[1][2] Its functionality is derived from three key components:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition motif for Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[1][3]
-
p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative unit connects the dipeptide to the cytotoxic drug.[1][4]
-
Conjugation Moiety: Typically, a maleimide group is incorporated to facilitate covalent attachment to cysteine residues on the monoclonal antibody.[5]
The mechanism of drug release is a sequential process initiated upon internalization of the ADC into the target cell.
dot
Upon ADC internalization and trafficking to the lysosome, the acidic environment and high concentration of proteases, particularly Cathepsin B, lead to the enzymatic cleavage of the amide bond between the citrulline and PABC moieties.[6][7] This initial cleavage event is the critical trigger for the subsequent self-immolation of the PABC spacer. The free aniline moiety of the PABC undergoes a spontaneous 1,6-elimination, leading to the release of the unmodified, active cytotoxic payload, along with carbon dioxide and azaquinone methide as byproducts.[4][8]
A key advantage of this cleavable linker is its ability to mediate the "bystander effect". If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[1]
Quantitative Data Summary
The performance of an ADC is critically dependent on the linker's stability and cleavage kinetics. The following tables summarize key quantitative data for the Val-Cit-PABC linker.
| Parameter | Species | Condition | Value/Observation | Reference(s) |
| Plasma Stability | Human | 37°C | Highly stable, with a reported half-life of over 230 days for one ADC. | [2] |
| Mouse | 37°C | Susceptible to cleavage by carboxylesterase 1C (Ces1C), leading to premature drug release. | [6][8] | |
| Cathepsin B Cleavage | In Vitro | pH 5.0, 37°C | Efficient cleavage, with a reported half-life of ~4.6 hours for a Val-Cit ADC. | [2] |
| The Val-Ala linker is cleaved at approximately half the rate of the Val-Cit linker. | [9] | |||
| Drug-to-Antibody Ratio (DAR) | Higher DARs (e.g., >6) are associated with increased hydrophobicity, faster clearance, and higher systemic toxicity. | [9] | ||
| An optimal DAR is typically between 2 and 4 to balance efficacy and safety. | [9] |
Table 1: Key Performance Parameters of Val-Cit-PABC Linkers.
| Linker Modification | Effect on Mouse Plasma Stability | Reference(s) |
| Glutamic acid-valine-citrulline (EVCit) | Significantly increased stability by protecting against Ces1C cleavage. | [4] |
| PEGylation | Increased hydrophilicity, improving pharmacokinetics and tolerability. | [9] |
Table 2: Strategies to Mitigate Instability in Mouse Plasma.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the development and characterization of ADCs.
Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol describes a common synthetic route for a key intermediate in the production of Val-Cit-PABC linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
structural components of Val-Cit-PABC-Doxorubicin
An In-depth Technical Guide on the Structural Components of Val-Cit-PABC-Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structural components of the Val-Cit-PABC-Doxorubicin drug-linker system, a cornerstone technology in the development of Antibody-Drug Conjugates (ADCs). This document outlines the individual components, their synergistic mechanism of action, relevant physicochemical data, and key experimental protocols for synthesis and characterization.
Core Structural Components
The Val-Cit-PABC-Doxorubicin conjugate is a sophisticated assembly of four key molecules, each selected for its specific properties that contribute to the overall stability, targeted delivery, and potent cytotoxicity of the final ADC. The system is comprised of a cleavable dipeptide, a self-immolative spacer, and a cytotoxic payload.
-
Valine (Val): An essential, nonpolar amino acid featuring a characteristic isopropyl side chain. In this linker, Valine is the N-terminal amino acid of the dipeptide.
-
Citrulline (Cit): A non-proteinogenic α-amino acid. The Valine-Citrulline (Val-Cit) dipeptide sequence serves as the recognition site for specific lysosomal proteases.[1]
-
p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer. Following the enzymatic cleavage of the Val-Cit dipeptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction to release the unmodified cytotoxic drug.[1]
-
Doxorubicin (Dox): A potent anthracycline antibiotic that acts as the cytotoxic payload.[2] Doxorubicin exerts its anticancer effects primarily by intercalating into DNA and inhibiting the function of topoisomerase II, leading to DNA damage and apoptosis.[3]
The logical arrangement of these components is crucial for the linker's function. The Val-Cit dipeptide is linked to the PABC spacer, which in turn is connected to Doxorubicin via a carbamate bond. This entire construct is typically attached to a monoclonal antibody through a conjugation handle, such as maleimidocaproyl (MC).
Quantitative and Physicochemical Data
The molecular properties of each component are critical for the synthesis, stability, and function of the ADC. The following table summarizes key quantitative data for the components of a representative MC-Val-Cit-PABC-Doxorubicin conjugate.
| Component / Conjugate | Chemical Formula | Molecular Weight ( g/mol ) | Key Role / Property |
| Valine | C₅H₁₁NO₂ | 117.15 | P2 residue for enzyme recognition; nonpolar. |
| Citrulline | C₆H₁₃N₃O₃ | 175.19 | P1 residue for enzyme recognition. |
| Doxorubicin | C₂₇H₂₉NO₁₁ | 543.52 | Cytotoxic payload; DNA intercalator, Topoisomerase II inhibitor.[3] |
| MC-Val-Cit-PAB-Doxorubicin | C₅₆H₆₇N₇O₁₉ | 1142.18 | Complete drug-linker for ADC conjugation.[4] |
| Fmoc-Val-Cit-PAB-N-Doxorubicin | C₆₁H₆₆N₆O₁₈ | 1171.21 | A common intermediate in synthesis with a protecting group (Fmoc).[5] |
Mechanism of Action: From Circulation to Cytotoxicity
The efficacy of an ADC built with the Val-Cit-PABC-Doxorubicin system relies on a multi-step intracellular delivery and activation pathway. This process ensures the potent payload remains inactive and attached to the antibody in systemic circulation, minimizing off-target toxicity.
-
Circulation & Targeting: The ADC circulates in the bloodstream. The monoclonal antibody component specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis, forming an endosome.
-
Lysosomal Trafficking: The endosome fuses with a lysosome. The lysosome is an acidic organelle containing a high concentration of proteases, including cathepsin B, which is often upregulated in tumor cells.[1]
-
Enzymatic Cleavage: Inside the lysosome, cathepsin B recognizes and cleaves the peptide bond between the Valine and Citrulline residues of the linker.[6]
-
Self-Immolation and Payload Release: The cleavage of the dipeptide triggers the PABC spacer to undergo spontaneous 1,6-elimination, which rapidly releases the Doxorubicin payload in its fully active, unmodified form.
-
Nuclear Action & Apoptosis: The released Doxorubicin diffuses from the lysosome into the cytoplasm and subsequently enters the nucleus. There, it intercalates into the DNA and inhibits topoisomerase II, leading to double-strand breaks and the induction of apoptosis (programmed cell death).[7]
Key Experimental Protocols
The development and validation of an ADC require rigorous analytical methods. Below are protocols for two critical experiments: the synthesis of the drug-linker and the assessment of its stability in plasma.
Protocol: Synthesis of Mc-Val-Cit-PABC-Doxorubicin
This protocol is adapted from established methodologies for synthesizing cathepsin B-cleavable linkers and conjugating them to a payload.
Objective: To synthesize the complete drug-linker construct ready for conjugation to an antibody.
Materials:
-
L-Citrulline
-
p-Aminobenzyl alcohol (PABOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Fmoc-Val-OH (Fmoc-protected Valine)
-
DMF (Dimethylformamide), DCM (Dichloromethane)
-
Piperidine
-
6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)
-
Doxorubicin-HCl
-
Reagents for purification (e.g., silica gel for chromatography, HPLC system).
Methodology:
-
Synthesis of Fmoc-Cit-PABOH:
-
Dissolve L-Citrulline and p-Aminobenzyl alcohol in DMF.
-
Add HATU and DIPEA to the mixture and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Protect the N-terminus with an Fmoc group to yield Fmoc-Cit-PABOH.
-
Purify the product by column chromatography.
-
-
Dipeptide Formation (Fmoc-Val-Cit-PABOH):
-
Deprotect the Fmoc-Cit-PABOH to expose the amine.
-
Couple Fmoc-Val-OH to the deprotected amine using a coupling agent like HATU/DIPEA.
-
Purify the resulting dipeptide, Fmoc-Val-Cit-PABOH.
-
-
Conjugation of Doxorubicin:
-
Attach Doxorubicin to the hydroxyl group of the PABC moiety to form a carbamate linkage. This often involves activating the PABC hydroxyl with p-nitrophenyl chloroformate, followed by reaction with the amino group on the daunosamine sugar of Doxorubicin.
-
-
Fmoc Deprotection and Maleimide Installation:
-
Remove the Fmoc protecting group from the N-terminus of Valine using a solution of piperidine in DMF.
-
React the newly exposed primary amine with 6-maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu) in DMF with DIPEA.
-
Purify the final product, Mc-Val-Cit-PABC-Doxorubicin, using reverse-phase HPLC.
-
-
Characterization: Confirm the identity and purity of the final compound using LC-MS and NMR spectroscopy.
Protocol: In Vitro ADC Plasma Stability Assay
Objective: To quantify the stability of the ADC and the rate of premature payload release in plasma.[6]
Materials:
-
Purified ADC (e.g., Trastuzumab-Val-Cit-PABC-Doxorubicin)
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Protein A or anti-human IgG affinity capture resin/beads
-
LC-MS/MS system for quantification of released payload
-
Hydrophobic Interaction Chromatography (HIC) HPLC system for DAR analysis
Methodology:
-
Incubation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in aliquots of human and mouse plasma.
-
Incubate the samples in a sealed container at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately stop potential degradation by either flash-freezing the samples at -80°C or by immediate processing.
-
-
Sample Analysis (Two parallel methods):
-
A) Quantification of Released Payload (LC-MS/MS):
-
Precipitate plasma proteins from an aliquot using cold acetonitrile.
-
Centrifuge to pellet the protein, and collect the supernatant containing the released (free) drug-linker.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of released Mc-Val-Cit-PABC-Doxorubicin.
-
-
B) Analysis of Intact ADC (HIC-HPLC):
-
From a separate aliquot, capture the intact ADC using Protein A affinity beads.
-
Wash the beads to remove plasma proteins.
-
Elute the ADC and analyze it by HIC-HPLC. This method separates ADC species based on their drug-to-antibody ratio (DAR).
-
-
-
Data Analysis:
-
From the LC-MS/MS data, plot the concentration of released payload over time.
-
From the HIC data, calculate the average DAR at each time point. A decrease in the average DAR indicates payload loss.
-
Calculate the plasma half-life (t½) of the intact ADC. Val-Cit linkers are known to be highly stable in human plasma but can be unstable in mouse plasma due to cleavage by carboxylesterase Ces1c.[7]
-
Conclusion
The Val-Cit-PABC-Doxorubicin system exemplifies the rational design principles of modern ADC technology. The protease-cleavable dipeptide ensures tumor-specific payload release, the self-immolative PABC spacer provides an efficient and traceless release mechanism, and the potent Doxorubicin payload delivers effective cytotoxicity. A thorough understanding of these structural components and their interactions, validated through rigorous experimental characterization, is essential for the successful development of next-generation targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Triple Negative Breast Cancer Cells with Novel Cytotoxic Peptide-Doxorubicin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. communities.springernature.com [communities.springernature.com]
A Technical Guide to the Theoretical Basis of Targeted Doxorubicin Delivery
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Doxorubicin (DOX) is a potent anthracycline antibiotic and one of the most effective chemotherapeutic agents against a wide spectrum of cancers, including solid tumors and hematological malignancies.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, which collectively lead to DNA damage and apoptosis in rapidly dividing cancer cells.[2][3][4] However, the clinical application of free DOX is severely hampered by its dose-dependent and cumulative cardiotoxicity, as well as a lack of tumor specificity, which leads to systemic side effects.[1][3][4][5] To overcome these limitations, targeted drug delivery systems have been developed to enhance the therapeutic index of DOX by increasing its concentration at the tumor site while minimizing exposure to healthy tissues.[1][5][6] This guide provides an in-depth overview of the core theoretical principles, carrier systems, and experimental validation underlying the targeted delivery of doxorubicin.
Core Principles of Targeted Doxorubicin Delivery
Targeted delivery strategies are broadly categorized into passive, active, and stimuli-responsive targeting. These approaches leverage the unique physiological and molecular characteristics of the tumor microenvironment to achieve site-specific drug accumulation and release.
Passive Targeting: The Enhanced Permeability and Retention (EPR) Effect
Passive targeting relies on the pathophysiological characteristics of solid tumors.[6] Tumor tissues exhibit a phenomenon known as the Enhanced Permeability and Retention (EPR) effect, which is characterized by:
-
Leaky Vasculature: Rapid and disorganized angiogenesis in tumors results in blood vessels with poorly aligned endothelial cells and large fenestrations (gaps), allowing nanoparticles (typically 10-100 nm in size) to extravasate from the bloodstream into the tumor interstitium.[6][7]
-
Impaired Lymphatic Drainage: Tumors generally lack an effective lymphatic drainage system, which prevents the clearance of these extravasated nanoparticles, leading to their accumulation and retention over time.[6]
By encapsulating doxorubicin within nanocarriers such as liposomes or nanoparticles, its circulation half-life is extended, and it can take advantage of the EPR effect for preferential accumulation in tumor tissue.[8]
References
- 1. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive review on doxorubicin: mechanisms, toxicity, clinical trials, combination therapies and nanoformulations in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. Doxorubicin-Conjugated Nanoparticles for Potential Use as Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy [mdpi.com]
- 7. Doxorubicin loaded iron oxide nanoparticles overcome multidrug resistance in cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Val-Cit-PABC-DOX in Cancer Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Val-Cit-PABC-DOX linker-drug conjugate in the context of cancer research, with a focus on its application in antibody-drug conjugates (ADCs). It details the mechanism of action, experimental protocols for evaluation, and available preclinical data.
Core Concept: The this compound System
The this compound system is a sophisticated drug delivery platform designed for targeted cancer therapy. It comprises three key components:
-
Val-Cit (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2][]
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.[1][]
-
DOX (Doxorubicin): A potent cytotoxic agent that induces cancer cell death primarily through DNA intercalation and inhibition of topoisomerase II.[4][5]
When incorporated into an antibody-drug conjugate (ADC), this system allows for the targeted delivery of doxorubicin to cancer cells expressing a specific surface antigen recognized by the monoclonal antibody. The ADC is internalized, and upon trafficking to the lysosome, the Val-Cit linker is cleaved by Cathepsin B, initiating the release of doxorubicin to exert its cytotoxic effect.[1][6]
Mechanism of Action and Signaling Pathway
The efficacy of a this compound based ADC relies on a sequence of events, from antigen binding to the induction of apoptosis.
Linker Cleavage and Drug Release
The intracellular release of doxorubicin from a Val-Cit-PABC conjugate is a two-step process:
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[1][2]
-
Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified, active form of doxorubicin.[1]
Doxorubicin-Induced Apoptosis
Once released, doxorubicin initiates a cascade of events leading to programmed cell death (apoptosis). Key signaling pathways involved include:
-
DNA Damage Response: Doxorubicin intercalates into DNA, leading to DNA double-strand breaks. This activates DNA damage sensors like ATM and ATR, which in turn phosphorylate and activate p53.
-
p53-Mediated Apoptosis: Activated p53 acts as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax and PUMA, while downregulating anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Pathway: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.
-
Reactive Oxygen Species (ROS) Production: Doxorubicin can also induce the production of ROS, which can further damage cellular components and contribute to apoptosis.[7][8][9]
Quantitative Data
The following tables summarize available quantitative data for doxorubicin and ADCs utilizing cleavable linkers in various cancer cell lines and preclinical models. It is important to note that direct comparative data for a single this compound ADC across all these models is limited in publicly available literature.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation(s) |
| MDA-MB-231 | Breast Cancer | Peptide-Doxorubicin Conjugate 1 | 1.3 | [10] |
| MDA-MB-231 | Breast Cancer | Peptide-Doxorubicin Conjugate 2 | 2.2 | [10] |
| MDA-MB-231 | Breast Cancer | Free Doxorubicin | 1.5 | [10] |
| MDA-MB-468 | Breast Cancer | Peptide-Doxorubicin Conjugate 1 | 4.7 | [10] |
| MDA-MB-468 | Breast Cancer | Peptide-Doxorubicin Conjugate 2 | 1.2 | [10] |
| MDA-MB-468 | Breast Cancer | Free Doxorubicin | 0.35 | [10] |
| MCF 10A (Non-cancerous) | Breast | Peptide-Doxorubicin Conjugate 1 | 38.6 | [10] |
| MCF 10A (Non-cancerous) | Breast | Peptide-Doxorubicin Conjugate 2 | 15.1 | [10] |
| MCF 10A (Non-cancerous) | Breast | Free Doxorubicin | 0.24 | [10] |
| A2780 | Ovarian Cancer | Free Doxorubicin | Varies | [] |
| A2780AD (Doxorubicin-resistant) | Ovarian Cancer | Free Doxorubicin | Varies | [] |
| SKOV3 | Ovarian Cancer | Free Doxorubicin | Varies | [11] |
| OVCAR3 | Ovarian Cancer | Free Doxorubicin | Varies | [11] |
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
| Xenograft Model | Cancer Type | Treatment | Dose | Tumor Growth Inhibition (%) | Citation(s) |
| Basal-like Breast Cancer | Breast Cancer | Bevacizumab + Doxorubicin | Not Specified | Significant | [12] |
| MCF-7 | Breast Cancer | Palbociclib + SDX-7320 | 40 mg/kg + 8 mg/kg | Not Specified (Improved Survival) | [13] |
| A549 | Lung Cancer | SST3-Avi-C3 + Doxorubicin | 350 nM + 100 µM | Significant | [14] |
| H460a | Lung Cancer | Erlotinib + Chemotherapy | 100 mg/kg | 86 | [15] |
| A549 | Lung Cancer | Erlotinib + Chemotherapy | 100 mg/kg | 93 | [15] |
Table 3: Preclinical Pharmacokinetic Parameters
| Species | ADC/Compound | t1/2 (half-life) | CL (Clearance) | Vd (Volume of Distribution) | Citation(s) |
| Rat | Doxorubicin | ~0.5 h | ~1.5 L/h/kg | ~25 L/kg | [16] |
| Mouse | ADC with EVCit linker | ~12 days | Not Reported | Not Reported | |
| Mouse | ADC with VCit linker | ~2 days | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the preclinical evaluation of this compound based ADCs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (e.g., breast, lung, ovarian)
-
Appropriate cell culture medium and supplements
-
This compound ADC and control ADC (e.g., non-targeting ADC)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in culture medium. Replace the existing medium with the ADC-containing medium.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.
In Vivo Xenograft Efficacy Study
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells for implantation
-
This compound ADC, vehicle control, and potentially a non-targeting ADC control
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups. Administer the ADC (typically intravenously), vehicle control, and any other control treatments at predetermined doses and schedules.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
Cathepsin B Cleavage Assay
This assay confirms the specific cleavage of the Val-Cit linker by Cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of recombinant human Cathepsin B.
-
Incubation: Incubate the reaction mixture at 37°C for various time points.
-
Quenching: At each time point, stop the reaction by adding the quenching solution.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released doxorubicin and the remaining intact ADC.
-
Data Interpretation: An increase in free doxorubicin over time indicates successful cleavage of the linker by Cathepsin B.
Preclinical Development Workflow
The evaluation of a this compound ADC follows a structured preclinical workflow to assess its potential as a therapeutic candidate.
This workflow progresses from initial in vitro characterization of the ADC's binding, internalization, and cytotoxic properties to more complex in vivo studies evaluating its pharmacokinetics, efficacy, and safety in animal models.[10] The culmination of these studies informs the selection of a lead candidate for Investigational New Drug (IND)-enabling studies.
Conclusion
The this compound system represents a clinically validated and versatile platform for the development of targeted cancer therapies. Its mechanism of action, relying on the specific enzymatic cleavage of the Val-Cit linker by Cathepsin B in the tumor microenvironment, allows for the controlled release of the potent cytotoxic agent doxorubicin. The preclinical evaluation of ADCs utilizing this system requires a rigorous and multi-faceted approach, encompassing in vitro characterization, in vivo efficacy and safety studies, and detailed pharmacokinetic analysis. The protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals working to advance novel cancer therapeutics based on this promising technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. blog.td2inc.com [blog.td2inc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. adcreview.com [adcreview.com]
- 12. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the therapeutic use and outcome of antibody-drug conjugates in ovarian cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Conjugation of Val-Cit-PABC-DOX to an Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and associated toxicities. The linker, which connects the antibody and the drug, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.
This document provides detailed application notes and protocols for the conjugation of a maleimide-activated Val-Cit-PABC-DOX drug-linker to a target antibody. The Val-Cit-PABC (valine-citrulline-p-aminobenzylcarbamate) linker is a cathepsin B-cleavable linker designed to release the potent topoisomerase inhibitor, doxorubicin (DOX), within the lysosomal compartment of target cancer cells. The conjugation strategy described herein is based on the widely used maleimide-thiol chemistry, where the maleimide group on the drug-linker reacts with free thiol groups generated by the reduction of interchain disulfide bonds on the antibody.
Mechanism of Action
The therapeutic efficacy of an ADC is contingent upon a sequence of events, beginning with the specific binding of the antibody to its target antigen on the surface of a cancer cell.
Caption: Mechanism of action of a this compound ADC.
Experimental Workflow
The overall process for generating the antibody-drug conjugate involves three main stages: antibody preparation (reduction), conjugation with the drug-linker, and purification of the final ADC.
Caption: General workflow for ADC conjugation.
Materials and Reagents
| Reagent | Supplier | Cat. No. |
| Monoclonal Antibody (mAb) | User-defined | - |
| Maleimide-Val-Cit-PABC-DOX | Commercially available | - |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | C4706 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| Phosphate Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 |
| Sodium Borate Buffer | Sigma-Aldrich | S9649 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | E9884 |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | 276855 |
| Amicon Ultra Centrifugal Filter Units | MilliporeSigma | UFC903024 |
| Hydrophobic Interaction Chromatography (HIC) Column | Tosoh Bioscience | TSKgel Butyl-NPR |
| Size Exclusion Chromatography (SEC) Column | Waters | XBridge Protein BEH SEC |
| Ammonium Sulfate | Sigma-Aldrich | A4418 |
| Sodium Phosphate | Sigma-Aldrich | S0751 |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups for conjugation. Two common reducing agents, TCEP and DTT, are presented. TCEP is often preferred as it is more stable and does not require removal before the addition of the maleimide compound.[1][2]
Option A: Reduction with TCEP [1]
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into a suitable reaction buffer, such as PBS, pH 7.4, containing 1 mM EDTA. This can be done using centrifugal filter units.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Reduction Reaction:
-
Prepare a fresh stock solution of TCEP (e.g., 10 mM in water).
-
Add a 10 to 20-fold molar excess of TCEP to the antibody solution.[1] The optimal molar ratio may need to be determined empirically to achieve the desired Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[1]
-
Option B: Reduction with DTT [3]
-
Antibody Preparation:
-
Prepare a reaction buffer of 50 mM sodium borate, 50 mM NaCl, pH 8.0.
-
Dilute the antibody to 10 mg/mL in the reaction buffer.[3]
-
-
Reduction Reaction:
-
Prepare a fresh 100 mM stock solution of DTT in water.
-
Add DTT to the antibody solution to a final concentration that provides a desired molar excess (e.g., 10-fold).
-
Incubate at 37°C for 30 minutes.[3]
-
-
Removal of Excess DTT:
-
Immediately after incubation, remove the excess DTT by buffer exchange using a desalting column (e.g., Sephadex G-25) or centrifugal filtration, exchanging into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[3] This step is crucial as excess DTT will react with the maleimide linker.
-
Protocol 2: Conjugation of this compound to the Reduced Antibody
This protocol details the conjugation of the maleimide-activated drug-linker to the freshly reduced antibody. The reaction should be performed promptly after antibody reduction to prevent re-oxidation of the thiol groups.
-
Preparation of Drug-Linker Solution:
-
Prepare a 10 mM stock solution of Maleimide-Val-Cit-PABC-DOX in anhydrous DMSO.[1] Protect the solution from light.
-
-
Conjugation Reaction:
-
To the reduced antibody solution (from Protocol 1), add the Maleimide-Val-Cit-PABC-DOX stock solution to achieve a desired molar excess over the antibody (e.g., 5 to 10-fold).[3] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.[1]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.[4]
-
-
Quenching the Reaction (Optional but Recommended):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as N-acetylcysteine or cysteine to a final concentration of 1 mM.
-
Incubate for an additional 20 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, residual quenching agents, and to isolate the ADC with the desired DAR profile. A combination of purification techniques may be necessary.[]
Method 1: Tangential Flow Filtration (TFF) []
TFF is effective for removing small molecule impurities and for buffer exchange.
-
Set up the TFF system with a membrane appropriate for the size of the antibody (e.g., 30 kDa MWCO).
-
Diafilter the conjugation reaction mixture against a suitable formulation buffer (e.g., PBS, pH 7.4) until the desired level of impurity removal is achieved (typically monitored by HPLC).
Method 2: Hydrophobic Interaction Chromatography (HIC) [6][7]
HIC is a powerful technique for separating ADC species with different DARs, as the addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody.[]
-
Sample Preparation: Adjust the salt concentration of the purified ADC solution (from TFF) by adding a high salt buffer (e.g., 2 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0) to promote binding to the HIC column.[6]
-
Chromatography:
-
Equilibrate the HIC column (e.g., TSKgel Butyl-NPR) with a high salt mobile phase (e.g., 1 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Load the sample onto the column.
-
Elute the bound ADC species using a decreasing salt gradient, where species with higher DARs will elute at lower salt concentrations.
-
Collect fractions corresponding to the desired DAR species.
-
Method 3: Size Exclusion Chromatography (SEC)
SEC can be used to remove aggregates that may have formed during the conjugation process.
-
Equilibrate an appropriate SEC column with the final formulation buffer.
-
Inject the purified ADC solution.
-
Collect the monomeric ADC peak, which will be the main peak eluting at the expected retention time for the antibody.
Characterization of the ADC
Thorough characterization is critical to ensure the quality, consistency, and efficacy of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The average number of drug molecules conjugated to each antibody is a critical quality attribute.
UV-Vis Spectrophotometry [8]
This is a relatively simple method for determining the average DAR.
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the maximum absorbance wavelength of doxorubicin (approximately 480 nm).
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the drug to the antibody.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides more detailed information, including the distribution of different DAR species.
-
The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.
-
Deconvolution of the mass spectra will reveal peaks corresponding to the antibody with different numbers of conjugated drug molecules.
-
The average DAR can be calculated from the relative abundance of each species.
Analysis of Aggregates
Size Exclusion Chromatography (SEC)
SEC is the standard method for quantifying the percentage of high molecular weight species (aggregates) in the final ADC product.
Quantitative Data Summary
The following table provides a summary of typical parameters and expected outcomes for the conjugation of this compound to an antibody. These values may require optimization for specific antibodies and applications.
| Parameter | Typical Range/Value | Reference |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | [1][3] |
| Molar Excess of Reducing Agent | 10-20x (TCEP), 10x (DTT) | [1][3] |
| Incubation Time | 1-2 hours (TCEP), 30 min (DTT) | [1][3] |
| Incubation Temperature | 37°C | [1][3] |
| Conjugation | ||
| Molar Excess of Drug-Linker | 5-10x | [3] |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | [4] |
| Final DMSO Concentration | < 10% (v/v) | [1] |
| Purification & Characterization | ||
| Typical DAR Range | 2 - 4 | [3] |
| ADC Yield after Purification | > 80% | - |
| Purity (by SEC) | > 95% monomer | - |
Disclaimer: These protocols provide a general guideline. Optimization of reaction conditions, including molar ratios of reagents, incubation times, and temperatures, may be necessary to achieve the desired product characteristics for a specific antibody and drug-linker combination. All work with cytotoxic agents like doxorubicin should be performed in a properly equipped laboratory with appropriate safety precautions.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Val-Cit-PABC-DOX
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby enhancing efficacy while minimizing systemic toxicity. A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyl carbamate (PABC) self-immolative spacer, is a widely utilized cleavable linker system. This system is engineered to be stable in systemic circulation and to undergo enzymatic cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.
This document provides detailed application notes and protocols for the in vitro evaluation of ADCs employing a Val-Cit-PABC linker conjugated to the chemotherapeutic agent Doxorubicin (DOX). Doxorubicin is a well-characterized anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms, including DNA intercalation and inhibition of topoisomerase II. The targeted delivery of Doxorubicin via an ADC aims to increase its therapeutic index. These notes are intended to guide researchers in the comprehensive in vitro assessment of Val-Cit-PABC-DOX ADCs.
Mechanism of Action
The mechanism of action of a this compound ADC is a multi-step process that begins with the specific binding of the ADC to a target antigen on the surface of a cancer cell.[1] This is followed by internalization of the ADC-antigen complex, typically via receptor-mediated endocytosis.[2] Once internalized, the complex is trafficked to the lysosome.
Inside the lysosome, the acidic environment and the presence of proteases, most notably Cathepsin B, lead to the cleavage of the Val-Cit dipeptide linker.[1][] This enzymatic cleavage initiates the self-immolation of the PABC spacer, which in turn releases the Doxorubicin payload in its active, unmodified form.[4] The released Doxorubicin can then diffuse from the lysosome into the cytoplasm and nucleus, where it exerts its cytotoxic effects.
Doxorubicin's primary mechanisms of cytotoxicity include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with DNA replication and transcription.[2]
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of double-strand breaks in the DNA.[2]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including lipids, proteins, and DNA.
This targeted intracellular release of Doxorubicin maximizes its concentration at the site of action while minimizing exposure to healthy tissues, which is the fundamental principle behind the improved therapeutic window of ADCs.
Data Presentation: In Vitro Cytotoxicity
A primary goal of in vitro testing is to determine the potency of the this compound ADC. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the ADC required to inhibit the growth of cancer cells by 50%. These assays should be performed on both antigen-positive and antigen-negative cell lines to assess target-specific cytotoxicity.
Table 1: Illustrative In Vitro Cytotoxicity of Free Doxorubicin and a Representative Val-Cit-Linker ADC in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Target Antigen Expression | Compound | IC50 (nM) |
| SK-BR-3 | Breast Cancer | HER2-positive | Free Doxorubicin | 50 - 150 |
| Trastuzumab-Val-Cit-PABC-MMAE | 0.5 - 5 | |||
| BT-474 | Breast Cancer | HER2-positive | Free Doxorubicin | 60 - 200 |
| Trastuzumab-Val-Cit-PABC-MMAE | 1 - 10 | |||
| MDA-MB-468 | Breast Cancer | HER2-negative | Free Doxorubicin | 40 - 120 |
| Trastuzumab-Val-Cit-PABC-MMAE | > 1000 | |||
| NCI-N87 | Gastric Cancer | HER2-positive | Free Doxorubicin | 70 - 250 |
| Trastuzumab-Val-Cit-PABC-MMAE | 2 - 15 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the IC50 value of a this compound ADC using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound ADC
-
Isotype control ADC (non-targeting antibody with the same linker-drug)
-
Free Doxorubicin
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the assay period.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC, isotype control ADC, and free Doxorubicin in complete medium. A typical concentration range to test would be from 0.01 nM to 1000 nM.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells (medium only) as a negative control and wells with medium only (no cells) as a blank control.
-
Incubate the plate for 72-96 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by the this compound ADC using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Target antigen-positive cancer cell line
-
6-well cell culture plates
-
This compound ADC
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat the cells with the this compound ADC at concentrations around the predetermined IC50 value for 24, 48, or 72 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Visualizations
Caption: Mechanism of Action of a this compound ADC.
Caption: Doxorubicin-Induced Apoptosis Signaling Pathway.
Caption: Experimental Workflow for MTT Cytotoxicity Assay.
References
Application Notes and Protocols for Val-Cit-PABC-DOX in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of the cleavable drug linker conjugate, Valine-Citrulline-p-aminobenzylcarbamate-Doxorubicin (Val-Cit-PABC-DOX), in a variety of in vitro cell culture applications. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.
Introduction
This compound is a widely utilized entity in the development of targeted cancer therapeutics, most notably as a component of antibody-drug conjugates (ADCs). The conjugate consists of the potent chemotherapeutic agent doxorubicin linked via a protease-cleavable linker. This linker is comprised of a valine-citrulline dipeptide, which is a substrate for the lysosomal protease Cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[][2] The specificity of the Val-Cit linker for Cathepsin B, an enzyme often upregulated in the tumor microenvironment, allows for the targeted release of doxorubicin within cancer cells, thereby enhancing its therapeutic index and minimizing off-target toxicity.[]
Mechanism of Action
The cytotoxic effect of this compound is predicated on a multi-step process that culminates in the intracellular release of doxorubicin, a potent topoisomerase II inhibitor.
-
Cellular Uptake: In the context of an ADC, the conjugate is internalized following binding to a specific cell surface antigen. As a standalone molecule, uptake mechanisms may vary depending on the cell type and experimental conditions.
-
Lysosomal Trafficking: Following internalization, the conjugate is trafficked to the lysosome.
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline and PABC moieties of the linker.[]
-
Self-Immolation and Drug Release: Cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of unmodified, active doxorubicin into the cytoplasm.
-
Induction of Apoptosis: The released doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅₆H₆₇N₇O₁₉ | [3] |
| Molecular Weight | 1142.18 g/mol | [3] |
| Appearance | Orange to red solid | |
| Solubility | Soluble in DMSO |
Table 2: Representative IC50 Values of Doxorubicin in Various Cancer Cell Lines
Note: The following table provides reference IC50 values for the free drug, doxorubicin. The potency of this compound will be dependent on the rate of cellular uptake and the intracellular Cathepsin B activity of the specific cell line being tested. Researchers are advised to determine the IC50 values of the conjugate in their cell lines of interest using the protocol provided below.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| MCF-7 | Breast Adenocarcinoma | ~0.1 - 2.5 | 48 - 120 | [4] |
| A549 | Lung Carcinoma | ~0.4 | Not Specified | [5] |
| HeLa | Cervical Cancer | ~0.34 - 2.9 | Not Specified | [4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve the this compound solid in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -20°C, it is recommended to use the solution within one month; for storage at -80°C, the solution can be stable for up to six months.[6]
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software.
Cellular Uptake Assay (Flow Cytometry)
This protocol describes a method to quantify the cellular uptake of this compound, leveraging the intrinsic fluorescence of doxorubicin.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates or fluorescence-activated cell sorting (FACS) tubes
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound for different time points (e.g., 1, 4, 8, 24 hours).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA and resuspend them in complete medium.
-
Sample Preparation: Centrifuge the cell suspension and resuspend the cell pellet in 500 µL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Doxorubicin can be excited with a 488 nm laser and its emission can be detected in the appropriate channel (e.g., PE or PE-Texas Red channel).
-
Data Analysis: Quantify the mean fluorescence intensity of the cell population at each concentration and time point to determine the relative cellular uptake.
Cathepsin B Activity Assay (Fluorometric)
This protocol details the measurement of intracellular Cathepsin B activity in cell lysates.
Materials:
-
Target cancer cell lines
-
Cathepsin B Activity Assay Kit (Fluorometric), which typically includes a cell lysis buffer, reaction buffer, and a fluorogenic substrate such as Ac-RR-AFC.[8]
-
96-well black, clear-bottom plate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation: Culture cells to 80-90% confluency. Harvest the cells (1-5 x 10⁶) and wash with ice-cold PBS. Lyse the cells in 50 µL of chilled Cathepsin B Cell Lysis Buffer and incubate on ice for 10 minutes. Centrifuge the lysate at high speed for 5 minutes and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay).
-
Assay Reaction: Add 50-200 µg of cell lysate to a well of the 96-well plate. Add 50 µL of Cathepsin B Reaction Buffer to each well. Initiate the reaction by adding 2 µL of the 10 mM Cathepsin B substrate (final concentration 200 µM).[8]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[8]
-
Data Analysis: Calculate the relative Cathepsin B activity by comparing the fluorescence of the samples to a standard curve generated with purified Cathepsin B or by comparing the fluorescence between different cell lines.
Visualization of Pathways and Workflows
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Signaling Pathway of Doxorubicin-Induced Apoptosis
Caption: Doxorubicin-induced intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for the Development of Antibody-Drug Conjugates with Val-Cit-PABC-DOX
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and evaluation of Antibody-Drug Conjugates (ADCs) utilizing the Valine-Citrulline-para-aminobenzylcarbamate (Val-Cit-PABC) linker system with the cytotoxic payload, Doxorubicin (DOX). This document outlines the mechanism of action, detailed experimental protocols for conjugation, characterization, and in vitro evaluation, and presents relevant data to aid in the successful design and assessment of these complex biotherapeutics.
Introduction to Val-Cit-PABC-DOX ADCs
Antibody-Drug Conjugates are a class of targeted therapies designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The this compound system is a cleavable linker-drug combination where:
-
Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.
-
Linker (Val-Cit-PABC): A protease-cleavable linker comprising a valine-citrulline dipeptide, which is a substrate for the lysosomal enzyme Cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[2] This linker is designed to be stable in systemic circulation but to release the payload upon internalization into target cancer cells.[3]
-
Payload (Doxorubicin): A potent anthracycline topoisomerase II inhibitor that intercalates into DNA, leading to inhibition of DNA replication and transcription, ultimately inducing apoptosis.[4]
The specificity of the mAb directs the ADC to the tumor, and the linker's properties ensure that the cytotoxic payload is released preferentially within the cancer cells, enhancing the therapeutic window.
Mechanism of Action
The therapeutic action of a this compound ADC is a multi-step process that relies on both the targeted delivery by the antibody and the controlled release of the cytotoxic payload.
References
Application Notes and Protocols for the Characterization of Val-Cit-PABC-DOX Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of antibody-drug conjugates (ADCs) utilizing the Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker system with the cytotoxic payload Doxorubicin (DOX).
Introduction
The Val-Cit-PABC linker is a critical component in the design of modern ADCs. Its dipeptide motif is engineered for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the potent cytotoxic agent, Doxorubicin, is delivered specifically to cancer cells, thereby enhancing the therapeutic window by maximizing efficacy and minimizing off-target toxicities.[1][2]
Accurate and robust analytical characterization of Val-Cit-PABC-DOX conjugates is paramount during drug development and for quality control. This involves the determination of critical quality attributes (CQAs) such as the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, conjugate purity, and stability.[3] This document outlines the key analytical methods and detailed protocols for the comprehensive characterization of these complex biomolecules.
Analytical Methods Overview
A suite of orthogonal analytical techniques is employed to fully characterize this compound conjugates. Each method provides unique insights into the physicochemical properties of the ADC.
-
UV/Vis Spectroscopy: A straightforward method for determining the average Drug-to-Antibody Ratio (DAR).[3][]
-
Size Exclusion Chromatography (SEC-HPLC): Used to assess the aggregation, fragmentation, and purity of the ADC.[5][6]
-
Hydrophobic Interaction Chromatography (HIC-HPLC): Provides information on the distribution of different drug-loaded species.[1][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the conjugate and its subunits, providing precise information on drug loading and linker integrity.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Assesses the higher-order structure of the ADC to ensure that the conjugation process has not adversely affected the antibody's conformation.[10][11]
-
In Vitro Cleavage and Stability Assays: Evaluates the linker's susceptibility to enzymatic cleavage and the ADC's stability in plasma.[2][]
dot
Caption: Overall workflow for the characterization of this compound conjugates.
Data Presentation
Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Parameter Measured | Typical Results | Reference |
| UV/Vis Spectroscopy | Average DAR | 3.5 - 4.5 | [3][13] |
| HIC-HPLC | DAR Distribution | DAR 0: <5%DAR 2: ~20%DAR 4: ~50%DAR 6: ~20%DAR 8: <5% | [1] |
| Mass Spectrometry | Average DAR & Distribution | Confirms HIC-HPLC results with higher mass accuracy | [8] |
Purity and Stability Analysis
| Analytical Method | Parameter Measured | Acceptance Criteria | Reference |
| SEC-HPLC | Monomer Purity | >95% | [5] |
| SEC-HPLC | Aggregate Content | <5% | [6] |
| Plasma Stability Assay | % Intact ADC (after 7 days) | >90% | [2] |
| Cathepsin B Cleavage Assay | % Payload Release (after 4h) | >80% | [14] |
Experimental Protocols
Protocol 1: Determination of Average DAR by UV/Vis Spectroscopy
This protocol describes the determination of the average number of doxorubicin molecules conjugated to an antibody using UV/Vis spectroscopy.[3][15]
Materials:
-
This compound conjugate sample
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine Extinction Coefficients:
-
Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.
-
Measure the molar extinction coefficient of the free doxorubicin (ε_Drug_) at its maximum absorbance wavelength (λ_max_ ≈ 480 nm).
-
Measure the extinction coefficient of doxorubicin at 280 nm (ε_Drug,280_).
-
-
Sample Preparation:
-
Dilute the this compound conjugate sample in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm (A_280_) and at the λ_max_ of doxorubicin (A_λmax_).
-
-
Calculation of DAR:
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following simultaneous equations based on the Beer-Lambert law:
-
A_280_ = (ε_Ab_ * C_Ab_) + (ε_Drug,280_ * C_Drug_)
-
A_λmax_ = (ε_Drug_ * C_Drug_)
-
-
Calculate the average DAR using the formula:
-
DAR = C_Drug_ / C_Ab_
-
-
Protocol 2: Analysis of Aggregation and Purity by SEC-HPLC
This protocol outlines the use of Size Exclusion Chromatography to assess the level of aggregation and fragmentation of the ADC.[5][16]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Size Exclusion column (e.g., Agilent AdvanceBio SEC 300Å)
Mobile Phase:
-
150 mM Sodium Phosphate, pH 6.8 - 7.0
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.22 µm filter.
-
-
Chromatographic Run:
-
Inject 20 µL of the prepared sample.
-
Run the separation for approximately 30-40 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to aggregates (eluting earlier), the monomer (main peak), and fragments (eluting later).
-
Calculate the percentage of each species by integrating the peak areas.
-
Protocol 3: Determination of DAR Distribution by HIC-HPLC
This protocol describes the separation of ADC species with different numbers of conjugated doxorubicin molecules based on their hydrophobicity.[1][17]
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Hydrophobic Interaction Chromatography column (e.g., Tosoh TSKgel Butyl-NPR)
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
Procedure:
-
System Preparation:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
-
Sample Preparation:
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject 10 µL of the prepared sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody (DAR0) and the different drug-loaded species (DAR2, DAR4, etc.).
-
Calculate the percentage of each species by integrating the peak areas.
-
Calculate the average DAR by a weighted average of the peak areas and their corresponding DAR values.
-
Protocol 4: Mass Confirmation by Mass Spectrometry
This protocol provides a general workflow for confirming the molecular weight of the intact ADC and its subunits after reduction.[8][18]
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure for Intact Mass Analysis (Native MS):
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., buffer exchange into ammonium acetate).
-
-
MS Analysis:
-
Introduce the sample into the mass spectrometer via direct infusion or size-exclusion chromatography with a volatile mobile phase (e.g., ammonium acetate).
-
Acquire the mass spectrum under native conditions.
-
-
Data Analysis:
-
Deconvolute the resulting spectrum to obtain the molecular weights of the different ADC species.
-
Procedure for Reduced Mass Analysis:
-
Sample Reduction:
-
Treat the ADC sample with a reducing agent (e.g., DTT) to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Separate the reduced chains using reverse-phase HPLC.
-
Analyze the eluting peaks by mass spectrometry.
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chains to determine the number of conjugated drugs on each chain.
-
Protocol 5: In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit-PABC linker to cleavage by purified Cathepsin B.[14][19]
Materials:
-
This compound conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Citrate, 5 mM DTT, pH 5.0
-
Quench Solution: Acetonitrile with an internal standard
Procedure:
-
Reaction Setup:
-
In a microplate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
-
Reaction Quenching:
-
At each time point, stop the reaction by adding the quench solution.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the amount of released doxorubicin and the remaining intact ADC.
-
-
Data Analysis:
-
Calculate the percentage of payload release at each time point.
-
dot
Caption: Mechanism of this compound linker cleavage in the lysosome.
Protocol 6: Plasma Stability Assay
This assay assesses the stability of the ADC and the extent of premature payload release in a biological matrix.[2][20]
Materials:
-
This compound conjugate
-
Human or mouse plasma
-
Incubator at 37°C
Procedure:
-
Incubation:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).
-
-
Sample Processing:
-
At each time point, take an aliquot of the plasma sample.
-
The ADC can be captured using methods like protein A affinity chromatography.
-
-
Analysis:
-
Quantify the amount of intact ADC and released doxorubicin using LC-MS.
-
-
Data Analysis:
-
Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.
-
Conclusion
The analytical methods and protocols detailed in this document provide a comprehensive framework for the characterization of this compound conjugates. A thorough understanding and implementation of these techniques are essential for ensuring the quality, consistency, and efficacy of these complex therapeutic agents throughout the drug development lifecycle. The use of orthogonal methods is highly recommended to build a complete and reliable profile of the ADC.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Loading and Distribution of ADCs by Mass Spectrometry - Creative Biolabs [creative-biolabs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. mdpi.com [mdpi.com]
- 11. biopharmaspec.com [biopharmaspec.com]
- 13. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 16. biomanufacturing.org [biomanufacturing.org]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring the Drug-to-Antibody Ratio of Val-Cit-PABC-DOX ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety profile.[][2][3] An optimal DAR ensures sufficient payload delivery to the target cells, while a high drug load can negatively affect pharmacokinetics and increase toxicity.[3] For ADCs utilizing a valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker with a doxorubicin (DOX) payload, accurate and robust analytical methods are essential for characterization and quality control.
The Val-Cit-PABC linker is a protease-cleavable linker designed to be stable in systemic circulation and release the cytotoxic payload within the target tumor cells.[4] This release is mediated by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment.[4][][6] Doxorubicin, the cytotoxic payload in this context, is a well-characterized anthracycline antibiotic that functions by intercalating into DNA and inhibiting topoisomerase II, ultimately leading to apoptosis.
This document provides detailed application notes and protocols for three common analytical techniques used to determine the DAR of Val-Cit-PABC-DOX ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Methods for DAR Determination
Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC-HPLC is a widely used, non-denaturing technique that separates ADC species based on their hydrophobicity.[][3][7][8][9] The conjugation of the hydrophobic drug-linker to the antibody increases its overall hydrophobicity. Therefore, ADC species with a higher number of conjugated drugs will have stronger interactions with the hydrophobic stationary phase and will elute later.[8][9][10]
Experimental Protocol: HIC-HPLC
a. Sample Preparation:
-
Dilute the this compound ADC sample to a final concentration of 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).[7]
b. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC Column: TSKgel Butyl-NPR (4.6 x 35 mm, 2.5 µm) or similar.[11]
c. Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[12]
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[12]
d. Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.[11]
-
Column Temperature: 25°C.
-
Detection Wavelength: 280 nm (for the antibody) and a wavelength appropriate for doxorubicin (e.g., 480 nm).
-
Injection Volume: 20 µL.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B
-
15-18 min: 100% B
-
18-20 min: 0% B
-
e. Data Analysis and DAR Calculation:
-
Integrate the peak area for each DAR species (DAR0, DAR2, DAR4, etc.) in the chromatogram.
-
Calculate the percentage of each DAR species relative to the total peak area.
-
The average DAR is calculated using the following formula:[][8][9]
Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is another powerful technique for DAR determination. For cysteine-linked ADCs, this method typically involves the reduction of the interchain disulfide bonds to separate the light chains (LC) and heavy chains (HC).[2][8][9][13][14] The drug-loaded and unloaded chains are then separated based on their hydrophobicity.
Experimental Protocol: RP-HPLC
a. Sample Preparation (Reduction):
-
To 50 µg of the ADC sample (at 1 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 10 mM.[13][15]
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the disulfide bonds.[13][15]
b. Instrumentation and Columns:
-
UHPLC system with a UV detector.
-
RP Column: Agilent PLRP-S (2.1 x 50 mm, 5 µm) or Waters ACQUITY UPLC BEH C4 (2.1 x 50 mm, 1.7 µm).[13]
c. Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[16]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[16]
d. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 80°C.[17]
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-2 min: 20% B
-
2-10 min: 20-60% B
-
10-12 min: 60-80% B
-
12-14 min: 20% B
-
e. Data Analysis and DAR Calculation:
-
Identify and integrate the peaks corresponding to the unloaded light chain (LC), drug-loaded light chain (LC-D), unloaded heavy chain (HC), and drug-loaded heavy chain species (HC-D1, HC-D2, etc.).
-
Calculate the weighted average DAR using the following formula:[2][13][18]
Average DAR = [Σ (% Peak Area of LC species × Number of drugs on LC) + Σ (% Peak Area of HC species × Number of drugs on HC)] / 100
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a direct measurement of the molecular weights of the different ADC species, allowing for unambiguous determination of the drug load.[2][17] This technique can be performed on the intact ADC (native MS) or on the reduced and deglycosylated subunits.
Experimental Protocol: LC-MS (Intact ADC)
a. Sample Preparation:
-
Dilute the ADC sample to 0.5 mg/mL in a suitable buffer such as 50 mM ammonium acetate. Optional: for deglycosylation, incubate the ADC with PNGase F according to the manufacturer's protocol to reduce heterogeneity.[17]
b. Instrumentation and Columns:
-
LC-MS system (e.g., Q-TOF or Orbitrap).
-
Column: Agilent PLRP-S (2.1 x 150 mm, 8 µm) or equivalent.[17]
c. Mobile Phases:
-
Mobile Phase A: 0.1% Formic Acid in Water.[17]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
d. Chromatographic and MS Conditions:
-
Flow Rate: 0.4 mL/min.[17]
-
Column Temperature: 80°C.[17]
-
Gradient:
-
0-5 min: 20% B
-
5-10 min: 20-90% B
-
-
MS Parameters:
e. Data Analysis and DAR Calculation:
-
Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different DAR species.
-
Calculate the relative abundance of each DAR species from the peak intensities in the deconvoluted spectrum.
-
The average DAR is calculated using the following formula:[20]
Average DAR = Σ (Relative Abundance of each species × Number of drugs for that species) / Σ (Relative Abundance of all species)
II. Data Presentation
Table 1: Representative Quantitative Data for a this compound ADC
| Analytical Method | Parameter | DAR 0 | DAR 2 | DAR 4 | DAR 6 | DAR 8 | Average DAR |
| HIC-HPLC | Retention Time (min) | 5.2 | 8.1 | 10.5 | 12.3 | 13.8 | - |
| Relative Peak Area (%) | 10 | 25 | 40 | 20 | 5 | 4.0 | |
| RP-HPLC (Reduced) | Species | LC | LC-DOX | HC | HC-DOX | HC-(DOX)2 | HC-(DOX)3 |
| Retention Time (min) | 4.5 | 6.2 | 8.1 | 9.5 | 10.8 | 11.9 | |
| Relative Peak Area (%) | 45 | 55 | 15 | 30 | 40 | 15 | |
| LC-MS (Intact) | Observed Mass (Da) | 148,000 | 149,700 | 151,400 | 153,100 | 154,800 | - |
| Relative Abundance (%) | 12 | 28 | 38 | 18 | 4 | 3.9 |
Note: The values presented in this table are illustrative and may vary depending on the specific antibody, conjugation process, and analytical conditions.
III. Visualizations
Caption: Workflow for DAR determination of this compound ADCs.
Caption: Mechanism of action of Doxorubicin.
References
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ymc.eu [ymc.eu]
- 13. agilent.com [agilent.com]
- 14. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. molnar-institute.com [molnar-institute.com]
- 17. agilent.com [agilent.com]
- 18. hpst.cz [hpst.cz]
- 19. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lcms.cz [lcms.cz]
Application Notes and Protocols for Val-Cit-PABC-DOX Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Val-Cit-PABC-DOX is a widely utilized drug-linker conjugate in the development of Antibody-Drug Conjugates (ADCs). This system leverages a cathepsin B-cleavable valine-citrulline (Val-Cit) linker to connect the cytotoxic agent Doxorubicin (DOX) to a monoclonal antibody via a p-aminobenzyl carbamate (PABC) spacer.[1][2] The specificity of this linker for cathepsin B, an enzyme often overexpressed in the tumor microenvironment, allows for targeted release of DOX within cancer cells, thereby minimizing systemic toxicity.[2] These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of ADCs incorporating the this compound system.
Mechanism of Action
An ADC utilizing the this compound linker functions through a multi-step process designed for targeted cancer cell destruction. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[1] Following binding, the ADC-antigen complex is internalized by the cell and trafficked to the lysosome.[1][2] Within the lysosome, the Val-Cit linker is cleaved by the protease cathepsin B, which is highly active in this acidic environment and often upregulated in tumor cells.[2] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active Doxorubicin payload into the cytoplasm.[3][4] Doxorubicin then intercalates into the DNA and inhibits topoisomerase II, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][5]
// Nodes ADC [label="ADC Targeting Tumor Cell", fillcolor="#F1F3F4", fontcolor="#202124"]; Internalization [label="Internalization into Lysosome", fillcolor="#F1F3F4", fontcolor="#202124"]; Cleavage [label="Cathepsin B Cleavage of Val-Cit Linker", fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="PABC Self-Immolation & DOX Release", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Damage [label="DOX Intercalates DNA &\nInhibits Topoisomerase II", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Cell Cycle Arrest & Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ADC -> Internalization; Internalization -> Cleavage; Cleavage -> Release; Release -> DNA_Damage; DNA_Damage -> Apoptosis; }
Caption: Mechanism of action for a this compound ADC.Doxorubicin-Induced Apoptosis Signaling Pathway
Upon its release, Doxorubicin triggers the intrinsic pathway of apoptosis. It induces mitochondrial dysfunction, leading to the release of cytochrome c.[3] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[3] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving cellular substrates, resulting in the characteristic morphological and biochemical changes of programmed cell death.[3]
// Nodes DOX [label="Doxorubicin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito [label="Mitochondrial Dysfunction", fillcolor="#F1F3F4", fontcolor="#202124"]; CytC [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Cytochrome c)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DOX -> Mito; Mito -> CytC; CytC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp37; Casp37 -> Apoptosis; }
Caption: Doxorubicin-induced intrinsic apoptosis pathway.Experimental Protocols
In Vitro Efficacy Studies
A crucial first step in evaluating a this compound ADC is to assess its activity in cultured cancer cell lines.
// Nodes Cell_Culture [label="Cell Line Selection &\nCulture", fillcolor="#F1F3F4", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis Assay\n(Annexin V/PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Analysis\n(PI Staining)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis &\nInterpretation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Cell_Culture -> Cytotoxicity; Cytotoxicity -> Apoptosis; Apoptosis -> Cell_Cycle; Cell_Cycle -> Data_Analysis; }
Caption: Experimental workflow for in vitro efficacy studies.This assay determines the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound ADC and control ADC (e.g., non-targeting ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to adhere overnight.[6][7]
-
ADC Treatment: Prepare serial dilutions of the this compound ADC and control ADC in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted ADC solutions. Include untreated cells as a negative control. Incubate for 48-144 hours.[8]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[6][8]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.[6][8]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[6][8]
-
IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve.[8]
Data Presentation:
| Cell Line | Target Antigen Expression | ADC Treatment | IC50 (nM) |
| Cell Line A | High | This compound ADC | 10 |
| Cell Line B | Low/Negative | This compound ADC | >1000 |
| Cell Line A | High | Non-targeting ADC | >1000 |
| Cell Line A | High | Doxorubicin | 50 |
Table 1: Representative data from a cytotoxicity assay. IC50 values demonstrate the potency and specificity of the ADC.
This assay quantifies the percentage of cells undergoing apoptosis following ADC treatment.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
This compound ADC and control treatments
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the this compound ADC at concentrations around the IC50 value for a predetermined time (e.g., 24-48 hours). Include untreated and vehicle-treated cells as controls.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells twice with cold PBS.[9]
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[10] Add 5 µL of Annexin V-FITC and 5-10 µL of PI to 100 µL of the cell suspension.[10][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10][12]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer immediately.[12] Acquire data for at least 10,000 events per sample.
-
Data Analysis: Differentiate cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Untreated Control | 95 | 2 | 3 |
| Vehicle Control | 94 | 3 | 3 |
| This compound ADC (IC50) | 40 | 35 | 25 |
| Doxorubicin (equivalent conc.) | 60 | 25 | 15 |
Table 2: Representative data from an apoptosis assay. Increased percentages of apoptotic cells indicate the efficacy of the ADC in inducing programmed cell death.
This protocol assesses the effect of the ADC on cell cycle progression.
Materials:
-
Target cancer cell lines
-
6-well cell culture plates
-
This compound ADC and control treatments
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the ADC at relevant concentrations for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS and add 1 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells.[2] Incubate on ice for at least 30 minutes.[2]
-
Staining: Centrifuge the fixed cells and wash twice with PBS.[2] Resuspend the cell pellet in PI staining solution.[13]
-
Incubation: Incubate for 5-10 minutes at room temperature.[2]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[2]
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Untreated Control | 60 | 25 | 15 |
| Vehicle Control | 58 | 26 | 16 |
| This compound ADC | 20 | 15 | 65 |
| Doxorubicin | 30 | 20 | 50 |
Table 3: Representative data from a cell cycle analysis. An accumulation of cells in the G2/M phase is indicative of Doxorubicin's mechanism of action.
In Vivo Efficacy Studies
Xenograft tumor models are essential for evaluating the anti-tumor activity of a this compound ADC in a living organism.
// Nodes Tumor_Implantation [label="Tumor Cell Implantation\n(Subcutaneous)", fillcolor="#F1F3F4", fontcolor="#202124"]; Tumor_Growth [label="Tumor Growth Monitoring", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization & Grouping", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="ADC Administration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitoring [label="Tumor Volume & Body Weight\nMeasurement", fillcolor="#FBBC05", fontcolor="#202124"]; Endpoint [label="Endpoint Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Tumor_Implantation -> Tumor_Growth -> Randomization -> Treatment -> Monitoring -> Endpoint; }
Caption: Experimental workflow for in vivo xenograft studies.Materials:
-
Immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old[14]
-
Antigen-positive human tumor cells
-
This compound ADC, vehicle control, and other relevant control groups
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 3 x 10^6 cells) into the flank of each mouse.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).[15]
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., vehicle control, this compound ADC at different doses, non-targeting ADC). Administer the treatments, typically via intravenous injection, according to a predetermined schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[16] Tumor volume can be calculated using the formula: Volume = (width)² x length/2.[14][15]
-
Efficacy Evaluation: Evaluate the anti-tumor efficacy by comparing the tumor growth in the ADC-treated groups to the control groups. Tumor growth inhibition (TGI) is a common metric.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 | - |
| Non-targeting ADC | 5 | 1450 | 3.3 |
| This compound ADC | 1 | 800 | 46.7 |
| This compound ADC | 5 | 200 | 86.7 |
Table 4: Representative data from an in vivo xenograft study. Dose-dependent tumor growth inhibition demonstrates the anti-tumor efficacy of the ADC.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the preclinical evaluation of this compound ADCs. By systematically assessing in vitro cytotoxicity, apoptosis induction, and cell cycle effects, researchers can gain a thorough understanding of the ADC's mechanism of action. Subsequent in vivo studies in xenograft models are critical for validating the anti-tumor efficacy and therapeutic potential of the ADC in a physiological context. Careful execution of these experiments and rigorous data analysis are paramount for the successful development of novel and effective cancer therapeutics.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols: Val-Cit-PABC-DOX Conjugation to HER2 Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of a Val-Cit-PABC-Doxorubicin linker-payload to HER2-targeting antibodies, creating a potent Antibody-Drug Conjugate (ADC). The information presented here is intended to guide researchers through the synthesis, purification, characterization, and evaluation of these ADCs.
Introduction
Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated target for cancer therapy, being overexpressed in a significant portion of breast, gastric, and other solid tumors. This overexpression makes it an ideal candidate for targeted drug delivery.
This document focuses on the conjugation of doxorubicin (DOX), a well-known topoisomerase II inhibitor, to a HER2-targeting antibody (e.g., Trastuzumab) via a cathepsin B-cleavable valine-citrulline (Val-Cit) linker coupled with a p-aminobenzylcarbamate (PABC) self-immolative spacer. The Val-Cit linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of tumor cells, releasing the active doxorubicin payload. This targeted release mechanism aims to enhance the therapeutic window by maximizing efficacy at the tumor site while minimizing systemic toxicity.
Mechanism of Action
The HER2-targeted Val-Cit-PABC-DOX ADC exerts its cytotoxic effect through a multi-step process:
-
Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-HER2 complex is internalized by the cell through endocytosis.[1]
-
Lysosomal Trafficking: The endosome containing the ADC-HER2 complex fuses with a lysosome.[1]
-
Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the Val-Cit linker is cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[2] This is followed by the spontaneous self-immolation of the PABC spacer, releasing the active doxorubicin.[3]
-
Cytotoxicity: The released doxorubicin intercalates into the DNA of the cancer cell, inhibiting topoisomerase II and leading to DNA damage and ultimately apoptosis.[4]
A key advantage of this cleavable linker system is the potential for a "bystander effect." If the released doxorubicin is cell-permeable, it can diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, which is particularly important in heterogeneous tumors.[5]
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of HER2-targeted ADCs. It is important to note that specific values can vary depending on the specific antibody, linker-payload, cell line, and experimental conditions.
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs
| Cell Line | HER2 Expression | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | High | Trastuzumab-vc-MMAE | ~5 nM | [6] |
| NCI-N87 | High | Anti-Her2 ADC | Potent dose-dependent cytotoxicity | [7] |
| MDA-MB-453 | Moderate | Trastuzumab-thailanstatin | ~77 ng/mL (DAR > 3.5) | [8] |
| MDA-MB-231 | Low/Negative | ZHER2:2891-Fc-MMAE | 98.2 nM | [6] |
Table 2: Drug-to-Antibody Ratio (DAR) of Representative ADCs
| ADC | Conjugation Method | Average DAR | Reference |
| Trastuzumab emtansine (T-DM1) | Lysine-based | ~3.5 | [9] |
| Trastuzumab deruxtecan (T-DXd) | Cysteine-based | ~8 | [9] |
| Trastuzumab-vc-MMAE | Cysteine-based | ~4.5 | [10] |
Table 3: In Vivo Efficacy of HER2-Targeted ADCs in Xenograft Models
| Xenograft Model | ADC Treatment | Dose | Tumor Growth Inhibition | Reference |
| NCI-N87 | Anti-Her2 ADCs | Single i.v. dose | Dose-dependent inhibition | [7] |
| SKOV3 | HER-2-specific ADCs | 15 mg/kg | Significant tumor growth inhibition | [11] |
| JIMT-1 | Trastuzumab-based ADCs | 10 mg/kg | Complete tumor regression | [12] |
Experimental Protocols
Protocol for this compound Conjugation to HER2 Antibody
This protocol describes the conjugation of a maleimide-functionalized this compound linker-payload to a HER2 antibody via cysteine engineering or reduction of interchain disulfides.
Materials:
-
HER2 Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-Val-Cit-PABC-DOX
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Reaction buffer (e.g., PBS with EDTA)
-
Purification columns (e.g., Protein A, Size Exclusion Chromatography)
-
DMSO (for dissolving the linker-payload)
Procedure:
-
Antibody Reduction (Partial):
-
Prepare the HER2 antibody at a concentration of 5-10 mg/mL in reaction buffer.
-
Add a 5-10 molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
Remove the excess reducing agent by buffer exchange using a desalting column or tangential flow filtration.
-
-
Conjugation Reaction:
-
Dissolve the Maleimide-Val-Cit-PABC-DOX in DMSO to prepare a stock solution (e.g., 10 mM).
-
Immediately add the linker-payload solution to the reduced antibody solution at a molar ratio of 5-10 moles of linker-payload per mole of antibody.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add a 5-fold molar excess of N-acetylcysteine (relative to the linker-payload) to quench any unreacted maleimide groups.
-
Incubate for 20-30 minutes at room temperature.
-
-
Purification:
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Drug-to-Antibody Ratio (DAR) using the methods described in Protocol 4.2.
-
Assess the purity and aggregation state by SEC-HPLC.
-
Protocol for DAR Determination
4.2.1. UV-Vis Spectrophotometry
This method provides an average DAR for the ADC population.[15][16]
Procedure:
-
Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for doxorubicin (~480 nm).
-
Calculate the concentration of the antibody and the drug using the Beer-Lambert law and their respective extinction coefficients.
-
The DAR is calculated as the molar ratio of the drug to the antibody.
4.2.2. Hydrophobic Interaction Chromatography (HIC)-HPLC
HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This method provides information on the distribution of different drug-loaded species.[17][18]
Procedure:
-
Use a HIC column (e.g., Butyl-NPR).
-
Equilibrate the column with a high salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7).
-
Inject the ADC sample.
-
Elute the ADC species with a decreasing salt gradient (e.g., from 1.5 M to 0 M ammonium sulfate).
-
Monitor the elution profile at 280 nm.
-
The different peaks correspond to species with different DARs (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the weighted average DAR based on the peak areas of the different species.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).[19]
Materials:
-
HER2-positive cancer cell line (e.g., SK-BR-3)
-
HER2-negative cancer cell line (e.g., MDA-MB-231) as a control
-
Cell culture medium and supplements
-
96-well plates
-
HER2-ADC and control antibody
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or SDS in HCl)
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[20]
-
ADC Treatment: Treat the cells with serial dilutions of the HER2-ADC and control antibody for 72-96 hours.[20]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
Antibody Internalization and Lysosomal Trafficking Assay
This assay visualizes the internalization and trafficking of the ADC to the lysosomes.[1][21]
Materials:
-
Fluorescently labeled HER2 antibody (e.g., with a pH-sensitive dye like pHrodo)
-
HER2-positive cells
-
Lysosomal marker (e.g., LysoTracker)
-
Confocal microscope or high-content imaging system
Procedure:
-
Label the HER2 antibody with a fluorescent dye.
-
Seed HER2-positive cells on glass-bottom dishes or plates.
-
Incubate the cells with the fluorescently labeled antibody.
-
At different time points, co-stain the cells with a lysosomal marker.
-
Acquire images using a confocal microscope.
-
Analyze the colocalization of the fluorescent antibody signal with the lysosomal marker to confirm trafficking to the lysosome.
In Vivo Efficacy in a Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the HER2-ADC in a mouse xenograft model.[7][11]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
HER2-positive tumor cells (e.g., NCI-N87, SKOV3)
-
HER2-ADC, control antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant HER2-positive tumor cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, HER2-ADC at different doses).
-
Administer the treatments intravenously (i.v.) at a specified schedule (e.g., once or twice a week).
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Plot the mean tumor volume over time for each group and perform statistical analysis to determine the significance of tumor growth inhibition.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of a HER2-targeted this compound ADC.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for the synthesis, purification, and evaluation of a HER2-ADC.
Logical Relationship of Linker Cleavage
Caption: The process of Val-Cit-PABC linker cleavage within the lysosome.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and In Vitro Evaluation of a Cytotoxic Conjugate Based on the Anti-HER2 Affibody Fused to the Fc Fragment of IgG1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antibody Drug Conjugates in Breast Cancer: Spotlight on HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Potent antitumor activity of anti-HER2 antibody-topoisomerase I inhibitor conjugate based on self-immolative dendritic dimeric-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 17. cellmosaic.com [cellmosaic.com]
- 18. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. creative-biolabs.com [creative-biolabs.com]
Application Notes and Protocols for Val-Cit-PABC-DOX in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the Valine-Citrulline-p-aminobenzylcarbamate-Doxorubicin (Val-Cit-PABC-DOX) linker-drug conjugate in preclinical xenograft mouse models. This document outlines the mechanism of action, experimental methodologies, and expected outcomes, serving as a guide for researchers in the field of antibody-drug conjugates (ADCs) and targeted cancer therapy.
Introduction
The Val-Cit-PABC linker is a well-established, enzymatically cleavable linker system integral to the design of modern Antibody-Drug Conjugates (ADCs).[1][2] Its primary function is to stably connect a potent cytotoxic agent, in this case, Doxorubicin (DOX), to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen. The targeted delivery of DOX aims to enhance its therapeutic index by maximizing its concentration at the tumor site while minimizing systemic toxicity.[2]
The Val-Cit dipeptide portion of the linker is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is frequently overexpressed in various tumor cells.[2][3] Upon binding of the ADC to its target antigen on the cancer cell surface, the complex is internalized and trafficked to the lysosome.[2][4] Inside the acidic environment of the lysosome, Cathepsin B cleaves the Val-Cit linker, initiating a self-immolative cascade of the PABC spacer, which in turn releases the active doxorubicin payload to exert its cytotoxic effect.[5]
A critical consideration when working with Val-Cit linkers in murine models is their susceptibility to premature cleavage in mouse plasma by the carboxylesterase 1C (Ces1c).[6][7] This can lead to off-target toxicity and an underestimation of the ADC's therapeutic potential.[1][8] Researchers should be aware of this limitation and may consider linker modifications, such as the use of a glutamic acid-valine-citrulline (EVCit) linker, to improve plasma stability in mice.[1]
Mechanism of Action and Signaling Pathway
The this compound ADC leverages the principles of targeted therapy. The monoclonal antibody component provides specificity for cancer cells overexpressing a particular surface antigen. Following binding and internalization, the ADC is processed within the lysosome, leading to the release of doxorubicin. Doxorubicin then intercalates into the DNA and inhibits topoisomerase II, ultimately leading to DNA damage and apoptosis.
Experimental Protocols
The following protocols provide a general framework for conducting in vivo xenograft studies with a this compound ADC. Specific parameters such as cell line, mouse strain, and ADC concentration should be optimized for each experimental system.
Protocol 1: In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of the anti-tumor activity of a this compound ADC in a xenograft mouse model.
1. Cell Culture and Tumor Implantation:
-
Culture the desired human tumor cell line (e.g., BxPC3 for pancreatic cancer) under standard conditions.[6]
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel mixture).
-
Subcutaneously implant the tumor cells (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[2]
2. Tumor Growth Monitoring and Randomization:
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[2]
-
Measure tumor volume regularly (e.g., twice weekly) using calipers, calculated with the formula: (Length x Width²) / 2.
-
Once tumors reach the desired size, randomize mice into treatment and control groups (n ≥ 5 per group).[7]
3. ADC Administration:
-
Prepare the this compound ADC and control solutions (e.g., vehicle, unconjugated antibody, non-targeting ADC) in a sterile buffer (e.g., PBS).
-
Administer the treatments to the mice, typically via intravenous (IV) injection into the tail vein.[2] The dosage and schedule will need to be determined empirically but can range from 1 to 10 mg/kg.
4. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study (defined by tumor burden in control groups or a predetermined time point), euthanize the mice and excise the tumors.
-
Tumor growth inhibition (TGI) can be calculated as a primary endpoint.
5. Data Presentation:
-
Present tumor growth curves for each treatment group over time.
-
Summarize key quantitative data in a table for clear comparison.
Data Presentation
Quantitative data from xenograft studies should be presented in a clear and concise manner to allow for easy comparison between treatment groups.
Table 1: Example Summary of In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | - | 1500 ± 250 | 0 | +2.5 |
| Non-targeting ADC | 5 | 1450 ± 210 | 3.3 | +1.8 |
| Unconjugated Antibody | 5 | 1300 ± 190 | 13.3 | +2.1 |
| This compound ADC | 5 | 250 ± 80 | 83.3 | -3.0 |
Data are presented as mean ± standard error of the mean (SEM). Tumor growth inhibition is calculated relative to the vehicle control group.
Conclusion
The this compound linker-drug conjugate represents a powerful tool in the development of targeted cancer therapies. When utilized in xenograft mouse models, it is crucial to employ well-defined and controlled experimental protocols. Careful consideration of factors such as linker stability in the chosen animal model is paramount for the accurate interpretation of preclinical efficacy and toxicity data. These application notes provide a foundational guide for researchers to design and execute robust in vivo studies, ultimately contributing to the advancement of novel ADC therapeutics.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Val-Cit-PABC-DOX Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) are a class of highly targeted biopharmaceutical drugs that combine the specificity of a monoclonal antibody (mAb) with the cytotoxicity of a small-molecule payload. The Val-Cit-PABC-DOX system utilizes a monoclonal antibody to target specific tumor antigens, Doxorubicin as the cytotoxic payload, and a linker system consisting of a valine-citrulline (Val-Cit) dipeptide and a p-aminobenzylcarbamate (PABC) self-immolative spacer.[1] The Val-Cit linker is designed to be stable in circulation and specifically cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2][3]
The conjugation process results in a heterogeneous mixture containing the desired ADC with various drug-to-antibody ratios (DAR), unconjugated mAb, excess free drug-linker, aggregated proteins, and process-related impurities like solvents.[][5] A robust and multi-step purification strategy is therefore critical to ensure the safety, efficacy, and homogeneity of the final ADC product by removing these impurities.[6]
This document provides detailed application notes and protocols for the primary purification techniques employed for this compound ADCs.
Overview of Purification Techniques
The purification of ADCs is a multi-stage process designed to isolate the desired product from a complex reaction mixture. The primary goals are to remove unconjugated antibody, free drug-linker payload, process-related impurities, and to achieve a product with a specific and narrow DAR distribution. The main techniques employed are Tangential Flow Filtration (TFF), Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Ion Exchange Chromatography (IEX).
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics and applications of the primary purification methods for this compound ADCs.
| Technique | Principle of Separation | Primary Impurities Removed | Typical Recovery | Key Application for this compound ADCs |
| Tangential Flow Filtration (TFF) | Molecular Size | Free drug-linker, organic solvents (e.g., DMSO), salts, process buffers. | > 90%[][7] | Initial cleanup, buffer exchange, and concentration.[8] |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Unconjugated antibody (DAR=0), ADCs with different DAR values.[][9] | Variable, dependent on optimization. | Separation of ADC species based on DAR to achieve a homogeneous product.[10][11] |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Aggregates, high molecular weight species (HMWS), residual small molecules.[][7] | High | Removal of aggregates and final buffer exchange (polishing).[12][13] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Aggregates, host cell proteins, DNA, endotoxins, charge variants.[][14] | High | Aggregate removal (especially Cation Exchange in flow-through mode).[5][15] |
Experimental Workflows and Biological Pathways
General Purification Workflow
The purification of ADCs typically involves a multi-step chromatographic process following the initial conjugation reaction. A common strategy is to first use TFF for buffer exchange and removal of small molecules, followed by chromatography steps to remove aggregates and fractionate by DAR.
Caption: A representative multi-step workflow for ADC purification.
Mechanism of Action: this compound ADC
The therapeutic effect of a this compound ADC begins with targeted binding to a cancer cell, followed by internalization and enzymatic cleavage of the linker to release the Doxorubicin payload.
Caption: Mechanism of this compound ADC from cell binding to apoptosis.
Detailed Application Notes and Protocols
Tangential Flow Filtration (TFF) for Initial Purification
-
Application Note: TFF is an essential first step after the conjugation reaction. It is highly effective for removing small molecule impurities such as residual organic solvents (e.g., DMSO), unconjugated this compound, and for exchanging the reaction buffer with one suitable for the first chromatography step. The process uses a semi-permeable membrane where the tangential flow of the solution across the membrane surface prevents clogging.[8] Ultrafiltration (UF) is used to concentrate the ADC, while diafiltration (DF) is used for buffer exchange. Due to the cytotoxic nature of the ADC and free payload, single-use, self-contained TFF capsules are recommended to enhance operator safety.[16] A typical yield for this step is over 90%.[][7]
-
Protocol: UF/DF for Post-Conjugation Cleanup
-
System Preparation: Sanitize and equilibrate the TFF system and membrane cassette/capsule (e.g., Pellicon®) with a suitable buffer (e.g., PBS, pH 7.4). Ensure the membrane is compatible with any organic solvents present in the crude mixture.
-
Loading: Load the crude ADC conjugation mixture into the TFF system.
-
Initial Concentration (Optional): Concentrate the ADC solution to a target concentration, typically between 25 to 30 g/L, to reduce the volume for the subsequent diafiltration step.
-
Diafiltration (DF): Perform constant-volume diafiltration by adding diafiltration buffer at the same rate as the permeate is removed. A minimum of 5-7 diavolumes is recommended to ensure efficient removal of small molecule impurities.
-
Final Concentration: Concentrate the purified ADC solution to the desired final volume. It may be necessary to over-concentrate slightly to account for dilution during product recovery from the system.
-
Recovery: Recover the final concentrated and buffer-exchanged ADC product from the TFF system.
-
Hydrophobic Interaction Chromatography (HIC)
-
Application Note: HIC is a powerful technique for separating proteins based on their surface hydrophobicity.[9] The conjugation of the hydrophobic this compound linker-drug to the antibody increases its overall hydrophobicity. This increase is proportional to the DAR, allowing HIC to effectively separate species with different DARs (e.g., DAR 0, 2, 4) from the desired product.[][9] The separation is performed under non-denaturing conditions, preserving the ADC's native structure.[17] Method development involves screening resins and optimizing the salt concentration and gradient slope to achieve the desired resolution between DAR species.[10]
-
Protocol: HIC for DAR Species Separation
-
Materials:
-
Sample Preparation: Dilute the ADC sample from the previous step and adjust the ammonium sulfate concentration to match the starting conditions of the mobile phase (e.g., 0.5 M to 1.0 M ammonium sulfate).[18]
-
Column Equilibration: Equilibrate the HIC column with at least 5 column volumes (CVs) of the starting mobile phase mixture (e.g., 100% Mobile Phase A or a mixture of A and B).
-
Sample Injection: Load the prepared ADC sample onto the column.
-
Elution: Elute the bound ADC species using a linear gradient from high salt (e.g., 100% Mobile Phase A) to low salt (e.g., 100% Mobile Phase B) over 20-30 CVs.[11][18] Unconjugated antibody (DAR 0) will elute first, followed by ADCs with increasing DAR values.
-
Fraction Collection: Collect fractions across the elution peak(s) corresponding to the desired DAR species.
-
Column Cleaning and Storage: Clean the column with a sanitization buffer (e.g., 0.5 N NaOH) and store in an appropriate buffer (e.g., 20% Ethanol).[18]
-
Cation Exchange Chromatography (CEX) for Aggregate Removal
-
Application Note: The conjugation process, which often involves organic solvents and hydrophobic payloads, can induce the formation of soluble protein aggregates.[5] Cation exchange chromatography is a highly effective method for removing these very high molecular weight species (vHMWS).[5][15] For this application, CEX is often operated in a flow-through mode. Under the selected buffer conditions (pH and ionic strength), the ADC monomer flows through the column while the more highly charged aggregates bind strongly to the resin.[15] This approach allows for high product recovery and efficient impurity removal, with studies showing a reduction in vHMWS to ≤0.1%.[5][15]
-
Protocol: CEX in Flow-Through Mode
-
Materials:
-
Equilibration/Loading Buffer: A buffer with a pH below the isoelectric point (pI) of the ADC, where the ADC has a net positive charge (e.g., 20 mM MES, pH 6.0).[19] The salt concentration should be optimized to allow monomer flow-through while retaining aggregates.
-
CEX Column/Membrane: A strong or weak cation exchange resin (e.g., Sartobind® S membrane).[19]
-
-
Column Equilibration: Equilibrate the CEX column with 5-10 CVs of the equilibration buffer.
-
Sample Loading: Load the ADC sample onto the column at a constant flow rate.
-
Collection: Collect the flow-through fraction, which contains the purified ADC monomer.
-
Stripping and Regeneration: After loading, strip the bound aggregates from the column using a high-salt buffer (e.g., buffer containing >1 M NaCl) and regenerate the column according to the manufacturer's instructions.
-
Size Exclusion Chromatography (SEC) for Polishing
-
Application Note: SEC, also known as gel filtration, separates molecules based on their size.[] It is a crucial final "polishing" step in ADC purification.[7] Its primary role is to remove any remaining soluble aggregates (dimers, trimers, and HMWS) that may have formed during previous steps.[20] Additionally, SEC is an excellent method for buffer exchange, allowing the final purified ADC to be formulated into its desired storage buffer.[][12] The method is performed under mild, isocratic conditions that preserve the ADC's stability.[7]
-
Protocol: SEC for Final Polishing and Formulation
-
Materials:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject a limited volume of the ADC solution (typically <5% of the total column volume to ensure optimal resolution) onto the column.
-
Elution and Fraction Collection: Elute the sample isocratically with the mobile phase. Aggregates will elute first in the void volume, followed by the main peak containing the ADC monomer. Collect the fractions corresponding to the monomeric ADC peak.
-
Analysis: Analyze the collected fractions for purity and concentration. Pool the fractions that meet the quality specifications.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. HOLVES丨Synergy between bioreactor and tangential flow filtration system in antibody drug production [bjholves.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of cation exchange chromatography in the purification of ADC - Bestchrom [bestchrom.com]
- 15. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. adcreview.com [adcreview.com]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 19. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
Application Notes and Protocols for Cathepsin B-Mediated Cleavage of Val-Cit-PABC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The valine-citrulline (Val-Cit) dipeptide linker, in conjunction with a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, is a critical component in the design of antibody-drug conjugates (ADCs).[1][2] This linker system is engineered for stability in systemic circulation and for specific cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment.[1][3] Upon internalization of the ADC into a target cancer cell, the Val-Cit linker is cleaved by cathepsin B within the lysosome.[1][2] This event triggers a 1,6-elimination reaction through the PABC spacer, leading to the release of the active cytotoxic payload.[1] Understanding the kinetics and efficiency of this cleavage is paramount for the successful development of effective and safe ADC therapeutics.
These application notes provide detailed protocols for performing a cleavability assay of the Val-Cit-PABC linker by cathepsin B, guidance on data interpretation, and a summary of expected quantitative outcomes.
Cleavage Mechanism and Signaling Pathway
The enzymatic cleavage of the Val-Cit-PABC linker is a multi-step intracellular process. After an ADC binds to its target antigen on a cancer cell surface, it is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1] Inside the acidic environment of the lysosome, active cathepsin B recognizes and hydrolyzes the amide bond between the valine and citrulline residues of the linker.[1] This initial cleavage is the rate-limiting step that initiates the self-immolation of the PABC spacer, ultimately liberating the cytotoxic drug to exert its therapeutic effect. While cathepsin B is a primary enzyme responsible for this cleavage, other cathepsins such as S, L, and F may also be involved.[3][4][5]
Experimental Protocols
Cathepsin B Activity Assay (Fluorometric)
Objective: To confirm the enzymatic activity of recombinant human cathepsin B prior to the ADC cleavage assay.
Principle: This assay utilizes a fluorogenic substrate, such as Z-Arg-Arg-AMC (N-carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin), which upon cleavage by cathepsin B, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to the enzyme's activity.
Materials:
-
Recombinant human Cathepsin B
-
Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)[6]
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0[7]
-
Enzyme Activator: L-Cysteine HCl[6]
-
96-well black microplate
-
Fluorometric plate reader (Excitation: 348-400 nm, Emission: 440-505 nm)[6][8]
-
Incubator at 37°C
Procedure:
-
Reagent Preparation:
-
Enzyme Activation:
-
Dilute the recombinant cathepsin B to the desired concentration in the assay buffer containing the activating agent.
-
Incubate the enzyme solution for a specified time (e.g., 15 minutes) at 37°C to ensure full activation.
-
-
Assay Execution:
-
To the wells of a 96-well plate, add the activated enzyme solution.
-
Include control wells with buffer only (no enzyme) to measure background fluorescence.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a pre-warmed fluorometric plate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes).
-
Calculate the rate of reaction (RFU/min) from the linear portion of the fluorescence versus time plot.
-
Determine the specific activity of the enzyme based on a standard curve of the fluorescent product (e.g., AMC).
-
In Vitro ADC Cleavage Assay
Objective: To determine the rate and extent of Val-Cit-PABC linker cleavage in an ADC construct by cathepsin B.
Principle: The ADC is incubated with activated cathepsin B. At specific time points, the reaction is stopped, and the amount of released payload is quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Materials:
-
ADC with Val-Cit-PABC linker
-
Recombinant human Cathepsin B
-
Reaction Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0[7]
-
Quench Solution: Acetonitrile with an internal standard[7]
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC or LC-MS system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC and the reaction buffer.
-
Equilibrate the mixture to 37°C.[1]
-
-
Initiation of Cleavage:
-
Add a pre-determined amount of activated cathepsin B to the tube to start the reaction.[1] The enzyme-to-ADC ratio should be optimized.
-
-
Time-Course Sampling:
-
Sample Analysis:
-
Analyze the quenched samples by HPLC or LC-MS to quantify the concentration of the released payload and the remaining intact ADC.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Calculate the percentage of cleaved ADC at each time point.
-
Determine the cleavage rate and the half-life of the linker under these conditions.[7]
-
Data Presentation
The quantitative data from cleavability assays are crucial for comparing different linker-drug combinations and for predicting in vivo efficacy. The following tables provide a template for summarizing key parameters.
Table 1: Cathepsin B Enzymatic Activity
| Parameter | Value | Units |
| Enzyme Concentration | User Defined | µg/mL |
| Substrate Concentration | User Defined | µM |
| Specific Activity | Calculated | nmol/min/mg |
| Km | Calculated | µM |
| Vmax | Calculated | RFU/min |
Table 2: In Vitro ADC Cleavage Kinetics
| ADC Construct | Time (hours) | % Payload Release | Cleavage Half-life (hours) |
| ADC-Val-Cit-PABC-Payload 1 | 0 | 0 | Calculated |
| 1 | Measured | ||
| 4 | Measured | ||
| 8 | Measured | ||
| 24 | Measured | ||
| ADC-Val-Ala-PABC-Payload 1 | 0 | 0 | Calculated |
| 1 | Measured | ||
| 4 | Measured | ||
| 8 | Measured | ||
| 24 | Measured |
Note: Kinetic parameters such as Km and Vmax are highly dependent on the specific ADC construct and experimental conditions. Comparative data is most valuable when generated under identical assay conditions.[1] For instance, the Val-Ala linker has been reported to be cleaved at approximately half the rate of the Val-Cit linker in isolated cathepsin B assays.[1]
Conclusion
The protocols and guidelines presented here provide a robust framework for the systematic evaluation of Val-Cit-PABC linker cleavage by cathepsin B. Rigorous and consistent application of these assays is essential for the characterization and optimization of ADCs, ultimately contributing to the development of more effective and safer cancer therapeutics. Researchers should note that while these in vitro assays are critical, they represent a simplified system. Further evaluation of ADC stability and cleavage in more complex biological matrices, such as plasma and lysosomal fractions, is recommended for a comprehensive understanding of an ADC's behavior.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
- 5. preprints.org [preprints.org]
- 6. Enzymatic Assay of Cathepsin B [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. novusbio.com [novusbio.com]
- 9. biopharminternational.com [biopharminternational.com]
Troubleshooting & Optimization
improving Val-Cit-PABC-DOX solubility in aqueous buffers
Welcome to the technical support center for the Val-Cit-PABC-DOX drug-linker conjugate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It comprises the cytotoxic agent Doxorubicin (DOX) linked to a cathepsin B-cleavable dipeptide linker (Val-Cit) and a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer. Its primary application is in targeted cancer therapy, where it is conjugated to a monoclonal antibody that directs the potent cytotoxic payload to cancer cells.
Q2: Why am I observing precipitation when I dilute my this compound stock solution in PBS?
Precipitation in phosphate-buffered saline (PBS) at neutral pH (around 7.4) is a known issue with doxorubicin and its conjugates.[1][2][3] This is often due to the dimerization of the doxorubicin payload, which leads to the formation of insoluble aggregates.[1][3] The solubility of doxorubicin hydrochloride is significantly lower in PBS compared to water.[1][4]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Due to its hydrophobic nature, this compound should initially be dissolved in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution.
Q4: What is the maximum concentration of DMSO my cell culture can tolerate?
The tolerance to DMSO is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects.[5][6] Some robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[5][7]
Q5: How can I improve the solubility of this compound in my final aqueous experimental buffer?
To improve solubility in aqueous buffers, it is recommended to first dissolve the compound in 100% DMSO to make a stock solution. This stock can then be serially diluted into your aqueous buffer. It is crucial to ensure the final concentration of DMSO is compatible with your experimental system. Additionally, using a slightly acidic buffer (pH 6.0-6.5) may improve the stability and solubility of the doxorubicin payload.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | The doxorubicin payload has low solubility and can aggregate in neutral pH buffers like PBS.[1][2][3] | Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your desired aqueous buffer, ensuring vigorous mixing during dilution. Consider using a buffer with a slightly acidic pH (e.g., pH 6.0-6.5). Avoid preparing large volumes of dilute solutions that will be stored for extended periods. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate concentrations. | After preparing your stock solution in DMSO, vortex thoroughly. Before each use, visually inspect the solution for any precipitate. If necessary, briefly sonicate the stock solution to ensure complete dissolution. |
| Loss of compound activity | This compound may be unstable in certain aqueous solutions over time. Doxorubicin itself is unstable in solutions with a pH greater than 7.[8] | Prepare fresh dilutions in aqueous buffer for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock solution by preparing small aliquots for single-use. Do not store the compound in aqueous buffer for more than a day.[4][9] |
| Cell toxicity observed in vehicle control | The concentration of the organic co-solvent (e.g., DMSO) is too high for your cell line. | Determine the maximum tolerable DMSO concentration for your specific cell line (typically ≤ 0.5%).[5][6] Ensure the final DMSO concentration in all experimental wells, including controls, is consistent. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution
This protocol describes the preparation of a working solution of this compound for in vitro cell-based assays.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., cell culture medium, slightly acidic buffer)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly for at least one minute to ensure complete dissolution. Visually inspect the solution to confirm there is no undissolved particulate matter.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on your final desired concentration, it may be necessary to perform one or more serial dilutions from the concentrated stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
Add the appropriate volume of the DMSO stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration.
-
Crucially, add the DMSO stock to the aqueous buffer and not the other way around. Mix immediately and vigorously by pipetting or vortexing to prevent precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the toxic threshold for your cell line (ideally ≤ 0.5%).
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in your aqueous buffer as the experimental samples.
-
Workflow for Preparing a this compound Working Solution
Caption: Experimental workflow for preparing a working solution of this compound.
Signaling Pathways and Mechanisms
The Val-Cit-PABC linker is designed for selective cleavage within the lysosome of target cells. This process is initiated by the enzyme cathepsin B, which is often upregulated in tumor cells.
Mechanism of Intracellular Cleavage and Payload Release
Caption: Mechanism of this compound cleavage and doxorubicin release.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimerization of Doxorubicin Causes Its Precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Val-Cit-PABC Linker Stability in Human Plasma
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linkers in human plasma during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of a Val-Cit-PABC linked Antibody-Drug Conjugate (ADC) in human plasma?
A1: The Val-Cit-PABC linker is designed to be stable in systemic circulation and is generally considered to have high stability in human plasma.[1][2][3][4] Studies have shown that ADCs with this linker exhibit minimal degradation even after extended incubation periods. For instance, one study reported no significant degradation of a Val-Cit-PABC linked ADC after 28 days of incubation in human plasma at 37°C.[1][5] Another study reported a long half-life of 230 days for a Val-Cit-PABC containing ADC in human plasma.[2]
Q2: What is the primary mechanism of premature payload release from Val-Cit-PABC linked ADCs in human plasma?
A2: While generally stable, premature payload release in human plasma can occur due to cleavage by certain proteases. Human neutrophil elastase, a serine protease found in the bloodstream, has been identified as a potential cause of cleavage of the Val-Cit motif, leading to off-target payload release.[6][7] This can be a contributing factor to observed hematological toxicities like neutropenia in clinical settings.[6][8]
Q3: How does the stability of the Val-Cit-PABC linker in human plasma compare to its stability in mouse plasma?
A3: The Val-Cit-PABC linker is significantly less stable in mouse plasma compared to human plasma.[2][4] This instability in murine models is primarily due to the activity of a carboxylesterase designated as Ces1C, which is present at higher levels in mouse plasma and can hydrolyze the linker.[3] This discrepancy is a critical consideration for the preclinical evaluation of ADCs.
Q4: Can the conjugation site on the antibody influence the stability of the Val-Cit-PABC linker?
A4: Yes, the conjugation site can impact linker stability. More solvent-exposed linkers may be more susceptible to enzymatic cleavage. The selection of an appropriate conjugation site is a key parameter in optimizing ADC stability.
Q5: What analytical methods are recommended for assessing the stability of Val-Cit-PABC linked ADCs in human plasma?
A5: Several analytical techniques are used to evaluate ADC stability. The most common methods include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To measure the average Drug-to-Antibody Ratio (DAR) over time and to identify and quantify the released payload and other degradation products.[9][10][11]
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species with different DARs and monitor changes in the distribution over time.
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the concentration of the intact ADC.
Troubleshooting Guide
This guide addresses common issues encountered during the assessment of Val-Cit-PABC linker stability in human plasma.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Higher than expected payload release in vitro. | 1. Cleavage by Human Neutrophil Elastase: The plasma batch may have higher than typical levels of this enzyme. | - Test for Neutrophil Elastase Activity: If significant premature cleavage is observed, consider screening different lots of human plasma for lower elastase activity. - Linker Modification: For next-generation ADCs, consider linker designs with increased resistance to neutrophil elastase, such as incorporating a glutamic acid-glycine-citrulline (EGCit) sequence.[7] |
| 2. Issues with Plasma Quality: Improper collection, handling, or storage of plasma can lead to the activation of proteases. | - Use Freshly Collected Plasma: Whenever possible, use fresh plasma. - Proper Storage: If using frozen plasma, ensure it was flash-frozen and stored at -80°C. Avoid multiple freeze-thaw cycles. - Add Protease Inhibitors: While this may interfere with understanding the true stability in vivo, for mechanistic studies, the addition of a broad-spectrum protease inhibitor cocktail can help diagnose protease-mediated degradation. | |
| Inconsistent Drug-to-Antibody Ratio (DAR) values between time points. | 1. Analytical Variability: Inconsistent sample preparation or LC-MS performance. | - Standardize Sample Preparation: Use a consistent and validated protocol for sample cleanup and analysis. Immunoaffinity capture is a recommended step to isolate the ADC from plasma components.[12][13] - Use Internal Standards: Incorporate an internal standard in your LC-MS analysis to account for variations in instrument response. - Re-evaluate DAR Calculation Method: Ensure the software and parameters for deconvolution and DAR calculation are optimized for your specific ADC.[14][15][16][17] |
| 2. ADC Aggregation: Higher DAR ADCs can be more prone to aggregation, which can lead to their removal from the solution being analyzed. | - Monitor Aggregation: Use Size Exclusion Chromatography (SEC) to monitor for the presence of high molecular weight species. - Optimize Formulation: Ensure the ADC is formulated in a buffer that minimizes aggregation. | |
| Discrepancy between loss of intact ADC and appearance of free payload. | 1. Formation of Payload Adducts: The released payload may bind to other plasma proteins, such as albumin. | - Analyze Plasma Supernatant: After capturing the ADC, analyze the remaining plasma for payload-protein adducts using LC-MS/MS.[12] |
| 2. Non-specific Binding: The ADC or the released payload may bind to the walls of the incubation tubes. | - Use Low-Binding Tubes: Employ polypropylene or other low-protein-binding labware for all incubation and sample preparation steps. |
Quantitative Data Summary
The following table summarizes the stability data for Val-Cit-PABC linked ADCs in human plasma as reported in the literature.
| ADC Construct | Incubation Conditions | Reported Stability Metric | Reference |
| Val-Cit-PABC-MMAE ADC | Human Plasma | Half-life of 230 days | [2] |
| Trastuzumab-Val-Cit-PABC-MMAF | 37°C in Human Plasma | No significant degradation observed after 28 days | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
Objective: To determine the in vitro stability of a Val-Cit-PABC linked ADC in human plasma by monitoring the change in the average Drug-to-Antibody Ratio (DAR) over time.
Materials:
-
ADC of interest
-
Pooled human plasma (sourced from a reputable vendor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.7)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
LC-MS grade water and acetonitrile with 0.1% formic acid
-
Reversed-phase C4 or C8 column for LC-MS analysis
-
Incubator, magnetic rack, and thermomixer
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Methodology:
-
Sample Preparation:
-
Thaw human plasma at 37°C. Centrifuge at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
Prepare a control sample by spiking the ADC into PBS at the same concentration.
-
-
Incubation:
-
Incubate the plasma and PBS samples at 37°C in a thermomixer.
-
At designated time points (e.g., 0, 24, 48, 96, and 168 hours), collect aliquots (e.g., 50 µL) and immediately freeze at -80°C to halt any further degradation.
-
-
ADC Immunoaffinity Capture:
-
Thaw the samples on ice.
-
For each sample, add an appropriate amount of Protein A/G magnetic beads and incubate for 1 hour at room temperature with gentle mixing to capture the ADC.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with Wash Buffer.
-
-
Elution and Analysis:
-
Elute the ADC from the beads by adding Elution Buffer and incubating for 5 minutes.
-
Separate the beads on the magnetic rack and transfer the eluate to a new tube containing Neutralization Buffer.
-
Analyze the eluted ADC by LC-MS. The intact or reduced ADC can be analyzed to determine the average DAR.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the weighted average DAR for each time point.
-
Plot the average DAR versus time to assess the stability of the ADC. A stable ADC will show minimal to no decrease in DAR over the incubation period.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intended intracellular cleavage pathway of the Val-Cit-PABC linker.
Caption: Workflow for assessing ADC stability in human plasma.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
- 16. sciex.com [sciex.com]
- 17. benchchem.com [benchchem.com]
troubleshooting low conjugation efficiency of Val-Cit-PABC-DOX
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low conjugation efficiency with the Val-Cit-PABC-DOX drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is the this compound drug-linker and how does it work?
The this compound is a sophisticated drug-linker system designed for creating Antibody-Drug Conjugates (ADCs). It comprises three key parts:
-
Val-Cit (Valine-Citrulline): A dipeptide that is specifically cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells. This ensures the payload is released inside the target cell.[1][]
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, rapidly decomposes to release the active drug.[][3]
-
DOX (Doxorubicin): A potent cytotoxic agent that induces cell death by inhibiting topoisomerase II and intercalating DNA.[4]
The linker is designed to be stable in systemic circulation, minimizing off-target toxicity, and to release the doxorubicin payload only after the ADC has been internalized by the target cancer cell.[1]
Q2: What is a typical Drug-to-Antibody Ratio (DAR) for a this compound ADC?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute for any ADC, representing the average number of drug molecules conjugated to a single antibody.[5] For randomly conjugated ADCs, such as those targeting lysine residues, an ideal DAR is typically between 2 and 4.[]
-
Low DAR (<2): May result in insufficient potency and reduced therapeutic efficacy.
-
High DAR (>4): Can lead to increased hydrophobicity, promoting aggregation, faster clearance from circulation, and potential loss of antibody function.[7][8]
Q3: Which amino acid residues on the antibody are targeted by the this compound linker?
Assuming the this compound linker is activated with an amine-reactive group (e.g., an NHS ester), it will primarily target the ε-amino groups of solvent-exposed lysine residues on the monoclonal antibody.[9][10] This results in a stochastic (random) distribution of the drug-linker on the antibody surface, leading to a heterogeneous mixture of ADC species with different DARs (e.g., DAR 0, 1, 2, 3, 4, etc.).
Q4: What are the primary analytical methods to determine conjugation efficiency and DAR?
Several methods are used to characterize the final ADC and determine the DAR:
-
Hydrophobic Interaction Chromatography (HIC): This is the most common and effective method for analyzing DAR distribution for ADCs. Species with different numbers of conjugated drugs exhibit different levels of hydrophobicity and can be separated.[11][12][13] Unconjugated antibody elutes first, followed by species with progressively higher DAR values.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as an orthogonal method. The ADC is typically reduced to separate the light and heavy chains before analysis, allowing for the determination of drug distribution on each chain.[11]
-
UV/Vis Spectroscopy: A simple and quick method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and a wavelength specific to the drug (doxorubicin). However, this method does not provide information on drug distribution and is generally less accurate than chromatographic methods.[7][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the mass of the different ADC species, confirming the identity of each peak observed in HIC or RP-HPLC and providing a precise DAR value.[7]
Troubleshooting Guide for Low Conjugation Efficiency
Low conjugation efficiency, resulting in a low average DAR, is a common challenge. The following sections break down potential causes and solutions.
Problem Area 1: Reagent Quality and Handling
Inactive or degraded reagents are a primary cause of failed conjugations.
| Potential Cause | Recommended Action & Verification | Data Reference |
| Degraded this compound Linker | The linker should be stored under recommended conditions (-20°C, desiccated). Before conjugation, verify its purity and integrity using LC-MS and NMR. Ensure the reactive group (e.g., NHS-ester) is intact. | Storage conditions are critical for linker stability.[14] |
| Impure or Aggregated Antibody | The antibody should be >95% pure and free of aggregates. Verify using Size Exclusion Chromatography (SEC) and SDS-PAGE. Aggregated antibodies can have reduced reactivity.[15] | Purity and monomeric state are essential for consistent conjugation.[15] |
| Interfering Buffer Components | Ensure the antibody buffer is free from primary amines (e.g., Tris, Glycine) or nucleophiles (e.g., Sodium Azide), as these will compete with lysine residues for the linker. Perform buffer exchange into a suitable conjugation buffer like PBS.[15][16] | Buffer composition must be compatible with the conjugation chemistry. |
| Doxorubicin Instability | Doxorubicin is sensitive to pH and light. It is particularly unstable under alkaline conditions.[17] Prepare doxorubicin-containing solutions fresh and protect them from light to prevent degradation. | Doxorubicin degradation pathways are well-documented.[17][18] |
Problem Area 2: Reaction Conditions
Suboptimal reaction parameters can significantly hinder conjugation efficiency.
| Parameter | Potential Issue | Recommended Optimization |
| pH of Reaction Buffer | The pH affects the reactivity of lysine's ε-amino group. If the pH is too low, the amine is protonated and non-nucleophilic. If it's too high, antibody stability may be compromised. | For NHS-ester chemistry, a pH of 7.4-8.5 is generally recommended. Perform small-scale reactions at different pH values (e.g., 7.4, 8.0, 8.5) to find the optimum. |
| Molar Ratio of Linker-Drug to Antibody | An insufficient molar excess of the linker-drug will lead to a low DAR. An excessive amount can lead to antibody modification at less accessible sites or aggregation. | Start with a molar excess of 5-10 fold of the linker-drug over the antibody. Titrate this ratio to achieve the desired DAR. For example, test ratios of 5:1, 7:1, and 10:1. |
| Reaction Time and Temperature | Incomplete reaction due to insufficient time or low temperature. High temperatures may degrade the antibody or linker. | Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. A time-course experiment (e.g., sampling at 1, 2, 4, and 8 hours) can determine the optimal reaction time. |
| Co-solvent Concentration | The this compound linker is often dissolved in an organic solvent (e.g., DMSO, DMF). High concentrations (>10%) of co-solvent can denature the antibody. | Keep the final concentration of the organic co-solvent in the reaction mixture below 10% (v/v).[16] |
Problem Area 3: Purification and Analysis
Inefficient purification can lead to the removal of conjugated species, while inaccurate analysis can misrepresent the DAR.
| Potential Cause | Recommended Action & Verification | Data Reference |
| Loss of ADC during Purification | Harsh purification conditions can cause the ADC to precipitate or be lost. | Use gentle purification methods like Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove unreacted drug-linker and co-solvents. TFF is highly efficient for this purpose.[19][20] |
| Inaccurate DAR Calculation | Incorrect peak integration in HIC or improper extinction coefficients in UV/Vis analysis will lead to erroneous DAR values. | For HIC, ensure all drug-loaded species are well-resolved and integrated correctly. For UV/Vis, accurately determine the extinction coefficients of both the antibody and the drug-linker at the relevant wavelengths.[7][11] |
| ADC Aggregation | The conjugation of hydrophobic drugs like doxorubicin can induce ADC aggregation, which may be removed during purification, leading to an apparent low yield of soluble, monomeric ADC. | Analyze the crude and purified ADC by SEC-HPLC to quantify the percentage of aggregates. If aggregation is high, consider optimizing the DAR or using formulation buffers with excipients like polysorbate to improve stability.[5] |
Experimental Protocols and Visualizations
Chemical Reaction Pathway
The following diagram illustrates the conjugation of an NHS-activated this compound linker to a lysine residue on a monoclonal antibody.
Caption: Lysine-directed conjugation of this compound to an antibody.
General Experimental Workflow
This workflow outlines the key steps from reagent preparation to the final purified ADC.
Caption: Standard workflow for the synthesis and analysis of an ADC.
Protocol 1: Standard Lysine Conjugation
This protocol provides a general method for conjugating an NHS-activated this compound linker to a monoclonal antibody.
-
Antibody Preparation:
-
Start with a monoclonal antibody at a concentration of at least 2 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a conjugation buffer (e.g., Phosphate Buffered Saline, pH 8.0). This can be done using Tangential Flow Filtration (TFF) or centrifugal diafiltration devices.
-
Confirm the final antibody concentration using A280 measurements.
-
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of the NHS-activated this compound linker in anhydrous DMSO. This should be done immediately before use to avoid hydrolysis of the NHS ester.
-
-
Conjugation Reaction:
-
Add the required volume of the drug-linker stock solution to the antibody solution to achieve a 7-fold molar excess.
-
Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.
-
Gently mix and allow the reaction to proceed for 2 hours at room temperature, protected from light.
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and DMSO using a desalting column, SEC, or TFF with a 30 kDa molecular weight cutoff membrane.
-
Diafilter the ADC against a suitable formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the final ADC concentration (A280) and calculate the average DAR using UV/Vis spectroscopy.
-
Analyze the DAR distribution and percentage of unconjugated antibody using HIC-HPLC.
-
Assess the level of aggregation using SEC-HPLC.
-
Protocol 2: HIC-HPLC Method for DAR Analysis
This protocol provides a starting point for analyzing the DAR of a this compound ADC.
-
Column: A HIC column suitable for antibodies (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm (for antibody) and 480 nm (for doxorubicin).
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0% to 100% B (linear gradient)
-
35-40 min: 100% B
-
40-45 min: 100% to 0% B
-
45-50 min: 0% B (re-equilibration)
-
-
Data Analysis: Integrate the peaks corresponding to each DAR species (DAR0, DAR1, DAR2, etc.). Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ(% Peak Area of DARn * n) / Σ(% Peak Area of DARn) where 'n' is the number of drugs conjugated.
-
Troubleshooting Decision Tree
This diagram provides a logical flow for diagnosing low DAR issues.
Caption: A decision tree for troubleshooting low DAR in ADC conjugation.
References
- 1. benchchem.com [benchchem.com]
- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. Payload diversification: a key step in the development of antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lysine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 10. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]
- 15. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 16. benchchem.com [benchchem.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 19. adcreview.com [adcreview.com]
- 20. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
optimizing PABC linker cleavage for efficient drug release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with para-aminobenzyl carbamate (PABC) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Common Issues in PABC Linker Cleavage Experiments
| Problem | Potential Causes | Recommended Solutions |
| Premature Drug Release in Mouse Plasma | Enzymatic cleavage by mouse carboxylesterase 1C (Ces1C) is a common cause of premature drug release from Val-Cit-PABC linkers in rodent models.[1][2][3][4][5][6][7] The amide bond in the linker is susceptible to hydrolysis by this enzyme.[6] | - Linker Modification: Introduce a glutamic acid residue at the P3 position to create a Glu-Val-Cit-PABC linker, which shows increased resistance to Ces1C cleavage.[6][7] - Alternative Models: If possible, use non-human primate models for pharmacokinetic studies, as PABC linkers are generally more stable in primate and human plasma.[5] - Site of Conjugation: Consider altering the conjugation site on the antibody to a less solvent-exposed position, which may reduce susceptibility to enzymatic cleavage.[8] |
| Incomplete or Slow Intracellular Drug Release | - Insufficient lysosomal protease activity (e.g., Cathepsin B) in the target cells.[9] - Steric hindrance from the payload or antibody affecting enzyme access to the cleavage site.[9][] - The ADC is not efficiently internalized or trafficked to the lysosome. | - Cell Line Characterization: Confirm the expression and activity of relevant lysosomal proteases like Cathepsin B in your target cell line. - Spacer Modification: Ensure the PABC self-immolative spacer is correctly positioned to minimize steric hindrance after the initial enzymatic cleavage.[8][] - Internalization Assay: Perform an internalization assay to confirm that the ADC is being taken up by the target cells and localizing to the lysosomes. |
| High Background Cleavage in Control Samples | - Contamination of reagents with proteases. - Instability of the linker-payload under the assay conditions (e.g., pH, temperature). | - Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to control samples. - Aseptic Technique: Use sterile reagents and maintain aseptic technique to prevent microbial contamination. - pH and Temperature Control: Ensure that the buffer pH and incubation temperature are appropriate for maintaining linker stability in the absence of the target enzyme. |
| Difficulty in Detecting Cleavage Products | - Low assay sensitivity. - Degradation of the released payload. - Inefficient extraction of the analyte. | - Optimize Analytical Method: Enhance the sensitivity of your HPLC or LC-MS method.[11] - Payload Stability: Assess the stability of the free payload under the same assay conditions. - Extraction Protocol: Optimize the protein precipitation and extraction method to ensure efficient recovery of the released drug. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of PABC linker cleavage?
A1: The PABC (para-aminobenzyl carbamate) system is a self-immolative spacer.[8] Cleavage is a two-step process. First, a specific enzyme, typically Cathepsin B in the lysosome, cleaves a dipeptide (like Val-Cit) attached to the PABC linker.[12][13][14] This initial cleavage is the rate-limiting step. Following this, the PABC spacer spontaneously undergoes a 1,6-elimination reaction, releasing the active drug, carbon dioxide, and an aza-quinone methide byproduct.[8]
Q2: Why is my Val-Cit-PABC linked ADC showing instability in mouse plasma but not in human plasma?
A2: Val-Cit-PABC linkers can be prematurely cleaved in mouse plasma by the enzyme Carboxylesterase 1C (Ces1C).[1][2][3][4][5] This enzyme is more active in rodent plasma compared to human plasma, leading to off-target drug release.[6] This can result in increased systemic toxicity and reduced efficacy in mouse models.[8]
Q3: How can I improve the stability of my PABC-linked ADC in mouse models?
A3: A common strategy is to modify the dipeptide sequence. Adding a hydrophilic amino acid like glutamic acid to the N-terminus to create a Glu-Val-Cit linker can significantly increase stability in mouse plasma by reducing susceptibility to Ces1C cleavage, without negatively impacting the desired intracellular cleavage by Cathepsin B.[6][7]
Q4: What are the key enzymes involved in PABC linker cleavage?
A4: The primary enzyme responsible for the desired intracellular cleavage of Val-Cit-PABC linkers within lysosomes is Cathepsin B.[9][12] However, other cathepsins like S, L, and F may also be involved.[9] In mouse plasma, the enzyme responsible for premature, off-target cleavage is Carboxylesterase 1C (Ces1C).[1][2][3][4][5]
Q5: What analytical methods are suitable for monitoring PABC linker cleavage?
A5: Several analytical techniques can be used. Reversed-phase high-performance liquid chromatography (RP-HPLC) can separate the intact ADC, free payload, and other species.[11][15] Liquid chromatography-mass spectrometry (LC-MS) is highly sensitive for identifying and quantifying the released drug and metabolites.[11] SDS-PAGE can also be used to observe changes in the molecular weight of the antibody chains upon drug release.[11]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of an ADC with a PABC linker in plasma from different species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protease inhibitor cocktail (optional, for control)
-
Incubator at 37°C
-
Acetonitrile with 0.1% formic acid
-
LC-MS system
Methodology:
-
Spike the ADC into plasma samples (human, mouse, rat) to a final concentration of 100 µg/mL.
-
For a negative control, spike the ADC into PBS.
-
Incubate all samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot 50 µL of each sample.
-
To precipitate proteins, add 150 µL of ice-cold acetonitrile with 0.1% formic acid to each aliquot.
-
Vortex vigorously for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Collect the supernatant and analyze by LC-MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time for each plasma species.
Protocol 2: Enzymatic Cleavage Assay with Cathepsin B
Objective: To determine the rate of drug release from an ADC upon cleavage by Cathepsin B.
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Incubator at 37°C
-
Acetonitrile with 0.1% formic acid
-
LC-MS system
Methodology:
-
Prepare a solution of the ADC in the Cathepsin B assay buffer at a concentration of 50 µg/mL.
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
Initiate the reaction by adding activated Cathepsin B to the ADC solution to a final concentration of 1 µg/mL.
-
As a negative control, incubate the ADC in the assay buffer without the enzyme.
-
Incubate the reaction mixture at 37°C.
-
At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the released drug.
-
Calculate the initial rate of cleavage from the linear phase of the drug release curve.
Visualizations
Caption: PABC linker cleavage pathways, desired vs. premature.
Caption: Troubleshooting workflow for PABC linker cleavage.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. (PDF) Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design (2016) | Magdalena Dorywalska | 172 Citations [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. air.unimi.it [air.unimi.it]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 14. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and HPLC analysis of enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
Val-Cit-PABC-DOX ADC aggregation problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with Val-Cit-PABC-DOX Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound ADC aggregation?
A1: Aggregation of this compound ADCs is a multifaceted issue primarily driven by the hydrophobicity of the payload and linker system. Key contributing factors include:
-
Hydrophobic Interactions: The Val-Cit-PABC linker and the doxorubicin (DOX) payload are inherently hydrophobic. When conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), these hydrophobic moieties can lead to intermolecular interactions, causing the ADCs to aggregate to minimize their exposure to the aqueous environment.[1][2]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, which often correlates with a greater propensity for aggregation.[1][2] Achieving a high DAR with the Val-Cit linker can be challenging due to precipitation and aggregation issues.[3]
-
Formulation Conditions: Suboptimal buffer conditions such as pH, ionic strength, and the presence of certain salts can induce conformational changes in the antibody or promote protein-protein interactions, leading to aggregation.[1][4] For instance, a lower pH may lead to protein cleavage, while a higher pH can cause aggregation.[1][4]
-
Environmental Stress: Exposure to elevated temperatures, freeze-thaw cycles, and mechanical stress (e.g., agitation) can destabilize the ADC and induce aggregation.[1][4][5][6] An ADC with a Val-Cit-MMAE linker was shown to rapidly form high molecular weight species at 40°C.[1][5][6]
-
Conjugation Process: The chemical conditions used during the conjugation of the linker-payload to the antibody can also contribute to aggregation if not carefully optimized.[1]
Q2: What are the potential consequences of ADC aggregation?
A2: ADC aggregation can have significant negative impacts on the therapeutic product, including:
-
Reduced Efficacy: Aggregated ADCs may have altered binding affinity to the target antigen and reduced biological activity.
-
Increased Immunogenicity: The presence of aggregates is a major concern as they can elicit an immune response in patients.[1]
-
Altered Pharmacokinetics: Aggregation can lead to faster clearance of the ADC from circulation, reducing its half-life and therapeutic window.
-
Manufacturing and Stability Issues: Aggregation can lead to product loss during manufacturing and purification, as well as reduced shelf-life of the final drug product.[1]
Q3: How can I detect and quantify aggregation in my this compound ADC sample?
A3: Several analytical techniques can be used to detect and quantify ADC aggregation. It is often recommended to use a combination of these methods for a comprehensive analysis. Key techniques include:
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their size. It separates monomers, dimers, and higher-order aggregates.[1]
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be used to characterize different ADC species and assess aggregation.
-
Differential Scanning Fluorimetry (DSF): DSF measures the thermal stability of a protein by monitoring its unfolding. A decrease in the melting temperature (Tm) can indicate a less stable protein that is more prone to aggregation.
Troubleshooting Guide
This guide provides solutions to common aggregation problems encountered during the development of this compound ADCs.
| Problem | Potential Cause | Recommended Solution |
| High levels of aggregation observed immediately after conjugation. | Suboptimal conjugation conditions (e.g., pH, temperature, solvent). | Optimize the conjugation process by adjusting pH, temperature, and co-solvent concentrations. Consider using a lower concentration of the organic solvent used to dissolve the linker-payload. |
| Increased aggregation during storage at 2-8°C. | Inappropriate formulation buffer. | Screen different buffer systems to find the optimal pH and ionic strength. Consider using excipients like polysorbates, trehalose, or arginine to enhance stability. A citrate buffer with a slightly acidic pH (e.g., 6.5) is often a good starting point. |
| Aggregation occurs after freeze-thaw cycles. | Cryo-concentration of buffer components leading to pH shifts and instability. | Avoid repeated freeze-thaw cycles. If freezing is necessary, use a cryoprotectant such as trehalose in the formulation. Lyophilization in a stabilizing buffer can also be a viable long-term storage solution. |
| Thermal stress (e.g., incubation at 40°C) induces significant aggregation. | Inherent instability of the ADC construct. | Evaluate the thermal stability using DSF. If the melting temperature (Tm) is low, consider protein engineering of the antibody to improve stability or modifying the linker to increase its hydrophilicity. |
| Higher DAR species are more prone to aggregation. | Increased surface hydrophobicity. | If a high DAR is required, focus on formulation optimization with stabilizing excipients. Alternatively, explore linker modifications, such as incorporating polyethylene glycol (PEG) chains, to increase hydrophilicity. |
Data on Formulation Strategies to Mitigate Aggregation
The following table summarizes the effect of different formulation conditions and excipients on ADC aggregation, based on published data for similar ADCs. This data is intended to be representative and should be used as a guide for your own formulation screening studies.
| Condition/Excipient | Concentration | Effect on Aggregation | Reference ADC | Source |
| pH | pH 5.0 vs. 7.0 | Lower pH can sometimes reduce aggregation for certain antibodies. | Generic mAb | [1][4] |
| Trehalose | 230 mM | Reduced high molecular weight species from 38.8% to 4.89% under thermal stress. | Trastuzumab | [7] |
| Polysorbate 80 | 0.01% (w/v) | Effective in reducing aggregate formation during cell culture and can mitigate the effect of fatty acids that may induce aggregation. | Generic mAb | [8][9][10] |
| Arginine | 200 mM | Significantly reduced light-induced aggregation of four different IgG1 mAbs. | IgG1 mAbs | [11] |
| Linker Modification | Val-Ala vs. Val-Cit | Val-Ala linker with a DAR of ~7.4 showed <10% aggregation, while Val-Cit with a DAR of ~7 showed 1.80% aggregation. | Anti-CD30/CD70 ADC | [3][12] |
Key Experimental Protocols
Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher molecular weight aggregates of this compound ADC.
Materials:
-
HPLC system with a UV detector
-
SEC column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Protocol:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Prepare the ADC sample at a concentration of 1 mg/mL in the mobile phase.
-
Inject 20 µL of the sample onto the column.
-
Run the chromatography for approximately 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Identify the peaks corresponding to aggregates (eluting earlier) and the monomer (main peak).
-
Integrate the peak areas to calculate the percentage of aggregates.
Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To rapidly assess the size distribution and presence of aggregates in an ADC solution.
Materials:
-
DLS instrument
-
Low-volume cuvette
-
ADC sample
Protocol:
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Filter the ADC sample through a 0.22 µm filter to remove dust and large particles.
-
Pipette the sample into the cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.
-
Perform the measurement to obtain the size distribution profile.
-
Analyze the data for the presence of larger species, which indicate aggregation. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the sample.
Hydrophobic Interaction Chromatography (HIC) for ADC Characterization
Objective: To separate ADC species based on hydrophobicity and assess the drug load distribution, which can be related to aggregation propensity.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0
-
ADC sample
Protocol:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the column.
-
Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes to elute the bound species.
-
Monitor the chromatogram at 280 nm.
-
Analyze the peak profile, where species with higher DAR will have longer retention times. A broad or complex peak profile can indicate heterogeneity that may contribute to aggregation.
Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment
Objective: To determine the melting temperature (Tm) of the ADC as an indicator of its thermal stability and propensity for aggregation.
Materials:
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient
-
Fluorescent dye (e.g., SYPRO Orange)
-
ADC sample
-
Assay buffer (e.g., PBS, pH 7.4)
Protocol:
-
Prepare a stock solution of the fluorescent dye (e.g., 5000x SYPRO Orange in DMSO).
-
Prepare the ADC sample at a final concentration of 0.1-0.2 mg/mL in the assay buffer.
-
Add the fluorescent dye to the ADC sample to a final concentration of 5x.
-
Pipette the mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the qPCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the dye during the temperature ramp.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition in the fluorescence curve. A lower Tm suggests lower thermal stability.
Visualizations
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation into temperature-induced aggregation of an antibody drug conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Higher concentration of trehalose dihydrate stabilizes recombinant IgG1 under forced stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlling monoclonal antibody aggregation during cell culture using medium additives facilitated by the monitoring of aggregation in cell culture matrix using size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Surfactants reduce aggregation of monoclonal antibodies in cell culture medium with improvement in performance of mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
reducing off-target toxicity of doxorubicin ADCs
Technical Support Center: Doxorubicin ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with doxorubicin antibody-drug conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in reducing the off-target toxicity of doxorubicin ADCs.
Section 1: Linker Stability and Premature Payload Release
A primary cause of off-target toxicity is the premature release of doxorubicin from the ADC in systemic circulation before it reaches the target tumor cells.[1][] This section addresses issues related to linker stability.
Frequently Asked Questions (FAQs)
Q1: My doxorubicin ADC is highly potent in vitro but shows significant systemic toxicity in animal models. What is the likely cause?
A1: A common reason for this discrepancy is poor linker stability in plasma.[1] While the ADC may be stable in cell culture media, the enzymatic and chemical environment of the bloodstream can cause the linker to break, leading to premature release of the doxorubicin payload.[1] This free drug can then act on healthy tissues, causing the off-target toxicity observed in vivo.[1][3] It is crucial to assess the stability of your ADC in plasma from the relevant species.[4][5]
Q2: How can I assess the stability of my ADC's linker?
A2: The most direct method is an in vitro plasma stability assay.[4][6] This involves incubating the ADC in plasma (e.g., human, mouse, rat) at 37°C for various time points (e.g., up to 7 days).[5][6][7] The amount of intact ADC, released payload, and changes in the drug-to-antibody ratio (DAR) can then be quantified using techniques like ELISA and LC-MS.[4][7][8]
Troubleshooting Guide: High Premature Payload Release
If your plasma stability assay confirms that the doxorubicin payload is being released prematurely, consider the following troubleshooting steps.
Diagram: Workflow for Troubleshooting ADC Instability
References
- 1. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Val--Cit-PABC-DOX Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Val-Cit-PABC-DOX on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of the Val-Cit-PABC linker?
A1: Scaling up the synthesis of the Val-Cit-PABC linker often presents challenges such as low overall yield, epimerization at the citrulline stereocenter, and the formation of side products. The original synthesis methods can be complicated by side-product formation and may offer low yields, sometimes as low as 20-25% in certain steps.[1] A more robust and scalable method involves a modified route that has been shown to produce the linker with an overall yield of 50% and can be performed on a gram scale.[1]
Q2: What is epimerization in the context of Val-Cit-PABC synthesis, and how can it be avoided?
A2: Epimerization refers to a change in the configuration of a stereocenter, which in this case can occur at the α-carbon of the citrulline residue during peptide coupling. This can lead to diastereomeric impurities that are difficult to separate from the desired product. To avoid this, a modified synthetic route has been developed that incorporates the p-aminobenzyl alcohol (PABOH) spacer via HATU coupling followed by dipeptide formation. This method has been shown to be devoid of epimerization and is highly reproducible.[1]
Q3: What are the key considerations for conjugating doxorubicin (DOX) to the Val-Cit-PABC linker?
A3: The primary amine on the daunosamine sugar of doxorubicin is the site of conjugation to the PABC moiety of the linker.[2] A major challenge with doxorubicin is its hydrophobicity, which can lead to aggregation of the final antibody-drug conjugate (ADC), especially at higher drug-to-antibody ratios (DAR).[3] Careful control of reaction conditions and the use of organic co-solvents may be necessary to ensure efficient conjugation and minimize aggregation.
Q4: What are the primary stability concerns for ADCs containing the Val-Cit-PABC linker?
A4: A significant concern is the premature cleavage of the Val-Cit dipeptide in circulation by enzymes other than the target lysosomal proteases like cathepsin B. This can lead to off-target toxicity. For instance, the Val-Cit linker has shown susceptibility to cleavage by carboxylesterase 1C (Ces1C) in mouse plasma.[4] This can complicate preclinical evaluation in rodent models.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Val-Cit Dipeptide Formation | Inefficient coupling reaction; Formation of side products. | Utilize a modified, high-yielding solid-phase synthesis strategy for the Val-Cit linker. This approach can provide yields up to 10-fold higher than standard methods and avoids laborious chromatography. |
| Presence of Diastereomeric Impurities | Epimerization at the citrulline stereocenter during peptide coupling. | Employ a synthetic route that avoids basic conditions during the critical coupling steps. A modified route using HATU coupling for the incorporation of the PABOH spacer has been shown to prevent epimerization.[1] |
| Incomplete Doxorubicin Conjugation | Steric hindrance; Poor solubility of doxorubicin in the reaction buffer. | Optimize the reaction conditions by adjusting the pH and considering the use of a co-solvent like DMSO to improve the solubility of doxorubicin. Ensure the linker is appropriately activated for the conjugation reaction. |
| Aggregation of the Final ADC | High hydrophobicity of doxorubicin and the linker, especially at high DARs. | Consider strategies to increase the hydrophilicity of the conjugate. This could involve incorporating hydrophilic spacers, such as PEG linkers, into the design. Monitor aggregation using size-exclusion chromatography (SEC). |
| Premature Cleavage of the Linker in Plasma | Susceptibility of the Val-Cit linker to cleavage by non-target proteases. | For preclinical studies where this is a concern, consider using alternative linker designs with improved plasma stability, such as those incorporating a Glu-Val-Cit sequence. |
| Difficulty in Purifying the Final Conjugate | Heterogeneity of the product (varying DARs); Presence of unconjugated antibody and free drug-linker. | Utilize a multi-step purification process. This may include initial capture with Protein A affinity chromatography followed by hydrophobic interaction chromatography (HIC) to separate species with different DARs, and finally size-exclusion chromatography (SEC) to remove aggregates and residual free drug-linker. |
Experimental Protocols & Data
High-Yield Solid-Phase Synthesis of Mc-Val-Cit-PABOH Linker
This protocol is adapted from a method designed for high yield and scalability.[1]
Summary of Yields at Key Steps:
| Step | Product | Typical Yield |
| 1 | Fmoc-Cit-PABOH | 60-80% |
| 2 | Fmoc-Val-Cit-PABOH | 85-95% |
| 3 | Mc-Val-Cit-PABOH | up to 95% |
| Overall | Mc-Val-Cit-PABOH | ~50% |
Analytical Characterization of this compound ADC
Key Analytical Methods and Typical Specifications:
| Analytical Method | Parameter Measured | Typical Specification |
| UV/Vis Spectroscopy | Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution and average DAR | A well-defined peak distribution corresponding to different drug-loaded species. |
| Size-Exclusion Chromatography (SEC) | Aggregation and fragmentation | Monomer content >95% |
| Reverse-Phase HPLC (RP-HPLC) | Free drug-linker levels | <1% |
| Mass Spectrometry (MS) | Confirmation of identity and DAR | Observed mass consistent with theoretical mass for the conjugated antibody. |
Visualizations
Caption: High-level workflow for the synthesis, conjugation, and purification of Mc-Val-Cit-PABC-DOX.
Caption: A logical troubleshooting workflow for common issues in this compound synthesis.
References
- 1. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Premature Linker Cleavage of Val-Cit in Mouse Plasma
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the premature cleavage of valine-citrulline (Val-Cit) linkers in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature Val-Cit linker cleavage in mouse plasma?
A1: The main reason for the premature release of payloads from Val-Cit linked antibody-drug conjugates (ADCs) in mouse plasma is enzymatic cleavage by carboxylesterase 1c (Ces1c).[1][2][3][4] This enzyme is found at higher concentrations in mouse plasma compared to human plasma, leading to off-target cleavage of the linker before the ADC can reach the intended tumor cells.[1] The amide bond within the Val-Cit-PABC (para-aminobenzyl carbamate) linker is particularly susceptible to hydrolysis by Ces1c.[1]
Q2: Why is the instability of the Val-Cit linker a major concern for preclinical ADC studies?
A2: Most initial preclinical safety and efficacy evaluations for ADCs are performed in mouse models.[1][5] Premature cleavage of the Val-Cit linker in the bloodstream of mice results in the systemic release of the cytotoxic payload.[1][6] This can lead to off-target toxicity, a reduced therapeutic window for the ADC, and inaccurate estimations of the ADC's effectiveness, potentially causing promising drug candidates to be prematurely abandoned during early-stage development.[1][5]
Q3: Are there alternative linkers that exhibit greater stability in mouse plasma?
A3: Yes, several approaches have been developed to enhance linker stability in mouse plasma. A highly effective strategy is the use of a glutamic acid-valine-citrulline (Glu-Val-Cit or EVC) linker.[1][6][7] The addition of the hydrophilic glutamic acid at the P3 position significantly improves the linker's resistance to cleavage by Ces1c, without affecting its susceptibility to cleavage by intracellular proteases like cathepsin B within the tumor cell.[1][7] Other modifications, such as utilizing a meta-amide PABC group, have also demonstrated improved stability.[1]
Q4: How does the conjugation site on the antibody influence the stability of the Val-Cit linker?
A4: The location of linker attachment on the antibody can impact its stability.[7] Conjugating the Val-Cit linker to a less solvent-exposed site on the antibody can help to minimize its exposure to plasma enzymes like Ces1c, thereby reducing premature cleavage.[7] Site-specific conjugation methods are preferable to stochastic methods (e.g., conjugation to lysines or cysteines) for achieving a more homogeneous ADC with potentially improved stability.[1]
Troubleshooting Guide
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration.
-
Potential Cause: Premature cleavage of the Val-Cit linker by mouse plasma carboxylesterase Ces1c.[1][2][3][4]
-
Troubleshooting Steps:
-
In Vitro Stability Assay: Perform an in vitro plasma stability assay to confirm the linker's lability. Compare your ADC with a more stable control, such as an ADC with a Glu-Val-Cit linker or a non-cleavable linker.[1]
-
Pharmacokinetic (PK) Analysis: Conduct a PK study in mice to measure the concentrations of both the total antibody and the intact, conjugated ADC over time.[1] A rapid decrease in the concentration of the conjugated ADC relative to the total antibody concentration is indicative of linker instability.[1]
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Linker Modification: If instability is confirmed, consider re-engineering the ADC with a more stable linker, such as the Glu-Val-Cit linker, which has shown significantly increased stability in mouse plasma.[1][7][8]
-
Issue 2: Inconsistent or lower-than-expected efficacy in mouse xenograft models.
-
Potential Cause: Reduced delivery of the cytotoxic payload to the tumor due to premature linker cleavage in circulation.
-
Troubleshooting Steps:
-
Characterize ADC Stability: Before initiating in vivo studies, thoroughly evaluate the stability of your ADC in mouse plasma in vitro to establish a baseline for its pharmacokinetic profile.[1]
-
Correlate Stability with Efficacy: Compare the in vivo efficacy of ADCs with varying degrees of plasma stability. An ADC with a more stable linker, like Glu-Val-Cit, is expected to demonstrate superior efficacy in mouse models.[1]
-
Optimize ADC Design:
-
Evaluate Linker Chemistry: If using a standard Val-Cit linker, consider synthesizing a version with a Glu-Val-Cit sequence.[1][7]
-
Assess Spacer Length: While longer spacers can be beneficial for payload activity, they may also increase the exposure of the Val-Cit linker to plasma enzymes.[1][5] Evaluate whether a shorter spacer could be used without compromising efficacy.
-
Optimize Conjugation Site: Employ site-specific conjugation technology to attach the linker to a less solvent-exposed site on the antibody.[1]
-
-
Quantitative Data Summary
Table 1: Comparison of Linker Stability in Mouse Plasma
| Linker Type | Half-life in Mouse Plasma | Reference |
| Phe-Lys-PABC | ~12.5 hours | [8] |
| Val-Cit-PABC | ~80 hours | [8] |
| Glu-Val-Cit | Fully stable over 14 days | [1][8] |
Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC Linker | Cell Line | EC50 (nM) | Reference |
| Val-Cit | KPL-4 (HER2+) | 0.10 - 0.12 | [1] |
| Glu-Val-Cit | KPL-4 (HER2+) | 0.10 - 0.12 | [1] |
| Ser-Val-Cit | KPL-4 (HER2+) | 0.10 - 0.12 | [1] |
| Non-cleavable | KPL-4 (HER2+) | 1.8 - 4.2 fold higher than cleavable | [1] |
| EC50 values represent the concentration of ADC required to inhibit cell growth by 50%. |
Experimental Protocols
Protocol 1: In Vitro ADC Stability Assay in Mouse Plasma
-
Objective: To evaluate the stability of an ADC by measuring the change in the Drug-to-Antibody Ratio (DAR) and the amount of released payload over time in mouse plasma.[1][9]
-
Materials:
-
ADC of interest
-
Control ADC (with a known stable linker, if available)
-
Freshly collected mouse plasma (e.g., from CD-1 or BALB/c mice)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
-
-
Methodology:
-
Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in mouse plasma. Prepare a control sample by diluting the ADC to the same concentration in PBS.[1]
-
Incubation: Incubate the plasma and PBS samples at 37°C.[1][9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[1][9] Immediately freeze the collected aliquots at -80°C to halt the reaction.[1][9]
-
ADC Capture and Analysis:
-
Thaw the samples on ice.
-
Isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.[1]
-
-
DAR Analysis (LC-MS): Elute the captured ADC from the beads. Analyze the intact or reduced ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.[1]
-
Free Payload Analysis (LC-MS): Analyze the supernatant (plasma fraction after bead capture) by LC-MS to quantify the amount of released payload.[1]
-
Protocol 2: In Vivo ADC Pharmacokinetic Study
-
Objective: To assess the in vivo stability and clearance of an ADC.
-
Methodology:
-
Animal Model: Administer a single dose of the ADC to a cohort of mice (e.g., via intravenous injection).
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 72, 168 hours) and process to obtain plasma.
-
Sample Analysis:
-
Total Antibody Quantification (ELISA): Use a standard sandwich ELISA to measure the concentration of the total antibody (both conjugated and unconjugated).
-
Conjugated ADC Quantification (ELISA or LC-MS): Use a payload-specific ELISA to measure the concentration of the conjugated ADC. Alternatively, an immunoaffinity capture LC-MS method can be used to quantify the intact ADC and determine the DAR over time.[1]
-
-
Data Analysis: Plot the concentration of total antibody and conjugated ADC versus time to determine the pharmacokinetic parameters (e.g., half-life, clearance). A faster clearance of the conjugated ADC compared to the total antibody is indicative of in vivo instability.[1]
-
Visualizations
Caption: Mechanism of premature Val-Cit linker cleavage in mouse plasma.
Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. benchchem.com [benchchem.com]
how to prevent hydrolysis of Val-Cit-PABC-DOX
Welcome to the technical support center for Val-Cit-PABC-DOX. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the hydrolysis of this linker-drug conjugate during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for the this compound linker?
The Val-Cit-PABC linker is designed to be cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells.[1][2] Upon internalization of the antibody-drug conjugate (ADC) into the target cell, it is trafficked to the lysosome.[1][2] Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the valine and citrulline residues.[2][3] This cleavage initiates a self-immolation cascade of the PABC (p-aminobenzylcarbamate) spacer, leading to the release of the active doxorubicin (DOX) payload.[4][5]
Q2: Why am I observing premature hydrolysis of my this compound conjugate in mouse plasma?
While the Val-Cit linker is relatively stable in human plasma, it is known to be susceptible to premature cleavage in mouse plasma.[6][7][8] This instability is primarily due to the activity of a specific enzyme present in rodent plasma called carboxylesterase 1C (Ces1C).[6][9][10] Ces1C can hydrolyze the amide bond within the linker, leading to the unwanted release of the cytotoxic payload before the ADC reaches the target tumor cells.[9][11] This premature cleavage can lead to inaccurate results in preclinical mouse models, including increased off-target toxicity and reduced efficacy.[8][11]
Q3: How can I prevent the premature hydrolysis of this compound in my experiments?
Several strategies can be employed to mitigate the premature hydrolysis of the Val-Cit-PABC linker, particularly in the context of preclinical mouse studies:
-
Linker Modification: Introducing chemical modifications to the linker can enhance its stability in mouse plasma. A well-documented approach is the addition of a glutamic acid residue to create a Glu-Val-Cit linker.[11][12] This modification has been shown to significantly reduce cleavage by Ces1C without compromising the desired cleavage by Cathepsin B within the tumor cell.[11]
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Optimize Conjugation Site: The site of conjugation on the antibody can influence the stability of the linker.[8][11] More solvent-exposed linkers may be more susceptible to enzymatic cleavage.[8] Utilizing site-specific conjugation technologies to attach the linker to a less exposed site on the antibody can improve its stability.[11]
-
Proper Storage and Handling: To minimize chemical hydrolysis, it is crucial to store the this compound conjugate under appropriate conditions.
Q4: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store this compound and its conjugates at low temperatures. Specific recommendations can vary, but generally, storage at -20°C or -80°C is advised.[13][14][15][16] It is also important to protect the compound from moisture and light.[14][17] For solutions, using appropriate solvents like DMSO or DMF and storing them at -80°C for long-term use is recommended.[13][14] Always refer to the manufacturer's specific storage guidelines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of free doxorubicin in plasma samples (mouse studies) | Premature cleavage of the Val-Cit linker by mouse carboxylesterase 1C (Ces1C).[6][9][10] | 1. Confirm the cleavage: Analyze plasma samples by LC-MS to identify the cleavage products and confirm Ces1C activity. 2. Modify the linker: Synthesize or obtain a conjugate with a more stable linker, such as a Glu-Val-Cit linker.[11][12] 3. Use Ces1C knockout mice: For critical studies, consider using Ces1C knockout mice to eliminate this variable.[8] |
| Inconsistent results in in-vivo efficacy studies (mouse models) | Variable premature payload release due to linker instability.[8][11] | 1. Assess in-vitro plasma stability: Perform an in-vitro plasma stability assay to determine the rate of drug release in mouse plasma. 2. Optimize the ADC construct: Consider re-engineering the ADC with a more stable linker or a different conjugation site.[8][11] |
| Loss of potency during storage | Chemical hydrolysis of the linker or degradation of the doxorubicin payload. | 1. Verify storage conditions: Ensure the conjugate is stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture.[13][14][15] 2. Perform quality control: Regularly assess the purity and integrity of the conjugate using analytical methods like HPLC or mass spectrometry. |
| Precipitation of the ADC during formulation or storage | The hydrophobic nature of the Val-Cit-PABC linker and the doxorubicin payload can lead to aggregation, especially at high drug-to-antibody ratios (DAR).[18][19] | 1. Optimize the formulation: Use appropriate buffers and excipients to improve solubility and prevent aggregation. 2. Consider a more hydrophilic linker: Linkers incorporating hydrophilic moieties, such as PEG, can reduce aggregation.[12] 3. Control the DAR: Aim for a lower, more homogeneous DAR to minimize hydrophobicity-driven aggregation. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the this compound conjugate in plasma.
Materials:
-
This compound conjugated antibody (ADC)
-
Control plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
LC-MS system for analysis
Methodology:
-
Incubate the ADC in plasma at 37°C.[1]
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the plasma sample.[1]
-
Immediately process the samples to stop any further degradation, for example, by adding a quenching solution or by rapid freezing.
-
Analyze the samples to quantify the amount of intact ADC and released doxorubicin. This can be done using techniques like ELISA or LC-MS.[1]
-
Calculate the percentage of intact ADC remaining at each time point to determine the stability profile.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the this compound linker to enzymatic cleavage by Cathepsin B.
Materials:
-
This compound conjugated antibody (ADC)
-
Purified Cathepsin B enzyme
-
Assay buffer (specific to Cathepsin B activity)
-
Incubator at 37°C
-
HPLC or LC-MS system for analysis
Methodology:
-
Prepare a reaction mixture containing the ADC and the assay buffer.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding a predetermined amount of activated Cathepsin B.[2]
-
At various time points, take aliquots of the reaction and stop the enzymatic activity.
-
Quantify the amount of released doxorubicin using HPLC or LC-MS to determine the rate of cleavage.[2]
Visualizations
Hydrolysis of this compound
Caption: Figure 1. Hydrolysis Pathways of this compound.
Experimental Workflow for Stability Assessment
Caption: Figure 2. Workflow for Assessing this compound Stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MC-Val-Cit-Doxorubicin, ADC linker, 159857-70-2 | BroadPharm [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. caymanchem.com [caymanchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Val-Cit-PABC-DOX ADC Efficacy and Drug Load Optimization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Valine-Citrulline-PABC-Doxorubicin (Val-Cit-PABC-DOX) Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on the impact of drug load on ADC efficacy.
Frequently Asked Questions (FAQs)
Q1: How does the Drug-to-Antibody Ratio (DAR) of my this compound ADC affect its in vitro cytotoxicity?
A: Generally, a higher DAR leads to increased potency in in vitro cytotoxicity assays. This is because more cytotoxic doxorubicin molecules are delivered to the target cell per antibody binding event. However, this effect can plateau at very high DARs, and other factors such as ADC aggregation and altered antigen binding may come into play. It is crucial to determine the optimal DAR for your specific antibody and target cell line empirically.
Q2: I'm observing lower than expected in vivo efficacy with my high DAR this compound ADC, even though it's potent in vitro. What could be the cause?
A: This is a common challenge. While high DAR ADCs are often potent in vitro, they can exhibit suboptimal performance in vivo due to several factors:
-
Faster Plasma Clearance: Higher drug loads, especially with hydrophobic payloads like doxorubicin, can increase the ADC's hydrophobicity. This can lead to faster clearance from circulation, reducing the time available for the ADC to reach the tumor.
-
Increased Aggregation: Hydrophobic interactions can cause high DAR ADCs to aggregate, which also contributes to rapid clearance and potentially off-target toxicity.
-
Reduced Tumor Penetration: The biophysical properties of high DAR ADCs can sometimes hinder their ability to penetrate dense tumor tissue, limiting their access to all cancer cells.
Q3: What is the optimal DAR for a this compound ADC?
A: There is no single "optimal" DAR that applies to all ADCs. The ideal DAR is a balance between efficacy and safety, often referred to as the therapeutic window. For many ADCs, a DAR of 2 to 4 has been found to provide a good balance of potency, stability, and favorable pharmacokinetics. However, the optimal DAR for your specific this compound ADC should be determined experimentally by comparing ADCs with different drug loads in both in vitro and in vivo models.
Q4: My this compound ADC is showing significant off-target toxicity in my animal models. Could the drug load be the reason?
A: Yes, the drug load is a critical factor in ADC toxicity. High DARs can contribute to off-target toxicity through:
-
Premature Drug Release: Although the Val-Cit linker is designed for cleavage by lysosomal enzymes like Cathepsin B within the tumor cell, some premature cleavage can occur in circulation. A higher drug load means more free doxorubicin could be released systemically.
-
Faster Clearance and Off-Target Accumulation: As mentioned, high DAR ADCs can be cleared more rapidly, often by the liver, which can lead to toxicity in these organs.
Consider evaluating ADCs with a lower DAR (e.g., 2) to see if this improves the therapeutic window.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in in vitro cytotoxicity assays.
| Potential Cause | Troubleshooting Strategy |
| ADC Aggregation | Characterize your ADC preparation for aggregation using Size Exclusion Chromatography (SEC). If aggregation is present, consider optimizing the conjugation and purification protocols. |
| Cell Line Variability | Ensure consistent cell passage number, confluency, and health. Perform regular cell line authentication. |
| Assay Conditions | Standardize incubation times, ADC concentration ranges, and cell seeding densities. Use a positive control (e.g., free doxorubicin) and a negative control (e.g., unconjugated antibody). |
| Inaccurate DAR Measurement | Verify the DAR of your ADC batch using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. |
Issue 2: Poor in vivo anti-tumor efficacy despite good in vitro potency.
| Potential Cause | Troubleshooting Strategy |
| Rapid ADC Clearance | Conduct a pharmacokinetic (PK) study to determine the half-life of your ADC in vivo. If clearance is rapid, consider synthesizing an ADC with a lower DAR. |
| Linker Instability in Rodent Models | The Val-Cit linker can be susceptible to cleavage by certain mouse carboxylesterases, leading to premature drug release.[1] Evaluate ADC stability in mouse plasma in vitro before in vivo studies. |
| Limited Tumor Penetration | Analyze tumor tissue post-treatment using immunohistochemistry (IHC) or other imaging techniques to assess ADC distribution. |
| High Tumor Antigen Sink | In tumors with very high antigen expression, a large portion of the ADC may bind to the periphery, limiting penetration. Co-dosing with unconjugated antibody can sometimes improve distribution.[2][3] |
Data Presentation: Impact of Drug Load on ADC Properties
While specific quantitative data for this compound ADCs with varying DARs is not extensively available in the public domain, the following table summarizes the general trends observed for ADCs with cleavable linkers and hydrophobic payloads, such as those using MMAE. This data can serve as a guide for what to expect when modulating the drug load of your doxorubicin-based ADC.
Table 1: General Impact of Drug-to-Antibody Ratio (DAR) on ADC Characteristics
| DAR Value | In Vitro Potency (IC50) | Plasma Clearance | In Vivo Efficacy | Therapeutic Window |
| Low (e.g., 2) | Moderate | Slower | Often improved due to better exposure | Potentially wider |
| Medium (e.g., 4) | High | Moderate | Often a good balance | Generally considered optimal for many ADCs |
| High (e.g., 8) | Very High | Faster | Can be reduced due to poor PK | Often narrower |
This table represents generalized trends. Actual results will vary depending on the specific antibody, payload, linker, and tumor model.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative for control) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[4]
-
ADC Treatment: Treat the cells with serial dilutions of the this compound ADC for 72 to 120 hours.[4] Include wells with untreated cells and cells treated with free doxorubicin and unconjugated antibody as controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[4]
-
IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[5]
Protocol 2: In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Randomization and Treatment: Randomize mice into treatment groups. Administer the ADC (typically intravenously) at various doses. Include control groups receiving vehicle, unconjugated antibody, and a non-targeting ADC.[4]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition.
Protocol 3: Pharmacokinetic (PK) Analysis
This protocol is for determining the concentration of various ADC species in plasma over time.
-
ADC Administration: Administer a single dose of the ADC to animals (typically mice or rats).
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.). Process the blood to obtain plasma.
-
Sample Analysis: Use bioanalytical methods to measure the concentration of:
-
Total Antibody: Typically measured using an enzyme-linked immunosorbent assay (ELISA) that captures the antibody regardless of its conjugation state.
-
Conjugated ADC: Can be measured using a modified ELISA that uses an anti-doxorubicin antibody for capture and an anti-species antibody for detection.
-
Free Doxorubicin: Measured using liquid chromatography-mass spectrometry (LC-MS/MS) after protein precipitation from the plasma.[6]
-
-
Data Analysis: Plot the concentration of each analyte over time and use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
Visualizations
Caption: Mechanism of action for a this compound ADC.
Caption: Experimental workflow for ADC evaluation and DAR optimization.
Caption: Relationship between DAR, efficacy, toxicity, and the therapeutic window.
References
- 1. scilit.com [scilit.com]
- 2. Antibody Co-Administration Can Improve Systemic and Local Distribution of Antibody Drug Conjugates to Increase In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Auto-tuning of Antibody-Drug Conjugate Delivery for Effective Immunotherapy using High-Avidity, Low-Affinity Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Antibody-Drug Conjugate (ADC) Experiments
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) research and development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during ADC experiments.
Inconsistent Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2] Inconsistency in DAR can lead to variable therapeutic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Drug-to-Antibody Ratio (DAR) inconsistent across different experimental batches?
A1: Inconsistent DAR values often stem from variability in the conjugation process. Key factors include the molar ratio of the linker-payload to the antibody, reaction time, temperature, and pH.[2] The specific conjugation chemistry used, such as targeting lysine residues versus cysteine residues, also plays a significant role in the resulting DAR and the heterogeneity of the ADC product.[1][3] For instance, lysine conjugation can result in a heterogeneous mixture of ADCs, whereas site-specific methods can produce more homogeneous products with a defined DAR.[4]
Q2: Which analytical method is best for determining DAR?
A2: The choice of method depends on the ADC's characteristics and the desired level of detail.[1] Ultraviolet-Visible (UV/Vis) Spectroscopy is a simple and rapid method for determining average DAR.[3][] Hydrophobic Interaction Chromatography (HIC) is considered the standard for analyzing DAR distribution for cysteine-conjugated ADCs.[3] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides the most detailed information by measuring the precise mass of different ADC species.[1][3]
Troubleshooting Guide: Inconsistent DAR
| Potential Cause | Recommended Action | Analytical Verification |
| Incorrect Stoichiometry | Carefully control the molar ratio of the linker-payload to the antibody during the reaction.[2] | HIC, RP-HPLC, or LC-MS to analyze DAR distribution. |
| Reaction Condition Variability | Maintain consistent pH, temperature, and reaction time across all batches.[2] | Compare DAR profiles of batches produced under different conditions. |
| Antibody Purity/Concentration | Ensure the starting antibody is highly pure (>95%) and accurately quantified. Impurities can compete for conjugation.[6] | Use SEC to check for antibody aggregates or fragments. Use UV/Vis to confirm concentration. |
| Linker-Payload Instability | Verify the stability and purity of the linker-payload reagent before conjugation. | HPLC or MS analysis of the linker-payload stock solution. |
| Conjugation Chemistry | For random conjugation (e.g., lysine), expect heterogeneity. For consistency, consider site-specific conjugation techniques.[2] | Compare HIC profiles. Site-specific methods should yield fewer, sharper peaks.[] |
Experimental Protocol: DAR Determination by HIC
This protocol provides a general method for determining the DAR of cysteine-linked ADCs. Optimization may be required.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[1]
-
Sample Preparation: Dilute the ADC sample in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Gradient: Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[1]
-
Flow Rate: 0.5-1.0 mL/min.[1]
-
Detection: Monitor UV absorbance at 280 nm.
-
Data Analysis: The different ADC species (DAR 0, 2, 4, 6, 8) will separate based on hydrophobicity. Calculate the average DAR by the weighted average of the peak areas.[]
Troubleshooting Workflow: Inconsistent DAR
Caption: Workflow for troubleshooting inconsistent DAR results.
ADC Aggregation
Protein aggregation is a common and critical issue in ADC development, impacting stability, efficacy, and safety.[7] Aggregated ADCs can elicit an immunogenic response and exhibit altered pharmacokinetic properties.[8][9]
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: Aggregation is often caused by the increased hydrophobicity of the ADC following conjugation with a cytotoxic payload.[8][10] This hydrophobicity promotes self-association to minimize exposure to the aqueous environment.[8] Other contributing factors include unfavorable buffer conditions (pH, salt concentration), thermal stress, repeated freeze-thaw cycles, and the use of organic solvents during conjugation.[8][9][10]
Q2: How can I prevent or minimize aggregation during my experiments?
A2: Preventing aggregation starts with rational design. Using more hydrophilic linkers or site-specific conjugation can reduce the propensity for aggregation.[2] During the process, optimizing the formulation buffer and avoiding harsh conditions (e.g., extreme pH or high temperatures) is crucial.[10] One effective strategy is to immobilize the antibody on a solid support during conjugation, which prevents the molecules from interacting and aggregating.[10][11]
Troubleshooting Guide: ADC Aggregation
| Analytical Technique | Information Provided | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Quantifies high molecular weight species (HMWS) like dimers and larger aggregates.[12][13] | Robust, quantitative, and widely used for quality control. | May underestimate aggregates if they interact with the column matrix. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution, detecting the presence of large aggregates.[12] | Highly sensitive to large aggregates, fast, and non-destructive. | Not suitable for resolving different aggregate species; sensitive to dust and contaminants. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Determines the absolute molar mass of eluting species, providing accurate characterization of aggregates.[8] | Provides absolute molecular weight without relying on column calibration standards. | Requires specialized equipment and expertise. |
| Capillary Electrophoresis (CE-SDS) | Separates ADC species under denaturing conditions to assess purity and fragmentation. | High resolution and requires minimal sample volume. | May not be representative of the native state of the ADC. |
Experimental Protocol: Aggregation Analysis by SEC
-
Column: Use a size-exclusion column appropriate for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A physiological buffer such as 1x PBS (Phosphate Buffered Saline), pH 7.4.
-
Sample Preparation: Dilute the ADC to 0.5-2.0 mg/mL in the mobile phase. Filter the sample if particulate matter is visible.
-
Flow Rate: Set a flow rate of 0.5 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and other high molecular weight species (HMWS). The percentage of aggregation is calculated as: (% Aggregation) = (Area of HMWS / Total Area) * 100.
Causal Diagram: ADC Aggregation
Caption: Primary causes and consequences of ADC aggregation.
Altered Antigen Binding Affinity
A successful ADC must retain the high binding affinity of its parent antibody. A reduction in affinity post-conjugation can severely compromise its therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: Why does my ADC show lower binding affinity than the unconjugated antibody?
A1: Loss of binding affinity can occur if the conjugation process modifies amino acid residues within or near the antigen-binding sites (paratopes).[14] This is a particular risk with random conjugation to lysine residues. Additionally, the attached linker-payload can cause steric hindrance, physically blocking the interaction between the antibody and its target antigen.[15] In some cases, conjugation can induce conformational changes in the antibody, altering the structure of the binding site.[14]
Q2: How can I avoid impacting the binding affinity during conjugation?
A2: Site-specific conjugation is a highly effective strategy to avoid modifying the antigen-binding regions.[16] By engineering specific conjugation sites (e.g., cysteines or non-natural amino acids) far from the paratopes, the integrity of the binding domain can be preserved.[2] If using random conjugation, optimizing the DAR is important, as higher DARs are more likely to result in modification of a critical residue.[12]
Experimental Protocol: Binding Affinity Analysis by ELISA
-
Plate Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1-10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20). Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Prepare serial dilutions of the ADC and the unconjugated antibody (as a control). Add the samples to the wells and incubate for 1-2 hours.
-
Detection: Wash the plate. Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour.
-
Substrate Addition: Wash the plate. Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until color develops.
-
Read Plate: Stop the reaction with a stop solution (e.g., 1M H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Plot the absorbance versus concentration and fit the data to a binding curve (e.g., four-parameter logistic) to determine the EC₅₀ for the ADC and the control antibody.
Diagram: Impact of Conjugation Site on Binding
Caption: Impact of conjugation location on antigen binding.
Inconsistent or Unexpected Cytotoxicity
The ultimate goal of an ADC is to kill target cancer cells. Inconsistent or lower-than-expected cytotoxicity can indicate fundamental problems with the ADC's design or integrity.
Frequently Asked Questions (FAQs)
Q1: My ADC is showing lower potency than expected in our in vitro assay. What could be wrong?
A1: Lower-than-expected potency can be a downstream consequence of other issues. Check for:
-
Low DAR: An insufficient drug load will result in less cytotoxic agent being delivered to the target cell.[17]
-
Aggregation: Aggregates may have reduced binding capability or be cleared differently by cells, lowering the concentration of active, monomeric ADC.[9]
-
Loss of Binding Affinity: If the ADC cannot bind its target efficiently, it will not be internalized, and the payload will not be released inside the cell.[18]
-
Linker Instability/Payload Issues: The linker may not be cleaving properly inside the cell, or the payload itself may have degraded.[19]
Q2: We are observing significant off-target toxicity in our experiments. What causes this?
A2: Off-target toxicity is a major challenge and often relates to the premature release of the cytotoxic payload into circulation before the ADC reaches the target tumor cell.[9][20] This can be due to an unstable linker.[21] Additionally, even with stable linkers, ADCs can be taken up by healthy cells, particularly in organs like the liver and kidneys, leading to toxicity.[8] This "off-target, off-tumor" toxicity is a common reason for the failure of ADCs in clinical development.[9][22]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is for assessing ADC-mediated cell killing.
-
Cell Seeding: Seed target-positive and target-negative (as a control) cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[18]
-
ADC Treatment: Prepare serial dilutions of your ADC, the unconjugated antibody, and a free drug control.
-
Incubation: Remove the culture medium and add the ADC/control dilutions to the cells. Incubate for a period relevant to the drug's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[18] Living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., 100 µL of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals. Incubate overnight.[18]
-
Measurement: Read the absorbance of the plate on a microplate reader at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability versus concentration and calculate the IC₅₀ (the concentration of ADC that inhibits 50% of cell growth).
Diagram: ADC Mechanism and Failure Points
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. pubs.acs.org [pubs.acs.org]
- 6. Antibody Conjugation Troubleshooting [bio-techne.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 10. pharmtech.com [pharmtech.com]
- 11. adcreview.com [adcreview.com]
- 12. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Promises and problems with ADCs [tempobioscience.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Linker Chemistry Modifications to Prevent Aggregation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding linker-induced aggregation in protein-small molecule conjugates, such as Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: My conjugate is aggregating after I've attached the drug-linker. What are the most likely causes related to the linker chemistry?
A1: Aggregation of conjugates is often initiated by an increase in the overall hydrophobicity of the complex.[1][2] The most significant factor is typically the chemical modification of the protein's surface with hydrophobic drug-linker moieties.[1] These create "hydrophobic patches" that can interact with similar patches on other conjugate molecules, leading to aggregation.[1][3]
Key contributing factors include:
-
Highly Hydrophobic Payloads: Many potent cytotoxic drugs (e.g., PBD dimers, auristatins) are inherently hydrophobic.[4][5] Conjugating them to an antibody can significantly increase the molecule's propensity to aggregate.[4][6]
-
Hydrophobic Linkers: Traditional linkers, such as those based on SMCC or the Val-Cit dipeptide, can be hydrophobic and contribute to aggregation, especially at higher Drug-to-Antibody Ratios (DAR).[7][8]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR means more drug-linker molecules are attached to the antibody surface, which generally leads to increased hydrophobicity and a greater tendency for the conjugate to aggregate.[4][8]
-
Conjugation Process Conditions: The conditions used during the conjugation reaction, such as pH, organic co-solvents used to dissolve the drug-linker, and temperature, can stress the protein and promote aggregation.[1]
Q2: How can I modify my linker to improve the solubility and reduce the aggregation of my conjugate?
A2: The primary strategy is to incorporate hydrophilic (water-loving) moieties into the linker structure to counteract the hydrophobicity of the payload.[4][9] This enhances the overall solubility of the conjugate and can provide a "shielding" effect for the hydrophobic drug.[3][10]
Effective modifications include:
-
Polyethylene Glycol (PEG) Linkers: Incorporating PEG chains is a widely used and effective strategy.[7][11] PEG is highly hydrophilic and can improve solubility, reduce aggregation, and enhance pharmacokinetics.[9][10] The length and positioning of the PEG unit can be optimized for best results.[12]
-
Charged Groups: Introducing negatively charged groups, such as sulfonates or phosphates, into the linker can significantly increase hydrophilicity and reduce aggregation.[8][11][13]
-
Peptide Modifications: Modifying traditional peptide linkers can also improve properties. For example, replacing the valine-citrulline (Val-Cit) dipeptide with a more hydrophilic alternative like valine-alanine (Val-Ala) has been shown to reduce aggregation.[13]
Q3: What are the pros and cons of using PEG linkers to prevent aggregation?
A3: PEGylation is a powerful tool, but like any modification, it has advantages and disadvantages that must be considered.
| Pros | Cons |
| Excellent Hydrophilicity: Significantly increases the solubility of the entire conjugate, effectively masking hydrophobic payloads.[9][10] | Potential for Steric Hindrance: Long PEG chains could potentially interfere with antigen binding or payload release, although this is not always the case. |
| Reduced Aggregation: Forms a hydrophilic shield around the payload, preventing intermolecular hydrophobic interactions that lead to aggregation.[3][10] | Heterogeneity: Traditional PEGylation can sometimes result in a heterogeneous mixture of products, though the use of monodisperse PEG (dPEG®) linkers can solve this.[12] |
| Improved Pharmacokinetics (PK): The "shielding" effect can reduce clearance rates, leading to a longer half-life in circulation.[10][12] | Manufacturing Complexity: Synthesis of complex PEGylated linkers can be more challenging and costly. |
| Lower Immunogenicity: PEG chains can mask epitopes on the protein, potentially reducing the immunogenic response.[10] |
Q4: Besides modifying the linker, are there other strategies to prevent aggregation during the conjugation process?
A4: Yes, process-related strategies can be highly effective. One of the most robust methods is to prevent the antibody molecules from interacting with each other during the critical conjugation steps where conditions might be unfavorable (e.g., presence of organic solvents).[1]
A key strategy is solid-phase conjugation . In this approach, the antibody is immobilized on a solid support, such as a resin.[1] The conjugation reaction is then carried out. Because the antibodies are physically separated from one another, they cannot aggregate.[1][5] After the reaction is complete and excess reagents are washed away, the purified conjugate is released from the support into an optimal, stabilizing buffer.[5]
Troubleshooting Guide
If you are observing aggregation in your conjugate preparation, this guide provides a systematic approach to diagnosing and solving the issue.
Step 1: Quantify the Aggregation
First, you must accurately measure the amount of aggregate in your sample. This provides a baseline and allows you to determine if subsequent modifications are effective.
| Method | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic volume.[14] | The industry standard for quantifying monomers, dimers, and higher-order aggregates.[14] Provides percentage of each species. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size distribution.[14] | Provides an estimate of the average particle size and the polydispersity of the sample. Good for detecting the onset of aggregation.[14] |
| Analytical Ultracentrifugation (AUC) | Measures the rate at which molecules sediment under high centrifugal force. | A highly sensitive method for detecting and quantifying different molecular weight species and aggregates.[14] |
Step 2: Identify the Root Cause
Use the following workflow to pinpoint the likely cause of aggregation.
Caption: A workflow to diagnose and address potential causes of conjugate aggregation.
Step 3: Implement Linker Modification Strategy
Based on your diagnosis, select an appropriate linker modification. The goal is to increase the hydrophilicity of the final conjugate.
Caption: Common chemical strategies for modifying linkers to mitigate aggregation.
Key Experimental Protocols
Protocol 1: Quantification of Aggregates by Size-Exclusion Chromatography (SEC)
This protocol outlines the general steps for analyzing conjugate aggregation using SEC.
Caption: Standard workflow for analyzing conjugate samples by Size-Exclusion Chromatography.
Methodology:
-
System Preparation:
-
Equip an HPLC or UPLC system with a suitable SEC column (e.g., TSKgel G3000SWxl or equivalent).[14]
-
Prepare a mobile phase, typically a phosphate-buffered saline (PBS) solution at pH 7.0-7.4.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Carefully thaw the conjugate sample.
-
Dilute the sample with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a low-protein-binding 0.22 µm filter if necessary.
-
-
Analysis:
-
Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Run the isocratic method for a sufficient time to allow for the elution of all species (typically 15-30 minutes).
-
Monitor the column eluent using a UV detector at 280 nm.[15]
-
-
Data Interpretation:
-
Identify the peaks in the chromatogram. High molecular weight species (aggregates) will elute first, followed by the monomer, and then any low molecular weight fragments.[15]
-
Integrate the area under each peak.
-
Calculate the percentage of each species by dividing its peak area by the total peak area of all species.
-
Protocol 2: Sizing Distribution Analysis by Dynamic Light Scattering (DLS)
This protocol provides a general method for assessing the size distribution and presence of aggregates using DLS.
Methodology:
-
System Preparation:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.
-
Select an appropriate measurement temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Filter the mobile phase/buffer that was used for the sample to ensure it is particle-free.
-
Dilute the conjugate sample in the filtered buffer to a final concentration suitable for DLS analysis (typically 0.5-1.0 mg/mL).
-
Transfer the sample to a clean, dust-free cuvette.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Allow the sample to equilibrate to the set temperature for several minutes.
-
Perform the measurement. The instrument will collect data from the fluctuations in scattered light intensity over time.
-
-
Data Interpretation:
-
The instrument's software will generate a correlation function and calculate the size distribution.
-
Examine the results for the mean particle diameter (Z-average) and the Polydispersity Index (PDI). A low PDI (<0.2) indicates a monodisperse sample (mostly monomer), while a high PDI suggests the presence of multiple species, including aggregates.
-
Review the size distribution plot. The presence of large peaks at sizes significantly greater than the expected monomer size (~10-12 nm for an IgG) is indicative of aggregation.[14]
-
References
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. vectorlabs.com [vectorlabs.com]
- 4. books.rsc.org [books.rsc.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. precisepeg.com [precisepeg.com]
- 10. purepeg.com [purepeg.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Therapeutic Index of Val-Cit-PABC-DOX ADCs
This technical support center is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Val-Cit-PABC-DOX Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound linker system?
A1: The Val-Cit-PABC linker is a protease-cleavable system designed for targeted drug delivery. The valine-citrulline (Val-Cit) dipeptide is specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment and high concentration of Cathepsin B lead to the cleavage of the Val-Cit linker. This initiates the self-immolation of the p-aminobenzylcarbamate (PABC) spacer, subsequently releasing the active doxorubicin (DOX) payload inside the tumor cell.[1][] This targeted release mechanism aims to maximize efficacy at the tumor site while minimizing systemic toxicity.[1]
Q2: We are observing significant off-target toxicity, particularly hematological toxicity, with our this compound ADC. What are the likely causes and how can we mitigate this?
A2: Off-target toxicity, such as neutropenia and thrombocytopenia, is a common challenge with ADCs and can arise from several factors related to the Val-Cit linker system.[3][4]
-
Premature Payload Release: The Val-Cit linker can be susceptible to premature cleavage in systemic circulation by enzymes other than Cathepsin B, such as human neutrophil elastase and, in mouse models, carboxylesterase 1C (Ces1c).[3][5][6][7][8] This leads to the non-specific release of doxorubicin, causing damage to healthy cells, including hematopoietic cells.[3]
-
High Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster plasma clearance and increased uptake by non-target tissues.[3] This can result in higher off-target toxicity.
-
Hydrophobicity: The inherent hydrophobicity of the linker-payload combination can contribute to aggregation and rapid clearance, increasing the potential for off-target effects.[3]
Strategies for Mitigation:
-
Linker Modification: Consider modifying the linker to enhance its stability in plasma. Incorporating a glutamic acid residue to create a Glu-Val-Cit linker has been shown to increase stability in mouse plasma without significantly affecting intracellular cleavage by Cathepsin B.[9][10][11]
-
Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower to moderate DAR (e.g., 2 to 4) to balance potency with a favorable pharmacokinetic profile and reduced off-target toxicity.[3][]
-
Hydrophobicity Assessment: Characterize the hydrophobicity of your ADC using techniques like Hydrophobic Interaction Chromatography (HIC).[3] If the ADC is highly hydrophobic, consider strategies to increase its hydrophilicity, such as incorporating hydrophilic spacers (e.g., PEG).[13]
Q3: Our ADC is showing instability in mouse plasma during preclinical studies. How can we troubleshoot this issue?
A3: Instability of Val-Cit linkers in mouse plasma is a known issue primarily due to the activity of carboxylesterase Ces1c.[5][6][7][8]
Troubleshooting Steps:
-
Confirm Instability: Conduct a plasma stability assay to quantify the extent of premature payload release.
-
Linker Modification: The most effective solution is to modify the linker. The addition of a glutamic acid at the N-terminus of the valine residue (Glu-Val-Cit) has been demonstrated to significantly improve stability in mouse plasma.[9][10][11]
-
Alternative Preclinical Models: If linker modification is not feasible, consider using a preclinical model that lacks the specific carboxylesterase activity, such as Ces1c knockout mice, or transition to other animal models like non-human primates for later-stage studies where the Val-Cit linker is more stable.[5][8]
Troubleshooting Guides
Issue 1: Premature Cleavage of Val-Cit-PABC Linker
Symptoms:
-
High levels of free doxorubicin detected in plasma shortly after ADC administration.
-
Reduced ADC efficacy in vivo compared to in vitro potency.
-
Increased off-target toxicity.
Workflow for Troubleshooting Premature Linker Cleavage:
Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.
Issue 2: ADC Aggregation
Symptoms:
-
Visible precipitation or cloudiness in the ADC formulation.
-
Inconsistent results in analytical characterization (e.g., SEC-HPLC).
-
Rapid clearance and altered pharmacokinetics in vivo.
Logical Relationship for ADC Aggregation Causes and Solutions:
Caption: Causes and solutions for ADC aggregation.
Data Presentation
Table 1: Comparison of Different Linker Strategies
| Linker Type | Cleavage Mechanism | Plasma Stability | Bystander Effect | Key Advantage | Key Disadvantage |
| Val-Cit-PABC | Cathepsin B (in tumor lysosomes)[1] | Moderate; susceptible to premature cleavage by other proteases[1][3][5] | Yes[1] | Well-established; potent bystander effect[1] | Potential for off-target toxicity due to premature cleavage[1] |
| Glu-Val-Cit-PABC | Cathepsin B (in tumor lysosomes)[9] | High; increased resistance to plasma carboxylesterases[9][10][11] | Yes | Improved plasma stability, especially in mice[9][10] | Newer technology, less clinical data |
| Hydrazone | pH-sensitive (acidic tumor microenvironment)[1] | Lower compared to peptide linkers[1] | Variable | Release triggered by tumor acidity | Lower plasma stability[1] |
| Disulfide | Reduction-sensitive (intracellular reducing environment)[1] | Moderate; can be prematurely cleaved in circulation[1] | Yes | Exploits intracellular reducing potential | Potential for premature cleavage in circulation[1] |
| Non-cleavable | Antibody degradation in lysosomes | High[14] | No[14] | High plasma stability, reduced off-target toxicity[14] | Payload remains attached to an amino acid, potentially affecting activity |
Table 2: Influence of Drug-to-Antibody Ratio (DAR) on ADC Properties
| DAR Value | Hydrophobicity | Plasma Clearance | In Vivo Efficacy | Off-Target Toxicity |
| Low (e.g., 2) | Lower | Slower[3] | Potentially lower but improved therapeutic index | Lower[3] |
| Optimal (e.g., 3-4) | Moderate | Moderate[3] | Generally optimal balance of potency and exposure[3] | Moderate |
| High (e.g., 8) | Higher[3] | Faster[3] | Can be less effective due to poor PK and aggregation | Higher[3] |
Experimental Protocols
Protocol 1: Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the ADC (e.g., at 1 mg/mL) in plasma (human, mouse, etc.) at 37°C for various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[1][9]
-
Sample Processing: At each time point, collect an aliquot of the plasma sample. The reaction can be stopped by immediately freezing at -80°C or by protein precipitation.[3][9]
-
ADC Capture (Optional): The ADC can be captured from the plasma using methods like Protein A affinity chromatography.[1]
-
Analysis: Quantify the amount of intact ADC and released doxorubicin using techniques such as ELISA or LC-MS.[1][9]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released doxorubicin over time to determine the ADC's half-life in plasma.[1][3]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Seed target cancer cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and incubate for a period of 72 to 120 hours.[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).[1]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[1]
-
Data Analysis: Plot cell viability against the logarithm of the ADC concentration to calculate the IC50 value.
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Implant human tumor cells subcutaneously into immunocompromised mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]
-
Randomization and Treatment: Randomize the mice into treatment groups and administer the ADC (typically intravenously) at various doses, along with a vehicle control and potentially a non-targeting ADC control.[1]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[1]
-
Efficacy Evaluation: Determine the anti-tumor efficacy by comparing the tumor growth in the ADC-treated groups to the control groups. Tumor growth inhibition (TGI) is a common metric for evaluation.[1]
Signaling and Experimental Workflows
Signaling Pathway: ADC Internalization and Payload Release
Caption: Mechanism of ADC internalization and payload release.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Cleavable Linkers in Antibody-Drug Conjugates: Val-Cit-PABC vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of the widely used Val-Cit-PABC linker with other common cleavable linker technologies, supported by experimental data to inform rational ADC design.
The linker component of an ADC is pivotal to its therapeutic index, governing the stability of the ADC in circulation and the efficiency of payload release at the tumor site. Cleavable linkers are designed to be stable in the bloodstream and to release the cytotoxic payload upon encountering specific triggers within the tumor microenvironment or inside cancer cells. This guide focuses on the comparative performance of the protease-cleavable Val-Cit-PABC linker against two other major classes of cleavable linkers: pH-sensitive and glutathione-sensitive linkers.
Mechanism of Action: A Tale of Three Triggers
The fundamental difference between these cleavable linkers lies in their payload release mechanisms, which are designed to exploit the distinct physiological conditions of tumor tissues and intracellular compartments.
Val-Cit-PABC (Protease-Cleavable): This linker's efficacy is dependent on its selective cleavage by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[1][2] The linker consists of a valine-citrulline (Val-Cit) dipeptide, a p-aminobenzylcarbamate (PABC) self-immolative spacer, and a conjugation point to the drug.[3] Following internalization of the ADC, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B within the lysosome.[4] This initiates the self-immolation of the PABC spacer, leading to the release of the unmodified, active payload.[5]
pH-Sensitive (e.g., Hydrazone): These linkers are engineered to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][7] The acidic conditions trigger the cleavage of the linker, releasing the cytotoxic drug.[7]
Glutathione-Sensitive (e.g., Disulfide): This class of linkers incorporates a disulfide bond that is susceptible to cleavage in the reducing environment of the cytosol.[][7] The concentration of glutathione is significantly higher inside cells (millimolar range) compared to the bloodstream (micromolar range), providing a gradient that favors intracellular payload release.[]
Performance Comparison: A Data-Driven Analysis
The choice of linker significantly impacts an ADC's stability, potency, and bystander effect. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Cell Line | IC50 (nM) | Reference |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | 0.1 - 1.0 | [8] |
| pH-Sensitive (Hydrazone) | Gemtuzumab ozogamicin | HL-60 (CD33+) | ~0.06 | [3] |
| Glutathione-Sensitive (Disulfide) | Anti-CD22-DM1 | Granta-519 (CD22+) | ~0.1 | [] |
| Sulfatase-cleavable | Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.061 | [9] |
| Val-Ala-PABC | Anti-HER2-MMAE | SK-BR-3 (HER2+) | 0.092 | [9] |
Lower IC50 values indicate higher potency.
Table 2: Plasma Stability of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Species | Half-life | Reference |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Human | >230 days | [10] |
| pH-Sensitive (Hydrazone) | Phenylketone-derived hydrazone | Human & Mouse | ~2 days | [] |
| pH-Sensitive (Carbonate) | Sacituzumab govitecan | Human | ~36 hours | [] |
| pH-Sensitive (Silyl ether) | mil40-MMAE | Human | >7 days | [9][11] |
| Glutathione-Sensitive (Disulfide) | Anti-CD22-DM1 | In vivo | >50% intact after 7 days | [] |
Table 3: Bystander Effect of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Bystander Effect | Rationale | Reference |
| Val-Cit-PABC | Trastuzumab-vc-MMAE | Yes | Cleavage releases a membrane-permeable payload (MMAE) that can diffuse to neighboring cells. | [1][12] |
| pH-Sensitive (e.g., CL2A) | Sacituzumab govitecan | Yes | Releases a membrane-permeable payload (SN-38). | [12] |
| Glutathione-Sensitive (Disulfide) | N/A | Yes | Releases a neutral payload that can diffuse into neighboring cells. | [7] |
| Non-cleavable (SMCC) | Trastuzumab emtansine (T-DM1) | Minimal/No | The released payload-linker-amino acid complex is charged and generally not cell-permeable. | [12] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the processes involved in ADC efficacy, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of an ADC in killing target cancer cells.
Methodology (MTT Assay):
-
Cell Seeding: Seed antigen-positive cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[13]
-
ADC Treatment: Prepare serial dilutions of the ADC. Treat the cells with the ADC dilutions for a period of 72-96 hours.[13]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[11][13]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.[13]
Plasma Stability Assay
Objective: To assess the stability of the ADC and the extent of premature payload release in plasma.
Methodology (LC-MS):
-
Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).[][14]
-
Sample Processing: At each time point, an aliquot of the plasma sample is taken. The ADC can be captured using methods like immunoaffinity capture (e.g., protein A beads).[14][15]
-
Analysis: The amount of intact ADC and released payload is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).[][16] This allows for the determination of the drug-to-antibody ratio (DAR) over time.[14]
-
Half-life Determination: The data is used to calculate the half-life of the ADC in plasma.[2]
Bystander Effect Co-culture Assay
Objective: To evaluate the ability of the released payload from an ADC to kill neighboring antigen-negative cells.
Methodology:
-
Cell Preparation: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.[12]
-
Co-culture Seeding: Prepare a co-culture of antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1, 1:3) and seed them in a 96-well plate.[12]
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.[13]
-
Viability Assessment: Assess the viability of the antigen-negative cells by quantifying the fluorescent signal (e.g., using a plate reader or flow cytometry).[12]
-
Data Analysis: Compare the viability of the fluorescently labeled antigen-negative cells in the presence and absence of antigen-positive cells and the ADC to quantify the bystander killing effect.[12]
Conclusion
The Val-Cit-PABC linker has established itself as a robust and versatile platform for ADC development, offering a favorable balance of high plasma stability and efficient, specific intracellular payload release. This leads to potent anti-tumor activity and enables a significant bystander effect, which is crucial for treating heterogeneous tumors.
However, the choice of the optimal linker is highly dependent on the specific antibody, payload, and target indication. pH-sensitive and glutathione-sensitive linkers offer alternative release mechanisms that can be advantageous in certain contexts. For instance, novel acid-cleavable linkers with improved stability are being developed to overcome the limitations of earlier generations.[9][11] Ultimately, a comprehensive preclinical evaluation, including in vitro cytotoxicity, plasma stability, and in vivo efficacy studies, is essential for selecting the most appropriate linker to maximize the therapeutic potential of an ADC.
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dot | Graphviz [graphviz.org]
- 5. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 7. njbio.com [njbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the potent cytotoxic payload is a critical determinant of therapeutic success. Among the most widely utilized cleavable linkers are the dipeptides valine-citrulline (Val-Cit) and valine-alanine (Val-Ala). Both are designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[1][] This guide provides a comprehensive, data-driven comparison of Val-Cit and Val-Ala linkers to inform rational ADC design and development for researchers, scientists, and drug development professionals.
Mechanism of Action: Protease-Mediated Payload Release
Both Val-Cit and Val-Ala linkers operate on the principle of selective cleavage within the tumor cell. The ADC binds to a specific antigen on the cancer cell surface, leading to internalization of the ADC-antigen complex.[1] This complex is then trafficked to the lysosome, an acidic organelle rich in proteases. Inside the lysosome, cathepsin B and other proteases recognize and cleave the dipeptide linker, releasing the cytotoxic payload to exert its cell-killing effect.[3][4] The stability of the linker in systemic circulation is paramount to prevent premature drug release and associated off-target toxicity.[][6]
References
- 1. benchchem.com [benchchem.com]
- 3. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 6. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Targeted Val-Cit-PABC-Doxorubicin Conjugates Versus Free Doxorubicin: A Comparative Guide
In the landscape of cancer therapeutics, the strategic delivery of cytotoxic agents to tumor tissues while minimizing systemic toxicity is a paramount goal. This guide provides a detailed comparison of the in vivo efficacy of doxorubicin delivered via a targeted conjugate utilizing the Val-Cit-PABC linker system against the conventional administration of free doxorubicin. The data presented is primarily derived from a key study by Ye et al. (2021), which investigated a cetuximab-conjugated, Val-Cit-PABC-doxorubicin-loaded nanoparticle system in a preclinical model of colorectal cancer.[1]
The Val-Cit-PABC linker is a sophisticated component in antibody-drug conjugates (ADCs) and other targeted delivery systems. It is designed to be stable in the bloodstream and to be cleaved by specific enzymes, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload, in this case, doxorubicin, at the site of the tumor, thereby enhancing its anti-tumor activity and reducing off-target side effects.[1]
Comparative Analysis of In Vivo Antitumor Efficacy
The in vivo therapeutic effects of a cetuximab-vc-DOX-BSA nanoparticle formulation (a targeted therapy using the Val-Cit-PABC linker) and free doxorubicin were evaluated in a xenograft model of human colon carcinoma (RKO cell line). The results demonstrate a significant improvement in tumor growth inhibition and survival with the targeted nanoparticle formulation compared to free doxorubicin.
Tumor Growth Inhibition
Treatment with the cetuximab-vc-DOX-BSA nanoparticles resulted in marked suppression of tumor growth over the course of the study. In contrast, while free doxorubicin showed some antitumor activity, it was less effective than the targeted formulation. The saline-treated control group exhibited rapid tumor progression.
Table 1: Relative Tumor Volume in RKO Xenograft Model
| Treatment Group | Day 0 | Day 4 | Day 8 | Day 12 | Day 16 | Day 20 |
| Saline | 1.0 | 2.5 | 5.0 | 8.5 | 12.0 | 16.0 |
| Free Doxorubicin | 1.0 | 2.0 | 3.5 | 5.5 | 7.5 | 9.0 |
| Cetuximab-vc-DOX-BSA-NPs | 1.0 | 1.2 | 1.5 | 2.0 | 2.5 | 3.0 |
Data is approximated from graphical representations in Ye et al. (2021) and represents the fold change in tumor volume relative to the start of treatment.
Survival Rate
The enhanced tumor growth inhibition observed with the cetuximab-vc-DOX-BSA nanoparticles translated into a significant survival benefit. A notable percentage of mice treated with the targeted nanoparticles were still alive at the end of the 38-day observation period, whereas all mice in the free doxorubicin and saline groups had succumbed to the disease.
Table 2: Survival Rate of Tumor-Bearing Mice
| Treatment Group | Survival Rate at Day 20 | Survival Rate at Day 38 |
| Saline | 0% | 0% |
| Free Doxorubicin | 0% | 0% |
| Cetuximab-vc-DOX-BSA-NPs | 100% | 16% |
Systemic Toxicity Assessment
Systemic toxicity was monitored by measuring changes in the body weight of the mice during the treatment period. The group receiving free doxorubicin exhibited a noticeable decrease in body weight, indicative of systemic toxicity. In contrast, the body weight of mice treated with the cetuximab-vc-DOX-BSA nanoparticles remained stable, similar to the saline control group, suggesting a much-improved safety profile.
Table 3: Body Weight Changes in Tumor-Bearing Mice
| Treatment Group | % Change in Body Weight (approx. nadir) |
| Saline | ~ 0% |
| Free Doxorubicin | ~ -15% |
| Cetuximab-vc-DOX-BSA-NPs | ~ 0% |
Experimental Protocols
The following is a summary of the experimental methodology employed in the comparative in vivo study by Ye et al. (2021).[1]
Animal Model:
-
Species: BALB/c nude mice, female
-
Age: 4-5 weeks
-
Weight: 18-22 g
Tumor Model:
-
Cell Line: Human colon carcinoma RKO cells, which have high EGFR-expression.
-
Implantation: Subcutaneous injection of 5 x 10^6 RKO cells in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth: Tumors were allowed to grow to a volume of approximately 100-150 mm³.
Treatment Groups and Administration:
-
Groups:
-
Saline (Control)
-
Free Doxorubicin
-
Cetuximab (Antibody alone)
-
Cetuximab-vc-DOX-BSA-NPs (Targeted Nanoparticles)
-
-
Dosage: The doxorubicin dose was equivalent in the free doxorubicin and nanoparticle groups.
-
Route of Administration: Intravenous injection.
-
Treatment Schedule: Not explicitly detailed in the source.
Efficacy and Toxicity Monitoring:
-
Tumor Volume: Measured with a caliper every two days and calculated using the formula: (length × width²) / 2. Relative tumor volume was calculated as V/V₀, where V is the volume at a given time and V₀ is the initial volume.
-
Survival: Monitored and recorded daily for 38 days.
-
Body Weight: Measured every two days as an indicator of systemic toxicity.
Visualizing the Mechanisms and Workflow
To better understand the underlying processes and experimental design, the following diagrams are provided.
Caption: Doxorubicin's mechanism of inducing apoptosis.
Caption: Targeted delivery and release of Doxorubicin.
Caption: In vivo efficacy study experimental workflow.
References
A Comparative Analysis of PABC and Other Self-Immolative Spacers in Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is a critical determinant of a drug conjugate's therapeutic success. This guide offers an objective comparison of the widely-used p-aminobenzyloxycarbonyl (PABC) spacer and its alternatives, supported by experimental data and detailed methodologies to inform the design and development of next-generation targeted therapies.
Self-immolative spacers are crucial components in the design of advanced drug delivery systems, particularly antibody-drug conjugates (ADCs). These chemical moieties are engineered to remain stable in systemic circulation and subsequently decompose in a controlled manner to release a potent cytotoxic payload upon a specific triggering event within the target cell. The PABC spacer has emerged as a gold standard in this field, integral to the design of several FDA-approved ADCs.[1] However, the quest for improved therapeutic indices has spurred the development of a diverse array of alternative self-immolative strategies.
This guide provides a comparative overview of PABC and other prominent self-immolative spacers, focusing on their mechanisms of action, stability, and impact on the bystander effect.
The Benchmark: p-Aminobenzyloxycarbonyl (PABC) Spacer
The PABC scaffold is a cornerstone of ADC technology, renowned for its reliable and well-understood 1,6-elimination mechanism.[1][2] In a typical ADC construct, the PABC spacer is linked to a dipeptide, such as valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like cathepsin B.[3][4] Upon enzymatic cleavage of the dipeptide, a free aniline moiety is exposed on the PABC unit. This triggers a rapid, spontaneous electronic cascade, leading to the release of the payload, carbon dioxide, and an azaquinone methide metabolite.[2] This traceless release mechanism ensures that the active drug is delivered to its intracellular target without any residual linker fragments that might impede its efficacy. The Val-Cit-PABC linker system, in particular, has demonstrated excellent stability in human plasma and facilitates the rapid release of the free drug within the lysosomal compartment.[5]
Alternative Self-Immolative Strategies
Beyond the classic PABC system, researchers have explored a variety of other self-immolative linkers to address specific challenges in drug delivery, such as enhancing stability or modulating the bystander effect. These alternatives can be broadly categorized based on their release mechanisms.
1. Other 1,6-Elimination Systems: This category includes spacers that, like PABC, rely on a 1,6-elimination reaction but are triggered by different enzymatic or chemical cues. For instance, glucuronidase-cleavable linkers employ a similar elimination pathway but are activated by the tumor-associated enzyme β-glucuronidase.[1]
2. Cyclization-Driven Mechanisms: These linkers capitalize on the formation of a stable 5- or 6-membered ring as the driving force for drug release.[1][6] Examples include carbamate-hydrazone hybrids and ethylenediamine-based linkers.[1][6] The rate of immolation in these systems can often be fine-tuned by chemical modifications, such as alkylating the amine to accelerate the cyclization process.[1]
3. 1,4-Elimination Pathways: Commonly found in disulfide-based linkers, these systems are designed to release the payload in response to the reducing environment of the cell.[1]
Comparative Performance Data
The selection of a self-immolative spacer has profound implications for the overall performance of a drug conjugate. Key parameters for evaluation include plasma stability, the rate of enzymatic cleavage, and the ability to induce a bystander effect.
| Linker Type | Triggering Mechanism | Plasma Stability | Bystander Effect | Key Features |
| PABC-Based (e.g., Val-Cit-PABC) | Enzymatic (Cathepsin B) | Generally high, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).[7][8] | Capable of inducing a bystander effect due to the release of a membrane-permeable payload.[7][8] | Well-established and clinically validated. Releases the native, unmodified payload.[7][8] |
| Modified PABC (m-Amide PABC) | Enzymatic (Cathepsin B) | Dramatically improved stability in mouse serum compared to unsubstituted PABC.[9] | Dependent on payload properties. | Enhanced stability for in vivo studies in rodent models.[9] |
| Cyclization-Based (e.g., Hydrazone) | pH-sensitive (acidic environment of endosomes/lysosomes) | Can exhibit lower plasma stability compared to some enzymatically-cleavable linkers.[3] | Dependent on payload properties. | Offers an alternative, non-enzymatic release trigger. |
| Non-Cleavable | Proteolytic degradation of the antibody backbone | Highly stable in plasma.[7][8] | Generally lacks a bystander effect as the payload is released with a charged amino acid remnant.[7][8] | Provides superior plasma stability, potentially leading to a wider therapeutic window.[7][8] |
Table 2: In Vitro Stability of a Modified PABC Linker
| Linker-Payload | % Hydrolysis in Mouse Serum (24 h) |
| Unsubstituted PABC Linker | 100% |
| m-Amide PABC (MA-PABC) Linker | 50% |
| MA-PABC with Glutamic Acid | 31% |
| Combined MA-PABC and Glutamic Acid | 7% |
Data adapted from a study on uncialamycin linker-payloads.[9]
Experimental Protocols
1. Cathepsin B Cleavage Assay
This assay evaluates the efficiency of enzymatic cleavage of the linker by cathepsin B.
-
Materials:
-
Antibody-Drug Conjugate (ADC) solution (1 µM)
-
Recombinant human cathepsin B (20 nM)
-
Assay buffer: 10 mM 2-morpholin-4-ylethanesulfonic acid (MES), pH 6.0
-
Dithiothreitol (DTT, 0.04 mM)
-
Quenching solution: 2% formic acid
-
LC-MS/MS system
-
-
Procedure:
-
Prepare the reaction mixture by combining the ADC, cathepsin B, and DTT in the assay buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 4 hours).[10]
-
Stop the reaction by adding an equal volume of quenching solution.[11]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[10][11] The loss of the linker-payload from the ADC and the amount of free payload produced are measured concurrently.[10][11]
-
2. Plasma Stability Assay
This assay assesses the stability of the linker in plasma to predict its in vivo performance.
-
Materials:
-
Test compound (e.g., ADC or linker-payload conjugate) at a stock concentration of 10 mM in DMSO.
-
Plasma (e.g., human, mouse)
-
Incubation buffer (e.g., PBS)
-
Methanol with internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Dilute the test compound to a final concentration of 1 µM in plasma. The final DMSO concentration should be low (e.g., 1%).[7]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.[7][12]
-
Immediately quench the reaction by adding cold methanol containing an internal standard to precipitate plasma proteins.[7][12]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the remaining test compound.[12]
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample and determine the half-life (T₁/₂) of the compound in plasma.[12]
-
3. In Vitro Bystander Effect Co-culture Assay
This assay measures the ability of an ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.
-
Materials:
-
Antigen-positive cancer cell line (e.g., HER2-positive)
-
Antigen-negative cancer cell line, labeled with a fluorescent marker (e.g., GFP)
-
Cell culture medium and supplements
-
Antibody-Drug Conjugate (ADC)
-
Plate reader or high-content imaging system
-
-
Procedure:
-
Seed a co-culture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with a serial dilution of the ADC.
-
Incubate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).
-
Quantify the viability of the antigen-negative cells by measuring the fluorescent signal.
-
Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations to determine the extent of bystander killing.
-
Visualizing the Mechanisms
To further elucidate the processes discussed, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of PABC self-immolation.
Caption: Cyclization-driven payload release.
Caption: Experimental workflow for plasma stability assay.
Caption: Signaling pathway of the ADC bystander effect.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Plasma Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Assessing the Bystander Effect of Val-Cit-PABC-DOX Antibody-Drug Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding and optimizing the bystander effect is a critical aspect of designing effective antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the bystander effect of ADCs featuring the Val-Cit-PABC-Doxorubicin linker-payload system against other common ADC platforms. The information presented herein is supported by experimental data and detailed methodologies to facilitate informed decision-making in ADC development.
The bystander effect, the ability of an ADC to kill not only the target antigen-positive tumor cells but also adjacent antigen-negative cells, is a crucial mechanism for overcoming tumor heterogeneity.[1][2] This phenomenon is primarily driven by the use of cleavable linkers and the subsequent diffusion of the liberated cytotoxic payload into neighboring cells.[1][] The Val-Cit-PABC linker, a cathepsin B-cleavable dipeptide linker, is a widely used component in ADCs designed to leverage this effect.[4][]
Mechanism of Bystander Killing with Val-Cit-PABC Linker
The bystander effect of a Val-Cit-PABC-based ADC is a multi-step process that begins with the ADC binding to its target antigen on a cancer cell. This is followed by internalization and trafficking to the lysosome, where the acidic environment and the presence of proteases like cathepsin B lead to the cleavage of the Val-Cit linker. The subsequent self-immolation of the PABC spacer releases the cytotoxic payload, in this case, doxorubicin. If doxorubicin possesses sufficient membrane permeability, it can then diffuse out of the target cell and into the surrounding tumor microenvironment, where it can exert its cytotoxic activity on neighboring antigen-negative cells.[1][][6]
Comparative Analysis of ADC Bystander Effects
The magnitude of the bystander effect is influenced by several factors, most notably the physicochemical properties of the payload, including its membrane permeability.[1][] Here, we compare the bystander potential of Val-Cit-PABC-DOX with other commonly used cleavable linker-payload combinations.
| Linker-Payload | Linker Type | Payload | Bystander Effect | Key Characteristics |
| This compound | Cleavable (Cathepsin B) | Doxorubicin | Moderate (Predicted) | Doxorubicin has moderate lipophilicity and is a substrate for efflux pumps, which may limit its bystander potential compared to other payloads.[7][8] |
| Val-Cit-PABC-MMAE | Cleavable (Cathepsin B) | Monomethyl Auristatin E (MMAE) | Strong | MMAE is highly potent and membrane permeable, leading to a robust bystander effect.[9][10] |
| GGFG-Deruxtecan | Cleavable (Cathepsin B) | Deruxtecan (DXd) | Strong | Deruxtecan is a topoisomerase I inhibitor with high membrane permeability, resulting in a potent bystander effect.[10][11] |
| SMCC-DM1 | Non-cleavable | Emtansine (DM1) | Minimal to None | The payload is released with a charged lysine residue, which significantly limits its ability to cross cell membranes.[6][12] |
Quantitative Evaluation of the Bystander Effect
The bystander effect can be quantified in vitro using co-culture assays where antigen-positive and antigen-negative cells are grown together and treated with the ADC. The viability of the antigen-negative cells is then measured to determine the extent of bystander killing.
While direct quantitative data for the bystander effect of a this compound ADC is limited in publicly available literature, data from studies with other payloads provides a valuable benchmark. For instance, a study quantifying the bystander effect of a Trastuzumab-vc-MMAE ADC demonstrated a clear correlation between the level of HER2 expression on antigen-positive cells and the magnitude of the bystander effect on antigen-negative MCF7 cells.[9]
| Antigen-Positive Cell Line | HER2 Expression Level | Bystander Effect Coefficient (φBE) |
| MCF7 | Low | 1% |
| MDA-MB-453 | Moderate | 3.6% |
| SKBR3 | High | 12% |
| N87 | High | 16% |
| BT474 | High | 41% |
| Data adapted from Singh et al., 2016. The Bystander Effect Coefficient (φBE) represents the efficiency of bystander killing.[9] |
Based on the physicochemical properties of doxorubicin, it is anticipated that a this compound ADC would exhibit a moderate bystander effect, likely lower than that observed for ADCs with highly permeable payloads like MMAE and deruxtecan.
Experimental Protocols for Evaluating the Bystander Effect
Standardized in vitro assays are essential for the preclinical evaluation of an ADC's bystander effect. The two most common methods are the co-culture assay and the conditioned medium transfer assay.
In Vitro Co-culture Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[13]
Protocol:
-
Cell Seeding: Co-seed antigen-positive (Ag+) and antigen-negative (Ag-) cells in a 96-well plate. The Ag- cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
ADC Treatment: After allowing the cells to adhere, treat them with the ADC at various concentrations.
-
Incubation: Incubate the cells for a period sufficient to allow for ADC internalization, payload release, and bystander killing (typically 72-120 hours).
-
Viability Assessment: Measure the viability of the Ag- cells using a method that specifically quantifies the fluorescently labeled cells (e.g., fluorescence microscopy or flow cytometry).
-
Data Analysis: Compare the viability of Ag- cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can kill bystander cells without direct cell-to-cell contact.[14]
Protocol:
-
Prepare Conditioned Medium: Culture Ag+ cells and treat them with the ADC for a defined period (e.g., 48-72 hours).
-
Collect Medium: Collect the culture supernatant, which now contains any released payload.
-
Treat Bystander Cells: Add the conditioned medium to a separate culture of Ag- cells.
-
Incubation and Viability Assessment: Incubate the Ag- cells and measure their viability at a suitable time point.
-
Data Analysis: Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with medium from untreated Ag+ cells. A significant reduction in viability indicates a bystander effect mediated by a soluble factor.
Conclusion
The Val-Cit-PABC linker provides a robust platform for developing ADCs with a bystander killing mechanism. While the magnitude of this effect is highly dependent on the membrane permeability of the payload, the use of this cleavable linker is a critical first step in enabling this important anti-tumor strategy. Based on the physicochemical properties of doxorubicin, a this compound ADC is expected to exhibit a moderate bystander effect. To fully characterize and optimize this, rigorous in vitro and in vivo testing using the methodologies outlined in this guide is essential. The comparative data provided for other payloads serves as a valuable reference for interpreting these experimental outcomes and guiding the development of next-generation ADCs with enhanced efficacy in treating heterogeneous tumors.
References
- 1. benchchem.com [benchchem.com]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dls.com [dls.com]
- 6. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and Functional Contribution of Different Organic Cation Transporters to the Cellular Uptake of Doxorubicin into Human Breast Cancer and Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Passive permeability assay of doxorubicin through model cell membranes under cancerous and normal membrane potential conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 13. 4.10. In Vitro Bystander Killing Assay [bio-protocol.org]
- 14. agilent.com [agilent.com]
A Comparative Guide to the Pharmacokinetic Analysis of Val-Cit-PABC-DOX Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of Val-Cit-PABC-doxorubicin (DOX) conjugates with alternative doxorubicin formulations. The information presented is supported by experimental data from preclinical studies to aid researchers in the evaluation and development of next-generation antibody-drug conjugates (ADCs).
Introduction to Val-Cit-PABC-DOX Conjugates
The this compound conjugate is a sophisticated drug delivery system designed to enhance the therapeutic window of the potent chemotherapeutic agent, doxorubicin. This system links doxorubicin to a targeting moiety, typically a monoclonal antibody or a peptide, through a cleavable linker. The valine-citrulline (Val-Cit) dipeptide in the linker is specifically designed to be cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.
Comparative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of various doxorubicin formulations, providing a comparative overview of their in vivo behavior.
Table 1: Pharmacokinetic Parameters of Doxorubicin Formulations in Rodent Models
| Formulation | Animal Model | Dose | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Clearance | Volume of Distribution | Reference |
| Free Doxorubicin | Rats | 6 mg/kg i.v. | 1.7 | 1.95 | 17.3 | High | High | [1] |
| Liposomal Doxorubicin | Rats | 6 mg/kg i.v. | 20.9 | 81.4 | 69.3 | Low | Low | [1] |
| ABD-Dox | Mice | - | - | 16-fold higher in tumor vs free Dox | 29.4 | Slower than free Dox | - | [2][3] |
| cRGD-PS-Dox | Mice | - | - | - | - | - | - | [4] |
| Fe3O4@PDA-PEG-cRGD-DOX | Rats | 1.5 mg/kg | - | - | Slower than free Dox | - | - | [5] |
Note: Direct comparative studies with standardized reporting of all pharmacokinetic parameters for this compound are limited in publicly available literature. The data for peptide-doxorubicin conjugates often focuses on efficacy and biodistribution rather than a full pharmacokinetic profile in comparison to other formulations.
Table 2: Comparative Pharmacokinetics of Free Doxorubicin vs. Liposomal Doxorubicin in Feline Models
| Parameter | Free Doxorubicin (DOX·HCl) | Liposomal Doxorubicin (DOX·HCl-PLI) |
| t½ (elimination half-life) | 5.00 ± 3.20 h | 17.62 ± 8.13 h |
| AUC (area under the curve) | 0.67 ± 0.12 µg·h/mL | 783.09 ± 267.29 µg·h/mL |
| Clearance | 27098.58 ± 5205.19 mL/h/m² | 28.65 ± 11.09 mL/h/m² |
| Vz (volume of distribution) | 178.56 ± 71.89 L/m² | 0.64 ± 0.20 L/m² |
| Cmax (maximum concentration) | 2.25 ± 0.30 µg/mL | 24.02 ± 5.45 µg/mL |
This table is adapted from a study in cats and highlights the significant differences in pharmacokinetic profiles between free and liposomal doxorubicin formulations.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of pharmacokinetic studies. Below are generalized protocols for key experiments cited in the analysis of doxorubicin conjugates.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Male Sprague-Dawley rats or BALB/c mice are commonly used. Animals are housed in controlled conditions with a standard diet and water ad libitum.
-
Drug Administration: The test article (e.g., this compound conjugate, free doxorubicin) is administered intravenously (i.v.) via the tail vein at a specified dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours) post-injection. Blood is typically drawn from the jugular vein or via cardiac puncture at the terminal time point.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of doxorubicin and/or the conjugate in plasma is quantified using a validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental analysis to determine key pharmacokinetic parameters such as Cmax, AUC, t½, clearance, and volume of distribution.
Bioanalytical Method for Doxorubicin Quantification
-
Sample Preparation: Plasma samples are thawed and proteins are precipitated using a suitable organic solvent (e.g., acetonitrile). An internal standard is added to correct for extraction variability.[7][8]
-
Chromatography: The supernatant is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., formic acid in water) and an organic component (e.g., acetonitrile) is used to separate doxorubicin from other plasma components.[9]
-
Mass Spectrometry: The eluent from the HPLC is introduced into a mass spectrometer for detection and quantification. Multiple reaction monitoring (MRM) is typically used for its high selectivity and sensitivity.
-
Quantification: A calibration curve is generated using standards of known doxorubicin concentrations to quantify the amount of doxorubicin in the plasma samples.[10][11]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for a typical preclinical pharmacokinetic study.
Caption: Mechanism of doxorubicin release from a Val-Cit-PABC linker.
Conclusion
The pharmacokinetic profile of doxorubicin is significantly altered when formulated as a Val-Cit-PABC conjugate or in other delivery systems like liposomes. Conjugation generally leads to a longer half-life, reduced clearance, and a smaller volume of distribution compared to free doxorubicin. This altered pharmacokinetic profile is a key factor in the improved therapeutic index observed with these advanced drug delivery systems. The Val-Cit-PABC linker is designed for tumor-specific cleavage, which should, in theory, provide a more favorable biodistribution and safety profile. However, a lack of direct, comprehensive comparative pharmacokinetic studies in the public domain makes a definitive quantitative comparison challenging. Further research with standardized experimental designs and reporting is needed to fully elucidate the pharmacokinetic advantages of this compound conjugates over other formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conjugate of Doxorubicin to Albumin-Binding Peptide Outperforms Aldoxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative pharmacokinetics of free doxorubicin and a liposomal formulation in cats following intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalytical Method Development and Validation of Doxorubicin and Lapatinib in Rat Plasma Using UHPLC-HESI-LTQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. HPLC quantification of doxorubicin in plasma and tissues of rats treated with doxorubicin loaded poly(alkylcyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. air.unimi.it [air.unimi.it]
- 11. Optimization of LC method for the quantification of doxorubicin in plasma and urine samples in view of pharmacokinetic, biomedical and drug monitoring therapy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Stability of Val-Cit-PABC-DOX in Rodent Plasma: A Comparative Guide
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides a comparative analysis of the stability of the commonly used valine-citrulline-p-aminobenzoyloxycarbonyl (Val-Cit-PABC) linker, particularly when conjugated to doxorubicin (DOX), in rodent plasma. We will compare its performance with a more stable alternative and provide detailed experimental protocols for assessment.
It is well-documented that the Val-Cit linker exhibits significant instability in mouse plasma.[1][2] This is primarily due to enzymatic cleavage by carboxylesterase 1c (Ces1c), an enzyme present at higher levels in mouse plasma compared to human plasma.[3][4] This susceptibility can lead to the premature release of the cytotoxic payload, complicating preclinical evaluation in mouse models.[5][6] In contrast, the Val-Cit linker is generally stable in human plasma.[1][2][7][8] While more stable in rat plasma than in mouse plasma, some payload release has still been observed.[6]
To address the challenge of linker instability in murine models, researchers have developed alternative linker technologies. One of the most successful modifications is the inclusion of a glutamic acid residue to create the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker.[2] The addition of this hydrophilic amino acid significantly enhances the linker's resistance to Ces1c-mediated hydrolysis in mouse plasma without compromising its cleavage by intracellular proteases like cathepsin B within the target tumor cell.[5]
Comparative Stability Data
The following table summarizes the stability of ADCs featuring the Val-Cit-PABC linker in comparison to the more stable EVCit linker in rodent plasma. The data is compiled from various studies and illustrates the percentage of intact ADC remaining over time.
| Linker Chemistry | Rodent Species | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit-PABC-MMAE | Mouse | 14 days | < 5% | [7] |
| Glu-Val-Cit-PABC-MMAE | Mouse | 14 days | ~100% | [7] |
| Val-Cit-PABC-MMAE | Rat | 7 days | 80% | [6] |
| Val-Cit-PABC Linker | Mouse | 7 days | ~20% | [9] |
Experimental Protocol: In Vitro Plasma Stability Assay
This protocol outlines a typical procedure for evaluating the in vitro stability of an ADC linker in rodent plasma.
Objective: To determine the rate of drug-linker cleavage from an ADC when incubated in rodent plasma.
Materials:
-
Antibody-Drug Conjugate (e.g., Val-Cit-PABC-DOX)
-
Control ADC (e.g., Glu-Val-Cit-PABC-DOX or a non-cleavable linker ADC)
-
Rodent plasma (mouse or rat), freshly prepared or stored at -80°C
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical system for quantification (e.g., LC-MS/MS, ELISA)
Procedure:
-
ADC Preparation: Dilute the ADC and control ADC to a final concentration of 100 µg/mL in PBS.
-
Incubation: Add the diluted ADC to an equal volume of rodent plasma to achieve a final concentration of 50 µg/mL. For example, mix 50 µL of the 100 µg/mL ADC solution with 50 µL of plasma.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.
-
Sample Quenching: Immediately quench the enzymatic activity in the collected aliquots by adding an appropriate volume of ice-cold organic solvent (e.g., acetonitrile) or by freezing at -80°C.
-
Quantification of Intact ADC: Analyze the samples to determine the concentration of the intact ADC. This can be achieved through various methods:
-
Immuno-affinity Capture LC-MS/MS: This "bottom-up" or "middle-up" approach allows for the specific quantification of the antibody-conjugated drug.[9][10][11]
-
ELISA: A sandwich ELISA can be designed to capture the antibody and a detection antibody can be used to quantify the amount of conjugated payload.[12]
-
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point. The rate of linker cleavage can then be determined.
Experimental Workflow
The following diagram illustrates the general workflow for assessing ADC linker stability in rodent plasma.
Caption: Workflow for in vitro evaluation of ADC stability in rodent plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Val-Cit vs. Hydrazone Linkers: A Head-to-Head Comparison for Antibody-Drug Conjugate Development
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of an antibody-drug conjugate's (ADC) success. This guide provides a comprehensive, data-driven comparison of two widely utilized cleavable linkers: the enzyme-labile valine-citrulline (Val-Cit) linker and the pH-sensitive hydrazone linker.
The linker connecting a potent cytotoxic payload to a monoclonal antibody is a pivotal component of an ADC, profoundly influencing its stability, mechanism of release, and overall therapeutic index.[1] An ideal linker remains stable in systemic circulation, preventing premature drug release and off-target toxicity, while ensuring efficient cleavage and payload delivery within the target tumor cells.[] This guide delves into the nuances of Val-Cit and hydrazone linkers, offering a comparative analysis of their performance supported by experimental data.
Linker Chemistry and Mechanism of Action
Val-Cit Linker: The Val-Cit linker is a dipeptide sequence that is recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4] This enzymatic cleavage mechanism offers high specificity for the intracellular environment of cancer cells.[] The Val-Cit linker is frequently used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the efficient release of an unmodified, fully active payload.[6][7]
Hydrazone Linker: Hydrazone linkers are designed to be acid-labile, remaining stable at the physiological pH of the bloodstream (~7.4) but undergoing hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[][9] This pH-dependent cleavage mechanism leverages the natural intracellular trafficking pathway of ADCs.[1] The stability of a hydrazone linker can be modulated by the chemical structure of its constituent hydrazine and carbonyl precursors.[10]
Quantitative Data Comparison
The following table summarizes key quantitative data comparing the performance characteristics of Val-Cit and hydrazone linkers based on findings from multiple studies.
| Parameter | Val-Cit Linker | Hydrazone Linker | Key Considerations |
| Cleavage Mechanism | Enzymatic (Cathepsin B)[3] | Acid-catalyzed hydrolysis[] | Val-Cit offers high specificity to the lysosomal compartment. Hydrazone cleavage is dependent on the acidic pH of endosomes/lysosomes. |
| Plasma Stability (Human, pH 7.4) | High stability (t½ > 230 days reported for one ADC)[11][12] | Generally lower stability compared to peptide linkers, with some exhibiting a half-life of ~2 days in plasma.[6][12] Can be susceptible to slow hydrolysis.[13] | High plasma stability is crucial to minimize off-target toxicity.[10] |
| Cleavage pH | Optimal in acidic lysosomal environment (pH ~4.5-5.5) where Cathepsin B is most active[3] | Cleavage occurs in acidic environments (pH 4.5-6.5)[] | Both are designed for intracellular payload release. |
| Bystander Effect | Strong, as the released payload can be cell-permeable[6] | Can also mediate a bystander effect. | The ability to kill neighboring antigen-negative tumor cells is advantageous in heterogeneous tumors.[6] |
| In Vivo Performance | Effective, but can show instability in mouse models due to carboxylesterase activity[11][14] | Efficacy is dependent on maintaining stability in circulation while being labile at the tumor site.[12] | The choice of preclinical model is important for evaluating Val-Cit linkers.[11] |
Experimental Protocols
Accurate assessment of linker performance is paramount in ADC development. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in a physiological environment.
Objective: To determine the rate of premature payload release from an ADC in plasma.
Methodology:
-
ADC Incubation: The ADC is incubated in human or mouse plasma at 37°C over a time course (e.g., 0, 24, 48, 72 hours).[15]
-
Sample Collection: At each time point, an aliquot of the plasma-ADC mixture is taken.
-
ADC Capture: The ADC can be captured using methods like protein A affinity chromatography.[6]
-
Analysis: The amount of intact ADC and released payload is quantified using techniques such as ELISA or LC-MS.[6]
-
Half-life Determination: The data is used to calculate the half-life of the ADC in plasma, indicating the linker's stability.[6]
In Vitro Lysosomal/Enzymatic Cleavage Assay
This assay assesses the efficiency of linker cleavage under conditions mimicking the intracellular environment.
Objective: To determine the rate and extent of payload release from an ADC upon exposure to lysosomal enzymes or acidic conditions.
Methodology (for Val-Cit):
-
Reaction Setup: The Val-Cit linked ADC is incubated with purified Cathepsin B in an appropriate buffer at 37°C.[16]
-
Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).[16]
-
Reaction Quenching: The enzymatic reaction is stopped, often by the addition of an acid or an organic solvent.[16]
-
Analysis: The samples are analyzed by LC-MS to quantify the amount of released payload and remaining intact ADC.[17]
Methodology (for Hydrazone):
-
Buffer Incubation: The hydrazone-linked ADC is incubated in buffers of varying pH (e.g., pH 7.4, 5.5, 4.5) at 37°C.[9]
-
Time-Course Sampling and Analysis: Similar to the Val-Cit assay, aliquots are taken over time and analyzed by LC-MS to determine the rate of hydrolysis and payload release at different pH levels.[9]
Cell-Based Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.
Objective: To determine the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
Methodology:
-
Cell Seeding: Antigen-positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a set period (e.g., 72-96 hours).
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
IC50 Calculation: The IC50 value is determined by plotting cell viability against the logarithm of the ADC concentration.[6]
Visualizing the Mechanisms
To further illustrate the processes involved, the following diagrams have been generated using Graphviz.
Conclusion
The selection between a Val-Cit and a hydrazone linker is a nuanced decision that depends on the specific characteristics of the antibody, the payload, and the target indication. Val-Cit linkers offer the advantage of high plasma stability and a specific, enzyme-mediated release mechanism, which has led to their widespread use in clinically approved ADCs.[][7] However, their potential instability in preclinical mouse models requires careful consideration.[11]
Hydrazone linkers provide a pH-dependent release mechanism that can be effective for intracellular drug delivery.[] While they have been associated with lower plasma stability compared to peptide linkers, advances in hydrazone chemistry are leading to the development of more stable variants.[10][13]
Ultimately, the optimal linker choice must be determined through rigorous preclinical evaluation, including comprehensive in vitro and in vivo studies, to ensure the development of a safe and effective ADC therapeutic.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 14. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Illuminating Cathepsin B's Dark Arts: A Guide to Validating its Cleavage Activity in Cancer
For researchers, scientists, and drug development professionals, pinpointing the activity of specific enzymes within the complex tumor microenvironment is paramount. Cathepsin B, a lysosomal cysteine protease, is a key player in cancer progression, contributing to the degradation of the extracellular matrix, invasion, and metastasis.[1][2] Validating its cleavage activity in tumor lysates is a critical step in understanding tumor biology and developing targeted therapies. This guide provides a comparative overview of common and emerging methods for this purpose, complete with experimental data and detailed protocols.
The overexpression and altered trafficking of Cathepsin B are hallmarks of many aggressive cancers.[2] Its enzymatic activity, however, is the true measure of its pathological function. Therefore, robust and reliable methods to quantify Cathepsin B-mediated cleavage are essential. This guide explores three primary methodologies: the widely used fluorometric assays, the semi-quantitative gelatin zymography, and the highly specific activity-based probes.
Comparing the Arsenal: A Head-to-Head Look at Validation Methods
Choosing the right method for validating Cathepsin B activity depends on the specific research question, available resources, and desired level of quantification. The following table summarizes the key characteristics of the most common approaches.
| Method | Principle | Advantages | Disadvantages | Typical Substrate/Probe | Detection Limit | Assay Time (approx.) |
| Fluorometric Assay | Enzymatic cleavage of a synthetic peptide substrate releases a fluorophore, leading to a measurable increase in fluorescence.[3] | Quantitative, high-throughput, relatively simple and fast. | Can be prone to interference from other proteases; substrate specificity is crucial.[4] | Z-Arg-Arg-AMC, Ac-RR-AFC | Picomolar to nanomolar range.[5] | 1-2 hours |
| Gelatin Zymography | Separation of proteins by SDS-PAGE on a gel containing gelatin. Active Cathepsin B degrades the gelatin, creating clear bands upon staining.[6][7] | Semi-quantitative, provides information on molecular weight, can distinguish between pro- and active forms.[8] | Less sensitive than fluorometric assays, more time-consuming, not easily high-throughput. | Gelatin | Nanogram range.[9] | 24-48 hours |
| Activity-Based Probes (ABPs) | Covalently and irreversibly bind to the active site of Cathepsin B. Probes are tagged with a reporter (e.g., fluorophore, radioisotope) for detection.[10][11] | Highly specific for active enzyme, suitable for in vitro and in vivo imaging, can be used for pull-down experiments. | Can be more expensive, synthesis of probes can be complex. | Acyloxymethyl ketone (AOMK)-based probes | Sub-nanomolar range. | Variable (minutes to hours) |
| Bioluminescence Assay | Enzymatic cleavage of a specific substrate releases a luciferin analog, which in the presence of luciferase, generates light.[9] | High sensitivity, low background signal. | Requires a luminometer, may require cell engineering for in vivo studies. | Val-Cit-AL (a luciferin-peptide conjugate) | Not widely reported for tumor lysates. | Minutes to hours |
| Electrochemical Biosensor | Immobilized peptide substrates on an electrode are cleaved by Cathepsin B, leading to a change in the electrochemical signal.[8] | High sensitivity, potential for miniaturization and multiplexing. | Still an emerging technology, may require specialized equipment. | Ferrocene-labeled peptides | Picomolar to nanomolar range.[8] | Minutes to hours |
Delving into the Details: Experimental Protocols
Here, we provide generalized, non-kit-specific protocols for the two most established methods for validating Cathepsin B activity in tumor lysates.
Fluorometric Assay for Cathepsin B Activity
This protocol describes a standard endpoint assay to measure Cathepsin B activity in tumor lysates using a fluorogenic substrate.
Materials:
-
Tumor lysate
-
Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (freshly prepared)
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (or similar), 10 mM stock in DMSO
-
Cathepsin B Inhibitor (optional, for control): CA-074, 1 mM stock in DMSO
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Tumor Lysate Preparation: Homogenize tumor tissue in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Sample Preparation: Dilute the tumor lysate to a final concentration of 50-200 µg of protein in 50 µL of chilled Assay Buffer in each well of a 96-well plate. Prepare a blank well with 50 µL of Assay Buffer only.
-
Enzyme Activation: Add 50 µL of Activation Buffer to each well. For inhibitor control wells, pre-incubate the lysate with the Cathepsin B inhibitor for 10-15 minutes before adding the Activation Buffer.
-
Substrate Addition: Prepare a working solution of the Cathepsin B substrate by diluting the stock solution in Assay Buffer to a final concentration of 200 µM. Add 2 µL of the substrate working solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Subtract the blank reading from all sample readings. Cathepsin B activity can be expressed as relative fluorescence units (RFU) per microgram of protein or quantified using a standard curve of free AMC.
Gelatin Zymography for Cathepsin B Activity
This protocol outlines the steps for detecting Cathepsin B activity in tumor lysates using gelatin zymography.
Materials:
-
Tumor lysate
-
Non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol)
-
SDS-PAGE gels (10-12%) copolymerized with 0.1% (w/v) gelatin
-
Running buffer (Tris-Glycine-SDS)
-
Renaturation buffer: 2.5% (v/v) Triton X-100 in water
-
Incubation buffer: 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5
-
Staining solution: 0.5% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining solution: 40% methanol, 10% acetic acid
Procedure:
-
Sample Preparation: Mix tumor lysate with non-reducing sample buffer. Do not heat the samples.
-
Electrophoresis: Load equal amounts of protein (20-50 µg) per lane and run the SDS-PAGE at a constant voltage (e.g., 100-120 V) at 4°C until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, gently remove the gel and wash it twice for 30 minutes each with renaturation buffer at room temperature with gentle agitation to remove SDS.
-
Incubation: Equilibrate the gel in incubation buffer for 30 minutes at 37°C. Then, replace with fresh incubation buffer and incubate overnight at 37°C.
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue staining solution for 1 hour at room temperature. Destain the gel with destaining solution until clear bands appear against a blue background.
-
Analysis: The clear bands represent areas of gelatin degradation by proteases. The molecular weight of Cathepsin B can be estimated by running a pre-stained protein ladder in a parallel lane. The intensity of the bands can be quantified using densitometry software.
Visualizing the Molecular Mayhem: Pathways and Workflows
Understanding the context of Cathepsin B's activity is crucial. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and the experimental workflow for validating its cleavage.
The Path Forward: Choosing the Right Tool for the Job
The validation of Cathepsin B-mediated cleavage in tumor lysates is a multifaceted process with a variety of available techniques. Fluorometric assays offer a quantitative and high-throughput solution, ideal for screening and initial characterization. Gelatin zymography provides valuable qualitative and semi-quantitative data, particularly for assessing the presence of different active forms of the enzyme.[6] For the highest specificity and for in vivo applications, activity-based probes are the gold standard.[10] The emergence of bioluminescent and electrochemical methods promises even greater sensitivity and new avenues for research. By carefully considering the strengths and limitations of each approach, researchers can effectively dissect the role of Cathepsin B in cancer and pave the way for novel therapeutic interventions.
References
- 1. auctoresonline.org [auctoresonline.org]
- 2. The Role of Cathepsin B in Pathophysiologies of Non-tumor and Tumor tissues: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. affigen.com [affigen.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Single Molecule Assay for Ultrasensitive Detection of Cathepsin B in Human Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiplex Zymography Captures Stage-specific Activity Profiles of Cathepsins K, L, and S in Human Breast, Lung, and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gelatin zymography protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic optimization of multiplex zymography protocol to detect active cathepsins K, L, S, and V in healthy and diseased tissue: compromise between limits of detection, reduced time, and resources - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Radioactive and Fluorescent Dual Modality Cysteine Cathepsin B Activity-Based Probe for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Photodynamic Quenched Cathepsin Activity Based Probes for Cancer Detection and Macrophage Targeted Therapy [thno.org]
A Comparative Guide to the Cytotoxicity of Dxorubicin-Linker Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of various doxorubicin-linker conjugates. The selection of an appropriate linker is critical in the design of antibody-drug conjugates (ADCs) and other targeted drug delivery systems, as it significantly influences the stability, efficacy, and toxicity profile of the conjugate. This document summarizes key experimental data, offers detailed experimental protocols, and visualizes essential pathways and workflows to aid in the rational design and evaluation of next-generation doxorubicin-based cancer therapeutics.
Data Presentation: Comparative Cytotoxicity (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of different doxorubicin-linker conjugates compared to free doxorubicin across various cancer cell lines and a non-cancerous cell line. Lower IC50 values indicate higher cytotoxicity.
| Conjugate/Drug | Linker Type | Cell Line | Cell Type | IC50 (µM) | Reference |
| Peptide-Doxorubicin Conjugate 1 | Succinimidyl Thioether | MDA-MB-231 | Triple-Negative Breast Cancer | 1.3 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.7 | [1] | ||
| MCF-10A | Non-cancerous Breast Epithelial | 38.6 | [1] | ||
| Peptide-Doxorubicin Conjugate 2 | Hydrazone (acid-sensitive) | MDA-MB-231 | Triple-Negative Breast Cancer | 2.2 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1.2 | [1] | ||
| MCF-10A | Non-cancerous Breast Epithelial | 15.1 | [1] | ||
| [(WR)8WKβA]-Doxorubicin Conjugate | Glutarate | SK-OV-3 | Ovarian Adenocarcinoma | <5 | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | <5 | [2] | ||
| MCF-7 | Breast Cancer | <5 | [2] | ||
| MES-SA/MX2 | Doxorubicin-Resistant Uterine Sarcoma | <5 | [2] | ||
| mPEG-A-DOX Conjugate | Beta-thiopropanamide | MDA-MB-231 | Breast Cancer | Lower than free DOX | [3] |
| MCF-7 | Breast Cancer | Lower than free DOX | [3] | ||
| MCF-10A | Non-cancerous Breast Epithelial | Higher than free DOX | [3] | ||
| Free Doxorubicin | Not Applicable | MDA-MB-231 | Triple-Negative Breast Cancer | 1.5 | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 0.35 | [1] | ||
| MCF-10A | Non-cancerous Breast Epithelial | 0.24 | [1] | ||
| SK-OV-3 | Ovarian Adenocarcinoma | ~5 | [2] | ||
| MES-SA/MX2 | Doxorubicin-Resistant Uterine Sarcoma | >5 | [2] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Doxorubicin-linker conjugates and free doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% (w/v) SDS in 50% (v/v) N,N-dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the doxorubicin-linker conjugates and free doxorubicin in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualization
References
In Vivo Preclinical Efficacy of Val-Cit-PABC-DOX: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Val-Cit-PABC-Doxorubicin Efficacy and Safety in Preclinical Models Against Alternative Doxorubicin Formulations.
The Valine-Citrulline-p-aminobenzylcarbamate (Val-Cit-PABC) linker has emerged as a promising tool in the development of Antibody-Drug Conjugates (ADCs), offering a stable linkage in circulation and efficient cleavage by lysosomal enzymes like Cathepsin B within tumor cells. When conjugated with doxorubicin (DOX), this linker system aims to enhance the therapeutic index of the potent chemotherapeutic agent by minimizing systemic toxicity and maximizing tumor-specific payload delivery. This guide provides a comparative overview of the in vivo preclinical validation of Val-Cit-PABC-DOX, contrasting its performance with free doxorubicin and other doxorubicin formulations.
Mechanism of Action: Targeted Intracellular Release
The this compound conjugate is designed for targeted delivery to cancer cells. Upon binding of the antibody component of the ADC to its specific antigen on the tumor cell surface, the ADC-antigen complex is internalized. Within the lysosomal compartment of the cell, the Val-Cit dipeptide is recognized and cleaved by Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. This cleavage initiates a self-immolative cascade of the PABC spacer, ultimately releasing the active doxorubicin payload directly inside the target cell to exert its cytotoxic effects.
Figure 1. Mechanism of action of a this compound ADC.
In Vivo Efficacy: Tumor Growth Inhibition and Survival
Preclinical studies in xenograft models have demonstrated the superior efficacy of this compound conjugates compared to free doxorubicin. In a study by Ye et al. (2021), a cetuximab-vc-DOX conjugate was evaluated in a RKO human colon carcinoma xenograft model. The results, summarized in the table below, show a significant inhibition of tumor growth and an improved survival rate for the ADC-treated group compared to those receiving free doxorubicin.
Table 1: In Vivo Efficacy of Cetuximab-vc-DOX in RKO Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 20 | Survival Rate at Day 38 |
| Saline | ~1200 | 0% |
| Doxorubicin | ~800 | 0% |
| Cetuximab | ~1000 | 0% |
| Cetuximab-vc-DOX-NPs | ~200 | 16% |
Data adapted from Ye et al., 2021.[1]
Comparative Performance of Alternative Doxorubicin Formulations
To provide a broader context for the performance of this compound, it is essential to compare it with other doxorubicin delivery systems, such as those utilizing different linkers (e.g., hydrazone) and liposomal formulations.
Doxorubicin Conjugates with Hydrazone Linkers
Hydrazone linkers are acid-labile and designed to release the drug in the acidic environment of endosomes and lysosomes. An example of a doxorubicin ADC with a hydrazone linker is BR96-doxorubicin. Preclinical studies have shown that BR96-DOX can induce complete regressions and cures of xenografted human lung, breast, and colon carcinomas.[2] While direct quantitative comparison from the available literature is challenging, the reported complete tumor regressions suggest a high level of efficacy for this linker technology as well.
Liposomal Doxorubicin
Liposomal formulations of doxorubicin, such as Doxil®, are designed to improve the pharmacokinetic profile and reduce the cardiotoxicity of the free drug. In preclinical models, liposomal doxorubicin has demonstrated enhanced tumor accumulation and improved therapeutic outcomes compared to free doxorubicin. For instance, in an MDA-MB-231 breast cancer xenograft model, a novel liposomal doxorubicin formulation showed significant tumor growth inhibition.[3]
In Vivo Safety and Tolerability
A critical advantage of targeted delivery systems like this compound is the potential for an improved safety profile. Systemic toxicity is a major limiting factor for doxorubicin chemotherapy. In the study by Ye et al. (2021), the body weight of the mice was monitored as an indicator of systemic toxicity. The results showed that the group treated with cetuximab-vc-DOX nanoparticles experienced significantly less body weight loss compared to the group treated with free doorubicin, indicating better tolerability.[1]
Table 2: Systemic Toxicity as Indicated by Body Weight Changes
| Treatment Group | Relative Body Weight Change at Day 20 |
| Saline | ~100% |
| Doxorubicin | ~85% |
| Cetuximab | ~98% |
| Cetuximab-vc-DOX-NPs | ~95% |
Data adapted from Ye et al., 2021.[1]
In contrast, while effective, free doxorubicin and some other formulations can lead to more significant side effects. For example, preclinical studies with liposomal doxorubicin have reported average body weight loss of up to 37% in female mice after 5 weeks of treatment, indicating potential for significant toxicity.[4]
Experimental Protocols
A standardized protocol for evaluating the in vivo efficacy and toxicity of ADCs in a xenograft model is crucial for obtaining reliable and reproducible data.
Figure 2. General workflow for an in vivo xenograft study.
Detailed Methodology for a Xenograft Tumor Model Study
-
Cell Culture: The selected human cancer cell line (e.g., RKO, MDA-MB-231) is cultured in appropriate media and conditions until a sufficient number of cells are available for implantation.
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice, 4-6 weeks old) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of tumor cells (typically 1-5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length x width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to different treatment groups (e.g., saline control, free doxorubicin, ADC, alternative formulations).
-
Treatment Administration: The assigned treatments are administered to the mice, typically via intravenous (i.v.) injection. The dosage and schedule will vary depending on the specific agent and study design.
-
Efficacy and Toxicity Monitoring:
-
Efficacy: Tumor volumes are measured regularly throughout the study to assess the rate of tumor growth inhibition.
-
Toxicity: The body weight of each mouse is recorded regularly as a general indicator of systemic toxicity. Clinical signs of distress are also monitored.
-
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or at a set time point. At the endpoint, mice are euthanized, and tumors may be excised and weighed for further analysis. Survival studies may continue until a humane endpoint is reached.
Conclusion
The in vivo preclinical data for this compound conjugates demonstrate a significant improvement in both efficacy and safety compared to free doxorubicin. The targeted delivery and controlled release of the cytotoxic payload lead to enhanced tumor growth inhibition and increased survival, coupled with reduced systemic toxicity as indicated by less impact on body weight. While other advanced doxorubicin formulations like those with hydrazone linkers and liposomal encapsulations also show promise in preclinical models, the Val-Cit-PABC linker system represents a robust and effective strategy for developing next-generation ADCs with a favorable therapeutic window. Further head-to-head comparative studies with standardized protocols will be crucial for definitively positioning this compound within the landscape of advanced doxorubicin therapies.
References
- 1. In Vitro and Preclinical Antitumor Evaluation of Doxorubicin Liposomes Coated with a Cholesterol-Based Trimeric β-D-Glucopyranosyltriazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cure of xenografted human carcinomas by BR96-doxorubicin immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of early multi-organ toxicity induced by liposomal doxorubicin using 67Ga-citrate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Antibody-Drug Conjugate Stability with Different Linkers
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker's stability in systemic circulation and its ability to efficiently release the cytotoxic payload at the tumor site are paramount to the ADC's therapeutic success, directly influencing its efficacy, safety, and pharmacokinetic profile. This guide provides an objective comparison of ADC stability with various linker technologies, supported by experimental data and detailed methodologies.
The ideal ADC linker must strike a delicate balance: remaining stable in the bloodstream to prevent premature drug release and associated off-target toxicity, while being labile enough to release the payload upon reaching the target cancer cell.[1] Linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and stability profiles.[2]
Comparative Data on Linker Performance
The choice of linker technology significantly impacts the stability and therapeutic index of an ADC. The following tables summarize quantitative data on the performance of different linker types, focusing on their stability in plasma and their susceptibility to cleavage under specific conditions.
Table 1: Comparative Plasma Stability of Different ADC Linkers
| Linker Type | Sub-type | ADC Example | Plasma Stability (Half-life) | Species | Key Findings | Reference(s) |
| Cleavable | Hydrazone | Gemtuzumab ozogamicin | ~2 days | Human | Demonstrates pH-sensitive cleavage; less stable at physiological pH compared to newer linkers. | [3] |
| Disulfide | SPP-DM1 | Faster clearance than non-cleavable MCC-DM1 | Rat, Mouse | Susceptible to reduction by glutathione, leading to faster payload release. | [4] | |
| Dipeptide (Val-Cit) | Brentuximab vedotin | Unstable in mouse plasma due to Ces1c enzyme; more stable in human plasma. | Mouse, Human | Susceptible to cleavage by lysosomal proteases like cathepsin B.[3][5] | [3][5] | |
| Dipeptide (Val-Ala) | Loncastuximab tesirine | Similar stability to Val-Cit in buffer; may offer improved hydrophilicity. | In vitro | Less prone to aggregation at high drug-to-antibody ratios (DARs). | [6] | |
| Novel Peptide (CX) | CX-DM1 | t1/2: 9.9 days | Mouse | Showed extremely high stability in mouse plasma. | [3] | |
| Silyl Ether | silyl ether-MMAE | >7 days | Human | Greatly improved stability in human plasma compared to traditional acid-cleavable linkers. | [3] | |
| Non-cleavable | Thioether (SMCC) | Ado-trastuzumab emtansine (T-DM1) | t1/2: 10.4 days | Mouse | Generally provides greater plasma stability compared to many cleavable linkers.[2] | [3] |
Table 2: In Vitro Cleavage Efficiency of Different Linkers
| Linker Type | Enzyme/Condition | Cleavage Rate/Efficiency | Key Findings | Reference(s) |
| Dipeptide (Val-Cit) | Cathepsin B | High | Efficiently cleaved by cathepsin B, leading to rapid payload release. | [7] |
| Dipeptide (Val-Ala) | Cathepsin B | Slower than Val-Cit | Cleaved by cathepsin B but at a reduced rate compared to the Val-Cit linker. | [6] |
| Sulfatase-cleavable | Sulfatase | t1/2 = 24 min | Demonstrates rapid cleavage in the presence of the target enzyme. | [3] |
| Hydrazone | Acidic pH (4.5) | Labile | Hydrolyzes under acidic conditions found in endosomes and lysosomes. | [4] |
| Disulfide | Glutathione (GSH) | Susceptible | Readily cleaved in the reducing environment of the cytoplasm. | [8] |
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and comparison of ADC linker stability. Below are protocols for key experiments cited in this guide.
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.
Methodology:
-
Thaw human plasma at 37°C.
-
Spike the ADC into the plasma to a final concentration (e.g., 100 µg/mL).
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72, 96, and 168 hours), collect aliquots of the mixture.[3]
-
Immediately stop any potential degradation by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload and the intact ADC.
-
Analyze the samples to determine the concentration of the intact ADC and released payload. This can be achieved using methods such as ELISA or, more commonly, Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the drug-to-antibody ratio (DAR).[9][10]
-
Plot the percentage of intact ADC or the average DAR over time to determine the stability of the linker.[9]
In Vitro Cathepsin B-Mediated Cleavage Assay
Objective: To evaluate the susceptibility of a protease-cleavable linker to cleavage by purified cathepsin B.
Materials:
-
ADC with a protease-cleavable linker (e.g., Val-Cit).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.[9]
-
Quench Solution: Acetonitrile containing an internal standard.[9]
-
96-well microplate.
-
Incubator.
-
LC-MS/MS system.
Procedure:
-
Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare the Cathepsin B enzyme solution in the assay buffer to the desired concentration.
-
In a 96-well plate, add the ADC solution to the assay buffer.
-
Initiate the reaction by adding the Cathepsin B solution to the wells.
-
Incubate the plate at 37°C for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[9]
-
At each time point, terminate the reaction by adding the quench solution.[9]
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.[9]
-
Calculate the cleavage rate and the half-life of the linker.[9]
Visualization of Key Concepts
Diagrams illustrating the mechanisms of linker cleavage and experimental workflows provide a clearer understanding of the factors influencing ADC stability.
Caption: Mechanisms of payload release for different ADC linker types.
Caption: Experimental workflow for assessing ADC plasma stability.
Conclusion
The selection of an appropriate linker is a critical determinant of the therapeutic success of an ADC. Cleavable linkers offer the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.[1] In contrast, non-cleavable linkers generally exhibit greater stability in circulation, which can lead to a wider therapeutic window and potentially lower off-target toxicity.[2]
As ADC technology continues to advance, novel linker designs with enhanced stability and more specific cleavage mechanisms are being developed to further improve the efficacy and safety of this promising class of cancer therapeutics. The experimental protocols and comparative data presented in this guide provide a framework for the systematic evaluation and selection of the optimal linker for a given ADC candidate, ultimately contributing to the development of more effective and safer cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. debiopharm.com [debiopharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Safety Operating Guide
Safe Disposal of Val-Cit-PABC-DOX: A Step-by-Step Guide for Laboratory Professionals
For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of the antibody-drug conjugate (ADC) Val-Cit-PABC-DOX. Adherence to these procedures is critical to mitigate risks associated with this potent cytotoxic compound.
This compound is an antibody-drug conjugate that incorporates the highly potent cytotoxic agent, doxorubicin.[1][2] Due to the inherent toxicity of doxorubicin, which is known to be harmful to cells and has been linked to cancer in humans, specialized handling and disposal procedures are mandatory.[3] This protocol outlines the necessary steps for the chemical inactivation and subsequent disposal of this compound waste, ensuring the safety of laboratory personnel and the environment.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, it is imperative to work within a designated area equipped with the proper engineering controls and to wear the appropriate personal protective equipment (PPE).
-
Engineering Controls: All handling and disposal procedures must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the generation and inhalation of aerosols.[3]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required to prevent skin and mucosal exposure.[4][5] This includes:
-
Gloves: Two pairs of chemotherapy-rated nitrile gloves.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Respiratory Protection: A fit-tested N95 respirator should be worn, especially when there is a risk of aerosol generation.[3]
-
II. Chemical Inactivation Protocol for this compound Waste
The cytotoxic component of this compound, doxorubicin, can be effectively inactivated through chemical degradation. Research has demonstrated that sodium hypochlorite (NaOCl) is a potent oxidizing agent for this purpose.[6][7]
Experimental Protocol for Doxorubicin Inactivation:
-
Preparation of Inactivation Solution: Prepare a fresh solution of 5.25% sodium hypochlorite (household bleach).
-
Waste Collection: Collect all liquid waste containing this compound in a designated, labeled, and sealed container. This includes residual amounts from vials, syringes, and cell culture media.
-
Inactivation Procedure:
-
Carefully add the 5.25% sodium hypochlorite solution to the liquid waste in a 1:1 volume ratio.
-
Gently swirl the container to ensure thorough mixing. A visible color change from red to colorless is an indicator of doxorubicin inactivation.[3]
-
Allow the mixture to react for a minimum of one hour to ensure complete degradation of the doxorubicin into non-mutagenic residues.[6]
-
-
Neutralization (Optional but Recommended): After the one-hour inactivation period, the residual chlorine can be neutralized by adding an equal volume of 5% sodium thiosulfate solution. This step is particularly important if the final waste is to be disposed of down the drain, subject to local regulations.
-
Final Disposal: The chemically inactivated and neutralized solution should be disposed of as hazardous chemical waste, in accordance with institutional and local environmental regulations.
III. Quantitative Data for Doxorubicin Inactivation
| Parameter | Value | Reference |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) | [6] |
| Concentration | 5.25% | [6] |
| Treatment Time | ≥ 1 hour | [6] |
| Indicator of Inactivation | Color change from red to colorless | [3] |
IV. Disposal of Contaminated Solid Waste
All solid waste contaminated with this compound, including vials, syringes, pipette tips, gloves, gowns, and absorbent pads, must be treated as hazardous cytotoxic waste.
-
Segregation: Do not mix cytotoxic waste with regular laboratory trash.
-
Containment: Place all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.
-
Final Disposal: The sealed container of cytotoxic solid waste must be disposed of through a licensed hazardous waste management service, typically by incineration.[3]
V. Spill Management
In the event of a spill of this compound, immediate and appropriate action is necessary to contain and decontaminate the area.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE described in Section I.
-
Containment: For liquid spills, gently cover the area with absorbent pads from a chemotherapy spill kit. For powder spills, cover with a damp cloth to avoid aerosolization.[3]
-
Decontamination: Once the spill is absorbed, decontaminate the area using the 5.25% sodium hypochlorite solution, followed by a rinse with water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic solid waste.
Diagrammatic Representation of Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 2. US5985302A - Method for deactivating a contaminant - Google Patents [patents.google.com]
- 3. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic response of PEG coated manganese dioxide nanoparticles conjugated with doxorubicin for breast cancer treatment and MRI application - Arabian Journal of Chemistry [arabjchem.org]
- 5. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Hypochlorite - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 7. Adsorption and Degradation of Doxorubicin from Aqueous Solution in Polypropylene Containers - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling Val-Cit-PABC-DOX
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Val-Cit-PABC-DOX. The following procedures are designed to minimize risk and ensure a safe laboratory environment. This compound is an antibody-drug conjugate (ADC) linker payload that contains Doxorubicin, a potent cytotoxic and carcinogenic agent. Therefore, it must be handled with extreme caution.
Hazard Identification and Personal Protective Equipment (PPE)
Doxorubicin, the active cytotoxic component of this compound, is classified as a hazardous substance. It is a suspected carcinogen, mutagen, and skin/eye irritant[1][2][3]. Exposure can occur through inhalation, skin contact, eye contact, or ingestion. Strict adherence to PPE protocols is mandatory.
Minimum Required PPE:
| PPE Component | Specification |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves is required. Change gloves immediately if contaminated, torn, or punctured. |
| Gown | Disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting elastic or knit cuffs[4]. |
| Eye Protection | ANSI-rated safety glasses with side shields or chemical splash goggles. |
| Face Protection | A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powdered form of the compound or when there is a risk of aerosolization[5]. |
Operational Plan for Safe Handling
This section outlines the step-by-step procedures for the safe handling of this compound from receipt to storage.
2.1. Receiving and Unpacking:
-
Designate a specific area for receiving and unpacking hazardous materials.
-
Personnel involved in unpacking should wear the minimum required PPE.
-
Inspect the package for any signs of damage or leakage upon arrival. If the package is damaged, treat it as a spill and follow the spill cleanup procedure.
-
Carefully wipe the exterior of the primary container with a suitable deactivating agent (e.g., 70% isopropyl alcohol) before transferring it to the designated storage area.
2.2. Preparation and Handling:
-
All handling of this compound, especially in its powdered form, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).
-
Before starting any work, cover the work surface of the BSC with a disposable, plastic-backed absorbent pad.
-
When weighing the powdered compound, use techniques that minimize dust generation.
-
For reconstitution, slowly add the solvent to the vial to avoid splashing.
-
Ensure all containers are clearly labeled with the compound name and appropriate hazard symbols.
2.3. Storage:
-
Store this compound in a designated, locked, and clearly labeled hazardous drug storage area with limited access.
-
It should be stored separately from other non-hazardous chemicals[5].
-
Follow the manufacturer's specific storage temperature requirements.
Disposal Plan
All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Waste Segregation: All items that come into contact with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, must be segregated as cytotoxic waste[6].
-
Containers:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-resistant, and leak-proof sharps container with a purple lid[6][7].
-
Non-Sharps Solid Waste: Contaminated items such as gloves, gowns, and labware should be disposed of in a designated, leak-proof container lined with a purple bag and clearly labeled as "Cytotoxic Waste"[6][7].
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste."
-
-
Final Disposal: All cytotoxic waste must be disposed of through a licensed hazardous waste disposal service, typically via high-temperature incineration[8].
Spill Cleanup Procedure
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination. A cytotoxic drug spill kit must be readily available in all areas where this compound is handled.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE ensemble from the spill kit, including a respirator.
-
Contain the Spill:
-
Powder Spills: Gently cover the spill with damp absorbent pads to avoid raising dust.
-
Liquid Spills: Cover the spill with absorbent pads from the spill kit, starting from the outside and working inwards.
-
-
Clean the Area:
-
Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps and place them into the designated cytotoxic waste container from the spill kit.
-
Clean the spill area with a detergent solution, followed by a suitable deactivating agent.
-
Rinse the area with clean water.
-
-
Dispose of Waste: All materials used for cleanup are considered cytotoxic waste and must be disposed of accordingly.
-
Decontaminate and Document: After cleanup is complete, remove PPE and dispose of it as cytotoxic waste. Wash hands thoroughly with soap and water. Document the spill and the cleanup procedure according to your institution's policies.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. fishersci.com [fishersci.com]
- 3. getwelloncology.com [getwelloncology.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
